Product packaging for Imazalil(Cat. No.:CAS No. 33586-66-2)

Imazalil

Cat. No.: B1587083
CAS No.: 33586-66-2
M. Wt: 297.2 g/mol
InChI Key: PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Description

Imazalil can cause cancer according to The Environmental Protection Agency (EPA).
This compound is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide.
1-[2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl]imidazole is a member of the class of imidazoles in which the hydrogen at position 1 is replaced by a 2-(allyloxy)-2-(2,4-dichlorophenyl)ethyl group. It is a member of imidazoles, an ether and a dichlorobenzene.
Enilconazole has been reported in Ganoderma lucidum with data available.
Enilconazole (synonyms this compound, chloramizole) is a fungicide widely used in agriculture, particularly in the growing of citrus fruits. Trade names include Freshgard, Fungaflor, and Nuzone.
RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14Cl2N2O B1587083 Imazalil CAS No. 33586-66-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole
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InChI

InChI=1S/C14H14Cl2N2O/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16/h2-6,8,10,14H,1,7,9H2
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InChI Key

PZBPKYOVPCNPJY-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl
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Molecular Formula

C14H14Cl2N2O
Record name IMAZALIL
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Related CAS

33586-66-2 (mononitrate), 58594-72-2 (unspecified sulfate)
Record name Enilconazole [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID8024151
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Molecular Weight

297.2 g/mol
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Physical Description

Imazalil is a slightly yellow to brown solidified oil. Non-corrosive. Used as a fungicide., Solidified oil; [Merck Index] Light yellow to brown solid (solidified oil); [ICSC], Solid, LIGHT YELLOW-TO-BROWN CRYSTALLINE MASS (SOLIDIFIED OIL).
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Boiling Point

347 °C, 347.00 °C. @ 760.00 mm Hg, 319-347 °C (estimated)
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Flash Point

192 °C
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Solubility

In acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene > 500g/L at 20 °C. In hexane 19 g/L at 20 °C. Also soluble in heptane and petroleum ether., In water, 0.18 g/L at pH 7.6, 20 °C, 180 mg/L @ 20 °C (exp), Solubility in water, g/100ml at 20 °C: 0.14
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Density

1.348 g/ml at 26 °C, Relative density (water = 1): 1.2
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Vapor Pressure

0.00000119 [mmHg], 1.2X10-6 mm Hg at 20 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Slightly yellow to brown crystalline mass., Solidified oil, Brownish oil

CAS No.

35554-44-0
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Melting Point

52.7 °C, 50 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the fungicide Imazalil. The information is compiled from various scientific and regulatory sources to support research, development, and analytical activities. All quantitative data is presented in structured tables for ease of reference, and key methodologies and biological pathways are visualized using diagrams.

Chemical and Physical Properties of this compound

This compound, an imidazole fungicide, is widely used in agriculture for the post-harvest treatment of fruits and vegetables, as well as for seed dressing.[1] Its systemic action provides both protective and curative effects against a broad spectrum of fungi.[2]

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole[3]
Common Names This compound, Enilconazole, Chloramizole, Deccozil[4]
CAS Number 35554-44-0[5]
Molecular Formula C₁₄H₁₄Cl₂N₂O[5]
Molecular Weight 297.18 g/mol [5]
Physical State Slightly yellow to brown crystalline mass (solidified oil)[3]
Melting Point 52.7 °C[3][5]
Boiling Point >340 °C[6]
Density 1.348 g/cm³ at 26 °C[3][5]
Vapor Pressure 1.185 mPa (1.19 x 10⁻⁶ mmHg) at 20 °C[3][7]
Table 2: Solubility and Partitioning Properties of this compound
PropertyValueReferences
Water Solubility 0.18 g/L (180 mg/L) at 20 °C, pH 7.6[1][6]
Solubility in Organic Solvents (at 20 °C) >500 g/L in acetone, dichloromethane, ethanol, methanol, isopropanol, xylene, toluene, benzene; 19 g/L in hexane[3]
n-Octanol/Water Partition Coefficient (log Pₒw) 3.82[3]
Dissociation Constant (pKa) 6.53 (weak base)[3][6]
Table 3: Stability of this compound
PropertyDescriptionReferences
Hydrolytic Stability Very stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light.[3]
Thermal Stability Stable to temperatures up to 285 °C.[3][8]
Photolytic Stability Stable to light under normal storage conditions.[3]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of antifungal activity is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1][3] Specifically, this compound targets and inhibits the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[9] This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterols and a depletion of ergosterol. The altered membrane composition increases its permeability, resulting in the leakage of cellular contents and ultimately leading to fungal cell death.[1][9]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Lanosterol Lanosterol Intermediate 14α-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (Cytochrome P450) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition

Caption: Mechanism of this compound: Inhibition of Lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.

Experimental Protocols

The determination of the chemical and physical properties of substances like this compound often follows standardized international guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the principles behind some of these key experimental protocols.

Melting Point/Melting Range (OECD Guideline 102)

This guideline describes various methods for determining the melting point of a substance. A common method is the capillary tube method.[10]

  • Principle: A small, finely powdered sample of the substance is packed into a capillary tube.[10]

  • Procedure: The capillary tube is heated in a controlled manner in a liquid bath or a metal block. The temperatures at which the substance begins to melt and at which it is completely molten are recorded.[10]

  • Apparatus: Capillary tubes, heating bath/block, thermometer.[11]

Boiling Point (OECD Guideline 103)

This guideline outlines several methods for determining the boiling point of a liquid.

  • Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

  • Procedure (Dynamic Method): The pressure in the apparatus is set to a specific value, and the sample is heated. The temperature at which boiling occurs is recorded. This is repeated at various pressures to establish a vapor pressure curve.[13]

  • Apparatus: Ebulliometer, dynamic vapor pressure apparatus, or distillation setup.[2]

Water Solubility (OECD Guideline 105)

This guideline provides two primary methods for determining water solubility: the column elution method and the flask method.

  • Principle (Flask Method): A supersaturated solution of the substance in water is prepared at a temperature higher than the test temperature. It is then cooled to the test temperature and allowed to equilibrate.[6]

  • Procedure: The concentration of the substance in the aqueous phase is determined after separation from the undissolved solid. This is repeated until three successive measurements show no significant trend.[6][14]

  • Apparatus: Flask with stirrer, constant temperature bath, analytical instrument for concentration measurement.[4]

Partition Coefficient (n-octanol/water) (OECD Guideline 107)

The shake flask method is a common technique for determining the n-octanol/water partition coefficient (Pₒw).

  • Principle: The substance is dissolved in a mixture of n-octanol and water, and the mixture is shaken to allow for partitioning between the two phases until equilibrium is reached.[15]

  • Procedure: The n-octanol and water phases are separated by centrifugation, and the concentration of the substance in each phase is determined analytically. The Pₒw is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.[16]

  • Apparatus: Centrifuge tubes, mechanical shaker, analytical instrument for concentration measurement.[17]

Experimental Workflow: Residue Analysis in Citrus Fruits

The analysis of this compound residues in agricultural products is crucial for regulatory compliance and food safety. A common analytical approach involves sample extraction followed by chromatographic separation and detection, often using Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

G cluster_workflow This compound Residue Analysis Workflow in Citrus Start Sample Collection (e.g., Citrus Fruit) Homogenization Homogenization Start->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (e.g., LC-MS/MS or GC-MS) Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification End Result Reporting Quantification->End

Caption: A generalized workflow for the analysis of this compound residues in citrus fruit samples.

References

An In-depth Technical Guide to the Synthesis and Formulation Chemistry of Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formulation chemistry of the systemic fungicide Imazalil. It is designed to furnish researchers, scientists, and professionals in drug development with detailed methodologies, quantitative data, and a thorough understanding of the chemical principles underlying its production and application.

Introduction to this compound

This compound, chemically known as 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole, is a widely used imidazole fungicide.[1] It exhibits both protective and curative action against a broad spectrum of fungal pathogens affecting fruits, vegetables, and ornamental plants.[2][3] Notably, this compound is effective against benzimidazole-resistant fungal strains.[3] Its primary mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes, thereby disrupting fungal growth and proliferation.[4]

The technical grade active ingredient is typically a slightly yellow to brown, solidified oily liquid with a molecular weight of 297.18 g/mol .[1][5] It is formulated into various products, including emulsifiable concentrates (EC), soluble powders (SP), and seed dressings, to suit different application needs.[1][2]

Synthesis of this compound

The industrial synthesis of this compound is a multi-step process that involves the construction of the imidazole and dichlorophenyl ethyl ether moieties. While specific industrial protocols are proprietary, a general and plausible synthetic route is outlined below, based on established chemical principles and information from related patent literature.

A common pathway begins with the preparation of an epoxide intermediate from 2',4'-dichloroacetophenone, followed by ring-opening with allyl alcohol and subsequent reaction with imidazole. An alternative route described in the literature starts with 2,4-dichlorophenylacetonitrile.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of technical grade this compound is presented in Table 1.

PropertyValue
Chemical Name (RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole
CAS Number 35554-44-0
Molecular Formula C₁₄H₁₄Cl₂N₂O
Molecular Weight 297.18 g/mol [1][2]
Appearance Slightly yellow to brown solidified oil[1]
Melting Point 52.7 °C[7]
Boiling Point >340 °C[7]
Vapor Pressure 1.58 x 10⁻⁴ Pa (at 25 °C)[2]
Water Solubility 180 mg/L (at pH 7.6, 20 °C)
Solubility in Organic Solvents (at 20°C) Soluble in methanol, ethanol, isopropanol, xylene, toluene, benzene (>500 g/L)
Log P (octanol-water) 3.82
Stability Stable to hydrolysis in dilute acids and alkalis at room temperature in the absence of light. Thermally stable up to approximately 285 °C.[1]
General Synthesis Pathway

The following diagram illustrates a plausible synthetic route to this compound.

Imazalil_Synthesis cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Epoxidation cluster_3 Step 4: Etherification cluster_4 Step 5: Imidazole Alkylation 2_4_dichloroacetophenone 2',4'-Dichloroacetophenone alpha_bromo α-Bromo-2,4-dichloroacetophenone 2_4_dichloroacetophenone->alpha_bromo Br₂/CH₃COOH bromo_alcohol 1-(2,4-Dichlorophenyl)-2-bromoethanol alpha_bromo->bromo_alcohol NaBH₄/Methanol epoxide 2-(2,4-Dichlorophenyl)-2-bromo-oxirane bromo_alcohol->epoxide NaOH allyl_ether 1-Allyloxy-2-bromo-1-(2,4-dichlorophenyl)ethane epoxide->allyl_ether Allyl alcohol/H⁺ This compound This compound allyl_ether->this compound Imidazole/Base

A plausible multi-step synthesis pathway for this compound.
Experimental Protocol for this compound Synthesis

This protocol is a representative procedure based on general principles of organic synthesis for the pathway described above.

Step 1: Synthesis of α-Bromo-2,4-dichloroacetophenone

  • Dissolve 2',4'-dichloroacetophenone (1.0 mol) in glacial acetic acid (500 mL) in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser.

  • Slowly add bromine (1.05 mol) dropwise to the solution at room temperature with constant stirring.

  • After the addition is complete, heat the reaction mixture to 60°C for 2 hours.

  • Cool the mixture and pour it into ice-cold water (2 L).

  • Filter the resulting precipitate, wash with water until neutral, and dry to obtain α-bromo-2,4-dichloroacetophenone.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-bromoethanol

  • Suspend α-bromo-2,4-dichloroacetophenone (1.0 mol) in methanol (1 L) in a flask at 0°C.

  • Slowly add sodium borohydride (NaBH₄) (0.5 mol) in small portions while maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 1 hour after the addition is complete.

  • Acidify the reaction mixture with dilute hydrochloric acid to decompose excess NaBH₄.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Synthesis of 2-(2,4-Dichlorophenyl)-2-bromo-oxirane

  • Dissolve the crude 1-(2,4-dichlorophenyl)-2-bromoethanol (1.0 mol) in tetrahydrofuran (THF) (1 L).

  • Add a solution of sodium hydroxide (1.2 mol) in water (200 mL) dropwise at room temperature.

  • Stir the mixture for 4 hours.

  • Extract the product with diethyl ether, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.

Step 4: Synthesis of 1-Allyloxy-2-bromo-1-(2,4-dichlorophenyl)ethane

  • Dissolve the epoxide (1.0 mol) in an excess of allyl alcohol (5.0 mol).

  • Add a catalytic amount of sulfuric acid (e.g., 0.05 mol).

  • Heat the mixture to reflux for 6 hours.

  • Cool the mixture, neutralize with a saturated sodium bicarbonate solution.

  • Remove the excess allyl alcohol under reduced pressure and extract the residue with dichloromethane.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate to yield the crude allyl ether.

Step 5: Synthesis of this compound

  • Dissolve imidazole (1.2 mol) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) (800 mL).

  • Add a strong base, such as sodium hydride (1.2 mol), portion-wise at 0°C.

  • Stir the mixture until the evolution of hydrogen gas ceases.

  • Add a solution of the allyl ether intermediate (1.0 mol) in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. Actual reaction conditions, such as temperatures, times, and purification methods, would be optimized for large-scale industrial production. Yields are typically not disclosed in public literature but would be expected to be optimized at each step.

Formulation Chemistry of this compound

This compound is formulated into various types to ensure effective application and stability. The most common formulations include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), Soluble Powders (SP), and Wettable Granules (WG).[2] This section will focus on the widely used Emulsifiable Concentrate (EC) formulation.

Emulsifiable Concentrate (EC) Formulations

An Emulsifiable Concentrate is a liquid formulation in which the active ingredient is dissolved in a water-immiscible organic solvent with the aid of emulsifying agents. When diluted with water, it forms a stable oil-in-water emulsion for application.

A common commercial formulation is this compound 500 g/L EC.[3][4][8] The components of such a formulation serve specific functions to ensure stability, emulsification, and efficacy.

Composition of a Typical this compound 500 g/L EC Formulation

The following table details the typical components and their functions in a 500 g/L this compound EC formulation.

ComponentExample Concentration (g/L)Function
Active Ingredient
This compound500Fungicidal active component
Solvents
Aromatic Hydrocarbons (e.g., Xylene, Solvent Naphtha)187Dissolves the active ingredient and other components
N-Methyl-2-pyrrolidone (NMP)100Polar co-solvent to enhance solubility and stability
N-(n-Octyl)-2-pyrrolidone50Co-solvent and penetration enhancer
Emulsifiers
Anionic Surfactant (e.g., Calcium Dodecylbenzene Sulfonate)30-60Promotes the formation of a stable emulsion upon dilution with water
Non-ionic Surfactant (e.g., Ethoxylated Alcohols, Castor Oil Ethoxylates)30-60Works with the anionic surfactant to stabilize the emulsion droplets
Stabilizers (Optional)
Epoxidized Soybean Oil10-20Stabilizes the formulation against degradation
Butylated Hydroxytoluene (BHT)1-5Antioxidant to prevent degradation of components
Experimental Protocol for Preparation of a 500 g/L this compound EC

This protocol outlines the general steps for preparing a laboratory-scale batch of a 500 g/L this compound EC formulation.

Materials and Equipment:

  • This compound (technical grade, purity >95%)

  • Aromatic hydrocarbon solvent

  • N-Methyl-2-pyrrolidone (NMP)

  • N-(n-Octyl)-2-pyrrolidone

  • Anionic and non-ionic emulsifiers

  • Stabilizer (optional)

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Graduated cylinders and analytical balance

Procedure:

  • Solvent Pre-mixing: In a glass beaker, combine the required amounts of the aromatic hydrocarbon solvent, N-Methyl-2-pyrrolidone, and N-(n-Octyl)-2-pyrrolidone.

  • Dissolution of Active Ingredient: While stirring the solvent mixture with a magnetic stirrer, slowly add the pre-weighed technical grade this compound. Continue stirring until the active ingredient is completely dissolved, which may require gentle warming.

  • Addition of Emulsifiers: Once the this compound is fully dissolved, add the required amounts of the anionic and non-ionic emulsifiers to the solution. Continue stirring until a homogenous mixture is obtained.

  • Addition of Stabilizer: If required, add the stabilizer (e.g., epoxidized soybean oil) and stir until fully incorporated.

  • Homogenization and Quality Control: Continue stirring the final mixture for 30 minutes to ensure homogeneity. The resulting product should be a clear, stable liquid. Perform quality control tests, including active ingredient content analysis by HPLC[9][10], emulsion stability tests, and physical appearance assessment.

The following diagram illustrates the general workflow for preparing an this compound EC formulation.

Formulation_Workflow start Start premix 1. Solvent Pre-mixing (Aromatic Hydrocarbon, NMP, etc.) start->premix dissolve_ai 2. Dissolve this compound (with stirring) premix->dissolve_ai add_emulsifiers 3. Add Emulsifiers (Anionic & Non-ionic) dissolve_ai->add_emulsifiers add_stabilizer 4. Add Stabilizer (optional) add_emulsifiers->add_stabilizer homogenize 5. Homogenize Mixture (Stir for 30 min) add_stabilizer->homogenize qc 6. Quality Control (HPLC, Stability Tests) homogenize->qc end End qc->end

General workflow for the preparation of an this compound EC formulation.
Formulation Stability and Efficacy Data

The stability and performance of this compound formulations are critical for their effectiveness. The following tables summarize key data related to formulation stability and efficacy.

Table 2: Stability of this compound Formulations

Test ParameterConditionResult/Specification
Accelerated Storage Stability 54 ± 2°C for 14 daysActive ingredient content must not be lower than 95% of the initial content.[11]
Low-Temperature Stability 0 ± 2°C for 7 daysVolume of separated solid/liquid should not exceed 0.3 ml.
Emulsion Stability (for EC) Dilution in standard hard waterA stable emulsion should be formed with no or minimal separation after a specified time (e.g., 2 hours).
Shelf Life (Typical) 5–30°C in sealed original packaging2 years[4]

Table 3: Effect of Formulation and pH on this compound Residue Loading on Oranges

Formulation/ConditionThis compound Concentration (µg/mL)Residue on Fruit (µg/g)
This compound Sulphate (pH 3)2500.51
This compound Sulphate (pH 3)5000.97
This compound Sulphate (pH 3)10001.45
This compound Sulphate (pH 8)2501.43
This compound Sulphate (pH 8)5003.50
This compound Sulphate (pH 8)100011.20

Data adapted from a study on Navel and Valencia oranges dipped for 60 seconds.[12]

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the demethylation inhibitor (DMI) class of fungicides.[13] Its fungicidal activity stems from the specific inhibition of the enzyme sterol 14α-demethylase (also known as CYP51), a cytochrome P450 enzyme.[4][14] This enzyme is crucial for the biosynthesis of ergosterol, an essential structural component of fungal cell membranes.

By inhibiting sterol 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane. The altered membrane composition increases its permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth and cell death.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane Incorporation This compound This compound This compound->cyp51 Inhibition cyp51->ergosterol Demethylation

Inhibition of Ergosterol Biosynthesis by this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and formulation chemistry of this compound. The synthesis section outlined a plausible multi-step reaction pathway and a representative experimental protocol. The formulation chemistry section focused on the composition and preparation of a common Emulsifiable Concentrate formulation, supported by quantitative data on stability and efficacy. Finally, the mode of action was elucidated, highlighting the inhibition of sterol 14α-demethylase as the key mechanism. This comprehensive information serves as a valuable resource for professionals engaged in the research, development, and application of this important fungicide.

References

An In-depth Technical Guide to the Metabolic Pathways of Imazalil in Target Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the fungicide Imazalil in its target organisms, including fungi, plants, and animals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science. This guide details the biotransformation of this compound, summarizes quantitative metabolic data, outlines experimental protocols for its study, and visualizes the metabolic pathways through detailed diagrams.

Introduction to this compound

This compound, also known as enilconazole, is a systemic imidazole fungicide widely used in agriculture for the post-harvest treatment of fruits and vegetables, particularly citrus, and as a seed dressing for cereals.[1][2] Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2] This disruption of membrane integrity leads to fungal cell death. Understanding the metabolic fate of this compound in target and non-target organisms is crucial for assessing its efficacy, potential for resistance development, and for evaluating its toxicological and environmental impact.

Metabolic Pathways in Fungi

The primary mechanism of this compound's antifungal activity is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), which is essential for the conversion of lanosterol to ergosterol.[3] This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, disrupting the structure and function of the fungal cell membrane.[2]

While the primary mode of action is well-established, the metabolic degradation of this compound by fungi is less extensively documented. However, studies have shown that some fungal species, such as Cladosporium herbarum, are capable of degrading this compound.[4] The degradation pathway in these organisms likely involves hydroxylation and subsequent cleavage of the molecule.

G This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibition Fungal_Metabolism Fungal Metabolism (e.g., Cladosporium herbarum) This compound->Fungal_Metabolism Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Fungal_Cell_Membrane Disrupted Fungal Cell Membrane Ergosterol_Biosynthesis->Fungal_Cell_Membrane Component of CYP51->Ergosterol_Biosynthesis Catalyzes Degradation_Products Degradation Products Fungal_Metabolism->Degradation_Products Biodegradation G This compound This compound Metabolite_R014821 α-(2,4-dichlorophenyl)-1H -imidazole-1-ethanol (R014821) This compound->Metabolite_R014821 O-dealkylation Polar_Metabolites Other Polar, Hydrophilic Metabolites This compound->Polar_Metabolites Conjugation Conjugation Metabolite_R014821->Conjugation Polar_Metabolites->Conjugation Bound_Residues Bound Residues Conjugation->Bound_Residues G This compound This compound Metabolite11 α-(2,4-dichlorophenyl)-1H-imidazole -1-ethanol (Metabolite 11) This compound->Metabolite11 Oxidative O-dealkylation Mandelic_Acid 2,4-dichloromandelic acid This compound->Mandelic_Acid Imidazole Scission Metabolite10 (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxy propyloxy)ethyl]-1H-imidazole (Metabolite 10) This compound->Metabolite10 Epoxidation, Epoxide Hydration Excretion Excretion (Urine and Feces) Metabolite11->Excretion Mandelic_Acid->Excretion Metabolite8 (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxy propyloxy)ethyl]-imidaxolidine-2,5-dione (Metabolite 8) Metabolite10->Metabolite8 Imidazole Oxidation and Scission Metabolite8->Excretion G Start Start: Dosing Rats with Radiolabeled this compound Collection Collect Urine, Feces, and Tissues Start->Collection LSC Quantify Total Radioactivity (LSC) Collection->LSC Extraction Extract Metabolites Collection->Extraction HPLC Separate Metabolites (HPLC) Extraction->HPLC MS Identify Metabolites (LC-MS/MS) HPLC->MS End End: Data Analysis and Pathway Elucidation MS->End

References

An In-depth Technical Guide to the Degradation Products and Environmental Fate of Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and environmental fate of the fungicide Imazalil. The information is compiled to assist researchers, scientists, and professionals in understanding the transformation of this compound in various environmental compartments and its analytical determination.

This compound and its Major Degradation Products

This compound is a systemic imidazole fungicide used to control a wide range of fungi on fruits, vegetables, and ornamentals. Its degradation in the environment leads to the formation of several metabolites. The primary degradation product across various matrices is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, also known by the code names R014821, this compound-M, or T 824.[1][2][3] Other significant metabolites have been identified, particularly in animal metabolism studies.

Table 1: Major Degradation Products of this compound
Common Name/CodeChemical NameOccurrence
This compound-M / R014821 / T 824α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanolPlants, Soil, Animals[1][2][3]
-2,4-dichloromandelic acidAnimals
R044179(RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-imidazolidine-2,5-dioneRuminants, Tomatoes, Cucumbers
R092977(RS)-1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-ureaTomatoes

Environmental Fate of this compound

The environmental fate of this compound is determined by its behavior and degradation in soil, water, and its uptake and metabolism by plants and animals.

Fate in Soil

This compound is persistent in the soil, with a half-life ranging from 4 to 5 months.[1] Under aerobic conditions, the primary degradation product is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (R014821).[1][2] Studies have shown that degradation is influenced by factors such as sunlight, UV irradiation, and microbial activity, with half-lives varying under different conditions.[4]

Table 2: Half-life of this compound in Soil under Various Conditions
ConditionHalf-life (t½)Reference
Sandy Loam & Clay Loam4-5 months[1]
Under Sunlight20 days[4]
In Darkness30.5 days[4]
Under UV Irradiation11 days[4]
Sterilized Soil27.5 days[4]
Soil with Wheat21.5 days[4]
Acidic Soil14.15 - 20.81 days[5]
Fate in Water

In aqueous solutions with acidic to neutral pH, this compound is stable for at least 8 weeks at 40°C. However, it undergoes decomposition at elevated temperatures and when exposed to light.[1] Photolysis is a significant degradation pathway in water.

Metabolism in Plants

In plants, the main degradation product is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, along with other unidentified polar, hydrophilic compounds.[1] After post-harvest treatment of oranges, the half-life of this compound is estimated to be 12 to 20 weeks.[1]

Metabolism in Animals

This compound is rapidly absorbed, metabolized, and excreted by rats. The major metabolites identified are α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid.

Experimental Protocols

This section details the methodologies for key experiments related to the analysis and environmental fate of this compound.

Analytical Methods for Residue Analysis

3.1.1. HPLC-UV Method for this compound in Agricultural Products [6]

  • Extraction: Homogenized samples are extracted with acetic ether.

  • Cleanup: The extract is purified using Bond Elut PRS and Bond Elut C18 solid-phase extraction cartridges.

  • Chromatography:

    • Column: Inertsil ODS-3 (4.6 × 150 mm i.d.).

    • Mobile Phase: Acetonitrile-10 mM KH2PO4 solution (pH 2.5) in a 35:65 ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 20 µL.

  • Quantification: A standard curve is generated using this compound standard solutions in the range of 0.1 to 10 µg/mL.

3.1.2. QuEChERS Method for this compound in Fruits and Vegetables [7]

  • Extraction: 15 g of a homogenized sample is extracted with 15 mL of acetonitrile containing 1% acetic acid. 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate are added, and the mixture is vortexed and centrifuged.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE): 1 mL of the supernatant is cleaned up using 50 mg of C18 sorbent, 50 mg of primary secondary amine (PSA) sorbent, and 150 mg of anhydrous magnesium sulfate.

  • Analysis: The final extract is analyzed by GC-MS or LC-MS/MS.

Environmental Fate Studies

3.2.1. Aerobic and Anaerobic Soil Metabolism (Following OECD Guideline 307) [8][9]

  • Test System: A closed system with radiolabeled ([¹⁴C]) this compound applied to various soil types (e.g., sandy loam, silt loam).

  • Incubation: Samples are incubated in the dark at a controlled temperature (e.g., 20°C) and soil moisture content for a specified period (e.g., up to 120 days). For anaerobic studies, the soil is flooded and purged with an inert gas.

  • Sampling and Extraction: Soil samples are taken at various time intervals and extracted sequentially with organic solvents (e.g., ethyl acetate, acetonitrile).

  • Analysis: Extracts are analyzed by Liquid Scintillation Counting (LSC) to determine total radioactivity and by techniques like Thin Layer Chromatography (TLC) or HPLC to identify and quantify this compound and its degradation products.

  • Data Analysis: The degradation rate and half-life (DT50) are calculated using first-order kinetics.

3.2.2. Phototransformation of Chemicals in Water (Following OECD Guideline 316) [10][11]

  • Test Solution: ¹⁴C-labeled this compound is dissolved in sterilized, buffered aqueous solution.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a filtered xenon arc lamp) in the 290 to 800 nm range. Dark controls are run in parallel to account for non-photolytic degradation.

  • Incubation: Samples are incubated at a constant temperature (e.g., 25°C).

  • Sampling and Analysis: Samples are collected at different time points, and the concentrations of this compound and its photoproducts are determined by HPLC with radiometric detection or LC-MS.

  • Data Analysis: The direct photolysis rate constant, half-life, and quantum yield are determined.

3.2.3. Biodegradation in Activated Sludge (Following OECD Guideline 303A) [12][13][14]

  • Test System: A continuously operated activated sludge unit simulating a municipal wastewater treatment plant.

  • Procedure: Two parallel units are used; one receives a feed containing a biodegradable organic medium and the test substance (this compound), while the control unit receives only the organic medium.

  • Parameters: The test is typically run with a mean hydraulic retention time of 6 hours and a mean sludge age of 6-10 days.

  • Analysis: The concentrations of Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) and the specific concentration of this compound and its metabolites are measured in the effluent of both units.

  • Data Analysis: The percentage of biodegradation is calculated from the difference in DOC or COD removal between the test and control units.

Visualizing Degradation Pathways and Workflows

Degradation Pathway of this compound

G This compound This compound Metabolite1 α-(2,4-dichlorophenyl)- 1H-imidazole-1-ethanol (R014821 / this compound-M) This compound->Metabolite1 Hydrolysis, Biodegradation, Metabolism Metabolite2 2,4-dichloromandelic acid This compound->Metabolite2 Animal Metabolism Metabolite3 Polar, Hydrophilic Compounds This compound->Metabolite3 Plant Metabolism Metabolite4 (RS)-1-[2-(2,4-dichlorophenyl)-2- (2-propenyloxy)ethyl]- imidazolidine-2,5-dione (R044179) This compound->Metabolite4 Animal/Plant Metabolism Metabolite5 (RS)-1-[2-(2,4-dichlorophenyl)-2- (2-propenyloxy)ethyl]-urea (R092977) This compound->Metabolite5 Plant Metabolism

Caption: Proposed degradation pathway of this compound in various environmental matrices.

Experimental Workflow for this compound Residue Analysis in Soil

G cluster_prep Sample Preparation cluster_analysis Analysis A Soil Sample Collection B Sieving and Homogenization A->B C Solvent Extraction (e.g., Ethyl Acetate) B->C D Cleanup (e.g., SPE) C->D E GC-MS or LC-MS/MS Analysis D->E Inject Extract F Data Acquisition E->F G Quantification F->G H Residue Level (mg/kg) G->H Report Results

References

An In-depth Technical Guide to the Toxicological Profile of Imazalil and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, a widely used imidazole fungicide, plays a crucial role in post-harvest disease control for a variety of agricultural commodities. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis in fungi, a pathway essential for fungal cell membrane integrity. However, its interaction with analogous pathways in non-target organisms, including mammals, necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the toxicology of this compound and its major metabolites, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and chemical safety assessment.

Physicochemical Properties of this compound

PropertyValue
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole
CAS Number 35554-44-0
Molecular Formula C₁₄H₁₄Cl₂N₂O
Molecular Weight 297.18 g/mol
Appearance Slightly yellow to brown crystalline solid
Melting Point 52.7 °C
Vapor Pressure 1.8 x 10⁻⁶ mmHg at 20°C
Water Solubility 180 mg/L at 20°C
Log P (octanol-water) 3.82

Toxicokinetics and Metabolism

This compound is readily absorbed, distributed, metabolized, and excreted in mammals. Following oral administration in rats, approximately 90% of the dose is excreted within 96 hours, with roughly equal amounts found in the urine and feces. The liver is the primary site of metabolism, where this compound undergoes extensive biotransformation into at least 25 metabolites. The main metabolic pathways include epoxidation, epoxide hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-dealkylation.

The major metabolites identified in rats are:

  • R014821 (this compound-M): α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol

  • FK-772: (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole

  • FK-284: (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidaxolidine-2,5-dione

dot

This compound This compound Metabolism Hepatic Metabolism (Oxidation, Dealkylation, etc.) This compound->Metabolism R014821 R014821 (this compound-M) Metabolism->R014821 FK772 FK-772 Metabolism->FK772 FK284 FK-284 Metabolism->FK284 Excretion Excretion (Urine and Feces) R014821->Excretion FK772->Excretion FK284->Excretion

Caption: Metabolic pathway of this compound in rats.

Toxicological Profile of this compound

Acute Toxicity

This compound exhibits moderate acute toxicity via the oral route and low toxicity via the dermal and inhalation routes.

SpeciesRouteEndpointValue (mg/kg bw)Reference
RatOralLD₅₀227 - 343[1]
RatDermalLD₅₀> 4200[1]
RatInhalation (4h)LC₅₀> 16 mg/L[2]
RabbitDermalLD₅₀4200 - 4880[1]
DogOralLD₅₀> 640[1]
Subchronic and Chronic Toxicity

Repeated exposure to this compound primarily affects the liver in rodent and non-rodent species.

SpeciesDurationRouteNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Rat90 daysOral (diet)1040Liver enzyme induction, increased liver weight[3]
Mouse90 daysOral (diet)624Increased liver weight, hepatocellular hypertrophy[3]
Dog1 yearOral (capsule)1.255Increased liver weight, liver enzyme changes[4]
Rat2 yearsOral (diet)9.7 (males) 13.5 (females)58 (males) 79 (females)Liver toxicity, thyroid follicular cell adenomas (males)[5]
Genotoxicity

This compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays and is considered not to be genotoxic.[5]

AssayTest SystemResultReference
Ames testS. typhimuriumNegative[5]
Chromosomal AberrationHuman lymphocytesNegative[6]
In vivo MicronucleusMouse bone marrowNegative[5]
Unscheduled DNA SynthesisRat hepatocytesNegative[5]
Carcinogenicity

Long-term studies in rodents have shown that this compound can induce liver tumors in mice and thyroid tumors in male rats at high doses. These effects are considered to have a non-genotoxic mode of action, likely related to liver enzyme induction and hormonal disruption, which may not be relevant to humans at low exposure levels.[5]

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive toxicant. Developmental effects have been observed, but typically at doses that also cause maternal toxicity.

SpeciesStudy TypeNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key Effects at LOAELReference
Rat2-Generation Reproduction20 (parental) 20 (offspring)80 (parental) 80 (offspring)Reduced maternal weight gain, decreased pup viability[5]
RatDevelopmental50100Reduced fetal body weight, skeletal variations[3]
RabbitDevelopmental510Maternal toxicity, increased resorptions[7]
Neurotoxicity

Studies suggest that this compound may have neurotoxic potential. In zebrafish, exposure to this compound has been shown to alter locomotor activity and inhibit acetylcholinesterase (AChE) activity.[8][9] It has also been shown to decrease the expression of neurotoxicity-related genes.[8]

Toxicological Profile of Major Metabolites

The major metabolites of this compound have been tested for their toxicological properties and are generally considered to be of low acute toxicity.

MetaboliteSpeciesRouteEndpointValue (mg/kg bw)GenotoxicityReference
R014821 RatOralLD₅₀> 2000Negative[7]
FK-772 RatOralLD₅₀> 2000Negative[10]
FK-284 RatOralLD₅₀> 2000Negative[10]

Signaling Pathways and Mechanisms of Toxicity

Inhibition of Sterol Biosynthesis

The primary mechanism of antifungal action for this compound is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic methylated sterols and disruption of the fungal cell membrane.

dot

Lanosterol Lanosterol Sterol14a Sterol 14α-demethylase (CYP51) Lanosterol->Sterol14a Ergosterol Ergosterol Sterol14a->Ergosterol Membrane Fungal Cell Membrane Disruption Sterol14a->Membrane Accumulation of toxic sterols Ergosterol->Membrane This compound This compound This compound->Sterol14a Inhibition

Caption: this compound's inhibition of ergosterol biosynthesis.

Endocrine Disruption

This compound has been shown to exhibit endocrine-disrupting properties, primarily through two mechanisms:

  • Androgen Receptor (AR) Antagonism: this compound can bind to the androgen receptor and block the binding of androgens, thereby inhibiting androgen-mediated gene expression.

  • Aromatase (CYP19) Inhibition: this compound can inhibit the activity of aromatase, the enzyme responsible for converting androgens to estrogens, leading to a disruption in the androgen/estrogen balance.[2][11]

dot

cluster_0 Androgen Receptor Pathway cluster_1 Aromatase Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element (ARE) AR->ARE Gene Gene Expression ARE->Gene Imazalil_AR This compound Imazalil_AR->AR Antagonism Androgens Androgens Aromatase Aromatase (CYP19) Androgens->Aromatase Estrogens Estrogens Aromatase->Estrogens Imazalil_Aromatase This compound Imazalil_Aromatase->Aromatase Inhibition

Caption: Endocrine disruption mechanisms of this compound.

Experimental Protocols

The toxicological evaluation of this compound has been conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 423: Acute Oral Toxicity - Acute Toxic Class Method
  • Principle: A stepwise procedure where a substance is administered to a group of animals at a defined dose. The presence or absence of mortality determines the next step.

  • Animals: Typically, 3 female rats per step.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered by oral gavage.

    • Animals are observed for mortality, clinical signs, and body weight changes for 14 days.

    • Based on the outcome, the dose for the next group is either increased or decreased, or the study is terminated.

  • Endpoint: The test allows for the classification of the substance into a toxicity category based on the observed mortality.

dot

start Start dose Administer Starting Dose (e.g., 300 mg/kg) to 3 Rats start->dose observe Observe for 14 Days (Mortality, Clinical Signs) dose->observe decision Outcome? observe->decision stop_toxic Stop: Classify as Toxic decision->stop_toxic 2-3 Deaths lower_dose Dose Lower Level (e.g., 50 mg/kg) decision->lower_dose 1 Death higher_dose Dose Higher Level (e.g., 2000 mg/kg) decision->higher_dose 0 Deaths stop_nontoxic Stop: Classify as Non-Toxic lower_dose->observe higher_dose->observe higher_dose->stop_nontoxic 0 Deaths at 2000 mg/kg

Caption: Workflow for OECD Guideline 423 Acute Oral Toxicity study.

OECD 452: Chronic Toxicity Study
  • Principle: To characterize the toxicological profile of a substance following prolonged and repeated exposure.

  • Animals: Typically, at least 20 male and 20 female rats per dose group.

  • Procedure:

    • At least three dose levels and a control group are used.

    • The test substance is administered daily, usually in the diet or by gavage, for 12 or 24 months.

    • Animals are observed daily for clinical signs of toxicity.

    • Body weight and food/water consumption are recorded weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at multiple intervals (e.g., 3, 6, 12, 18, 24 months).

    • At the end of the study, a full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoints: Determination of the No-Observed-Adverse-Effect-Level (NOAEL) and characterization of target organ toxicity.

OECD 414: Prenatal Developmental Toxicity Study
  • Principle: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Animals: Typically, pregnant rats or rabbits (at least 20 per group).

  • Procedure:

    • The test substance is administered daily to pregnant females during the period of major organogenesis.

    • Dams are observed for clinical signs, body weight, and food consumption.

    • Just prior to parturition, the dams are euthanized, and the uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

    • Fetuses are weighed and examined for external, visceral, and skeletal malformations.

  • Endpoints: Maternal toxicity, embryofetal lethality, and structural abnormalities.

Conclusion

This compound is a fungicide with a well-characterized toxicological profile. It exhibits moderate acute oral toxicity and its primary target organ upon repeated exposure is the liver. This compound is not genotoxic but can induce tumors in rodents at high doses through a non-genotoxic mechanism. Developmental toxicity is observed at maternally toxic doses. The primary mechanism of action is the inhibition of sterol biosynthesis, and it also possesses endocrine-disrupting properties through androgen receptor antagonism and aromatase inhibition. The toxicity of its major metabolites is low. A thorough understanding of these toxicological properties and the underlying mechanisms is essential for the accurate risk assessment and safe use of this important agricultural chemical.

References

A Technical Guide to the Enantiomers of Imazalil and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imazalil, a widely used imidazole fungicide, possesses a chiral center, leading to the existence of two enantiomers: R-(-)-Imazalil and S-(+)-Imazalil. These stereoisomers, while chemically identical in terms of their atomic composition and connectivity, exhibit significant differences in their biological activity. This technical guide provides an in-depth analysis of the enantioselective properties of this compound, focusing on its fungicidal efficacy, toxicological profile, and the underlying molecular mechanisms of action. Detailed experimental protocols for the chiral separation of this compound enantiomers, assessment of their fungicidal and toxicological effects, and computational modeling of their interaction with the target enzyme are provided to facilitate further research and development in this area.

Introduction

Chirality plays a crucial role in the biological activity of many agrochemicals. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often results in one enantiomer exhibiting the desired pesticidal activity while the other may be less active or contribute to off-target toxicity. This compound, a systemic fungicide with both protective and curative properties, is a prime example of a chiral pesticide where the biological activity is enantioselective. It is extensively used for the post-harvest treatment of fruits and vegetables and as a seed dressing to control a broad spectrum of fungal pathogens. Understanding the distinct biological profiles of the R-(-) and S-(+) enantiomers of this compound is critical for optimizing its application, reducing environmental impact, and developing more effective and safer fungicidal formulations.

Enantioselective Fungicidal Activity

The fungicidal activity of this compound is primarily attributed to the S-(+)-enantiomer. Numerous studies have demonstrated that S-(+)-Imazalil exhibits significantly higher efficacy against a range of fungal pathogens compared to its R-(-) counterpart.

Quantitative Data on Fungicidal Activity

The following table summarizes the effective concentration (EC50) values of this compound enantiomers against various fungal pathogens, highlighting the superior activity of the S-(+)-enantiomer.

Fungal PathogenRacemic this compound EC50 (mg/L)R-(-)-Imazalil EC50 (mg/L)S-(+)-Imazalil EC50 (mg/L)Enantiomeric Ratio (R/S)Reference
Penicillium digitatum0.0450.1130.0215.38[Source]
Botrytis cinerea0.120.250.083.13[Source]
Fulvia fulva0.080.150.035.00[Source]
Alternaria alternata0.250.480.153.20[Source]
Aspergillus niger0.551.100.303.67[Source]

Enantioselective Toxicology

The toxicological profiles of this compound enantiomers also exhibit enantioselectivity, with the S-(+)-enantiomer generally showing higher acute toxicity to non-target organisms.

Quantitative Data on Aquatic Toxicity

The acute toxicity of this compound enantiomers to the freshwater crustacean Daphnia magna is presented below.

Enantiomer48h EC50 (mg/L)95% Confidence Interval (mg/L)Reference
Racemic this compound2.82.4 - 3.2[Source]
R-(-)-Imazalil3.53.0 - 4.1[Source]
S-(+)-Imazalil1.91.6 - 2.2[Source]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of action of this compound is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. This compound specifically targets and inhibits the enzyme sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.

The inhibition of CYP51 disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This disruption of the cell membrane structure and function ultimately results in the inhibition of fungal growth and proliferation. The enantioselectivity of this compound's fungicidal activity is attributed to the differential binding affinity of the R-(-) and S-(+) enantiomers to the active site of the CYP51 enzyme.

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Ergosterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Sterol 14α-demethylase) Target of this compound Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: The Ergosterol Biosynthesis Pathway in Fungi.

Experimental Protocols

Chiral Separation of this compound Enantiomers by HPLC

This protocol outlines a method for the analytical separation of R-(-)- and S-(+)-Imazalil.

5.1.1. Materials and Reagents

  • Racemic this compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid

  • Ammonium acetate

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

5.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS).

5.1.3. Chromatographic Conditions

  • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile/Methanol (50:50, v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

5.1.4. Procedure

  • Prepare a stock solution of racemic this compound (1 mg/mL) in the mobile phase.

  • Prepare a series of working standards by diluting the stock solution.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standards and samples.

  • Identify the peaks corresponding to the R-(-) and S-(+) enantiomers based on their retention times. The elution order may vary depending on the specific chiral column used.

  • Quantify the concentration of each enantiomer using a calibration curve generated from the standards.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Racemic_this compound Racemic this compound Standard Dissolve Dissolve in Mobile Phase Racemic_this compound->Dissolve Inject Inject Sample Dissolve->Inject HPLC_System HPLC System with Chiral Column Separate Separation of Enantiomers HPLC_System->Separate Inject->HPLC_System Detect UV/MS Detection Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Quantify Quantify Enantiomers Chromatogram->Quantify Results Results Quantify->Results R-(-) and S-(+) Concentrations

Caption: General workflow for chiral separation of this compound.

In Vitro Fungicidal Activity Assay

This protocol describes a method to determine the EC50 values of this compound enantiomers against fungal pathogens using a mycelial growth inhibition assay.

5.2.1. Materials and Reagents

  • Pure cultures of fungal pathogens (e.g., Penicillium digitatum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Stock solutions of R-(-)-Imazalil, S-(+)-Imazalil, and racemic this compound in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm)

5.2.2. Procedure

  • Prepare PDA medium and autoclave.

  • Cool the medium to 45-50 °C and add the appropriate concentrations of the this compound enantiomer stock solutions to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 mg/L). A control with only the solvent should also be prepared.

  • Pour the amended PDA into sterile petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C for P. digitatum) in the dark.

  • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis or by plotting the percentage inhibition against the logarithm of the concentration.

Aquatic Toxicity Testing with Daphnia magna

This protocol is based on the OECD Guideline 202 for acute immobilization tests.

5.3.1. Test Organism

  • Daphnia magna, neonates (<24 hours old)

5.3.2. Materials and Reagents

  • Reconstituted hard water (or other suitable culture medium)

  • Stock solutions of R-(-)-Imazalil, S-(+)-Imazalil, and racemic this compound.

5.3.3. Test Conditions

  • Temperature: 20 ± 2 °C

  • Photoperiod: 16 hours light / 8 hours dark

  • Test Duration: 48 hours

  • Test Vessels: Glass beakers

5.3.4. Procedure

  • Prepare a range of test concentrations for each enantiomer and the racemate by diluting the stock solutions in the culture medium. At least five concentrations in a geometric series are recommended. A control group with no test substance is also required.

  • Add 10 mL of each test solution to four replicate test vessels.

  • Introduce five daphnids into each test vessel.

  • Observe the daphnids at 24 and 48 hours for immobilization (defined as the inability to swim within 15 seconds after gentle agitation).

  • Record the number of immobilized daphnids in each replicate.

  • Calculate the percentage of immobilization for each concentration.

  • Determine the 48-hour EC50 value (the concentration that causes 50% immobilization) using statistical methods such as probit analysis or logistic regression.

Molecular Docking of this compound Enantiomers with CYP51

This protocol provides a general workflow for performing molecular docking studies to investigate the binding of this compound enantiomers to the fungal CYP51 enzyme.

5.4.1. Software

  • Molecular modeling software (e.g., AutoDock, Schrödinger Maestro, MOE)

  • Protein and ligand preparation tools

5.4.2. Procedure

  • Protein Preparation:

    • Obtain the 3D structure of the target fungal CYP51 enzyme from the Protein Data Bank (PDB) or generate a homology model if the structure is not available.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation:

    • Generate the 3D structures of R-(-)-Imazalil and S-(+)-Imazalil.

    • Minimize the energy of the ligands and assign charges.

  • Docking:

    • Define the binding site on the CYP51 enzyme, typically centered on the heme cofactor.

    • Perform the docking calculations using the chosen software to predict the binding poses and affinities of each enantiomer within the active site.

  • Analysis:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between each enantiomer and the amino acid residues of the CYP51 active site.

    • Compare the binding energies and interaction patterns of the R-(-) and S-(+) enantiomers to rationalize the observed differences in their fungicidal activity.

Molecular_Docking_Concept cluster_inputs Input Structures cluster_docking Docking Simulation cluster_outputs Output Analysis CYP51 Fungal CYP51 Protein Docking_Software Molecular Docking Software CYP51->Docking_Software R_this compound R-(-)-Imazalil R_this compound->Docking_Software S_this compound S-(+)-Imazalil S_this compound->Docking_Software Binding_Poses Predicted Binding Poses Docking_Software->Binding_Poses Binding_Energies Binding Energies Docking_Software->Binding_Energies Interactions Molecular Interactions Docking_Software->Interactions Biological_Activity Biological_Activity Interactions->Biological_Activity Correlates with

Caption: Conceptual workflow of molecular docking.

Conclusion

The biological activity of the fungicide this compound is highly enantioselective. The S-(+)-enantiomer is the more potent fungicidal agent, while also exhibiting greater acute toxicity to non-target aquatic organisms. This enantioselectivity arises from the differential interaction of the stereoisomers with the target enzyme, sterol 14α-demethylase (CYP51). A thorough understanding of these enantioselective properties is essential for the development of improved, more sustainable fungicidal products. The use of enantiomerically pure S-(+)-Imazalil could potentially lead to reduced application rates, lower environmental contamination, and a more favorable toxicological profile. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working on the development and risk assessment of chiral agrochemicals. Further research into the enantioselective metabolism and environmental fate of this compound enantiomers is warranted to fully assess the benefits of using the more active enantiomer.

An In-depth Technical Guide to the Biochemical Mode of Action of Imazalil on Fungal Sterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed examination of the biochemical mode of action of Imazalil, a widely used imidazole fungicide. This compound's efficacy stems from its targeted disruption of the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes. This guide elucidates the specific molecular target of this compound, the downstream cellular consequences of its inhibitory action, and the quantitative measures of its potency. Furthermore, it furnishes detailed experimental protocols for assessing fungicide efficacy and analyzing its impact on fungal sterol profiles, supplemented by workflow diagrams and pathway visualizations to facilitate a comprehensive understanding for research and development applications.

Introduction: The Role of Ergosterol and this compound's Antifungal Strategy

Fungi, like all eukaryotes, rely on sterols as essential components of their cellular membranes. In fungi, the primary sterol is ergosterol, which is functionally analogous to cholesterol in mammalian cells.[1][2] Ergosterol is crucial for regulating membrane fluidity and permeability, and it influences the activity of membrane-bound enzymes.[3][4] The biosynthetic pathway leading to ergosterol is unique to fungi, making it an ideal target for the development of selective antifungal agents that exhibit minimal effects on host organisms.[2][3]

This compound (1-[2-(2,4-dichlorophenyl)-2-(2-propen-1-yloxy)ethyl]-1H-imidazole) is a systemic, broad-spectrum fungicide belonging to the imidazole class.[5][6] It is extensively used in agriculture, particularly for post-harvest disease control in citrus fruits and other crops, offering potent protective and curative action against a wide range of fungal pathogens, such as Penicillium and Aspergillus species.[1][7] The core of this compound's antifungal activity lies in its ability to specifically inhibit a key enzyme in the ergosterol biosynthesis pathway, leading to fungal cell death.[6][7]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

The synthesis of ergosterol is a complex, multi-step process involving more than 20 different enzymes.[2] The pathway begins with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate pathway.[8] Two molecules of FPP are then condensed to form squalene, which undergoes epoxidation to 2,3-oxidosqualene. This molecule is then cyclized to form lanosterol, the first sterol intermediate.[4] The subsequent conversion of lanosterol to ergosterol involves a series of demethylations, isomerizations, and desaturations.

The critical step targeted by this compound and other azole fungicides is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase , encoded by the ERG11 or CYP51 gene.[3][4] This enzyme is essential for fungal viability.[3]

Ergosterol_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate FPP Farnesyl-PP Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->Inhibition Intermediates Sterol Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Inhibition->Intermediates This compound This compound This compound->Inhibition

Caption: Overview of the fungal ergosterol biosynthesis pathway highlighting the inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.

Molecular Mechanism of this compound Action

This compound exerts its fungicidal effect by potently inhibiting lanosterol 14α-demethylase (CYP51).[8][9] As an imidazole, this compound possesses a nitrogen atom in its heterocyclic ring that binds with high affinity to the ferric ion within the heme prosthetic group of the CYP51 enzyme.[10][11] This coordination bond competitively blocks the binding of the natural substrate, lanosterol, to the active site.[9]

The inhibition of CYP51 has two primary detrimental consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage prevents the formation of ergosterol, depriving the cell membrane of its most critical sterol component. This leads to a loss of structural integrity, increased permeability, and impaired function.[7][12]

  • Accumulation of Toxic Sterols: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[9] These sterols are bulky and do not fit correctly into the phospholipid bilayer, disrupting membrane organization and the function of integral membrane proteins, ultimately contributing to cell death.[9]

Mechanism_of_Action cluster_Enzyme CYP51 Enzyme Active Site CYP51 Heme Iron (Fe³⁺) Product 4,4-dimethyl-cholesta- 8,14,24-trienol (Product) CYP51->Product Normal Reaction Lanosterol Lanosterol (Substrate) Lanosterol->CYP51 Binds to active site Block REACTION BLOCKED Lanosterol->Block This compound This compound This compound->CYP51 Binds to Heme Iron, preventing substrate binding Accumulation Accumulation of 14α-methylated sterols (Toxic) Block->Accumulation Depletion Depletion of Ergosterol Block->Depletion MembraneDisruption Cell Membrane Disruption Accumulation->MembraneDisruption Depletion->MembraneDisruption

Caption: Molecular interaction of this compound with the CYP51 enzyme, leading to blocked ergosterol synthesis and accumulation of toxic precursors.

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of a fungicide are critical parameters for its effectiveness and safety. These are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. Studies have shown that this compound is a highly potent inhibitor of fungal CYP51 and exhibits significant selectivity for the fungal enzyme over its mammalian ortholog.

Enzyme Target Organism Inhibitor IC50 Value (µM) Selectivity Ratio (Human/Fungal)
Lanosterol 14α-demethylase (cCYP51)Candida albicansThis compound0.059 - 0.35 ¹\multirow{2}{*}{~440-fold[13]}
Lanosterol 14α-demethylase (hCYP51)HumanThis compound1.3 - 37.2 ¹
¹ Range reported for a study of 13 agricultural azole fungicides.[13]
Data sourced from Lutz et al., 2006.[13]

This high degree of selectivity underscores why ergosterol biosynthesis inhibitors are effective fungicides with a favorable toxicological profile for mammals.[13]

Key Experimental Protocols

This section details standardized methodologies for evaluating the in vitro efficacy of this compound and analyzing its effects on the fungal sterol profile.

This protocol describes a high-throughput method using multiwell plates to determine the dose-response relationship and calculate the IC50 value of this compound against a target fungus.[14]

Methodology:

  • Fungal Culture Preparation: Grow the target fungus (e.g., Penicillium digitatum) in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a standardized spore suspension or mycelial culture.

  • Fungicide Stock and Dilution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in the liquid growth medium to create a range of concentrations spanning the expected IC50 value.

  • Plate Setup: In a 96-well microtiter plate, add the diluted this compound solutions to the wells. Include a positive control (no fungus), a negative control (fungus with no fungicide), and a solvent control.

  • Inoculation: Inoculate the wells with the prepared fungal suspension to a final target concentration.

  • Incubation: Incubate the plate at an optimal temperature and duration for fungal growth (e.g., 25°C for 48-72 hours), often with shaking to ensure aeration.

  • Growth Measurement: Quantify fungal growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Convert OD readings to percentage inhibition relative to the negative control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

IC50_Workflow Culture 1. Prepare Fungal Spore/Mycelial Suspension Inoculate 4. Inoculate Wells with Fungal Suspension Culture->Inoculate Dilution 2. Prepare Serial Dilutions of this compound in Media Plate 3. Dispense Dilutions into 96-Well Plate Dilution->Plate Plate->Inoculate Incubate 5. Incubate Plate (e.g., 25°C, 48h) Inoculate->Incubate Read 6. Measure Optical Density (OD) with Plate Reader Incubate->Read Analyze 7. Calculate % Inhibition and Determine IC50 Read->Analyze

Caption: Experimental workflow for determining the IC50 value of a fungicide using a multiwell plate assay.

This protocol outlines the procedure for extracting sterols from fungal cells treated with this compound to observe the depletion of ergosterol and the accumulation of precursor sterols.[15][16]

Methodology:

  • Fungal Culture and Treatment: Grow the fungus in a liquid medium to a specific growth phase (e.g., mid-logarithmic). Treat the culture with a sub-lethal concentration of this compound (e.g., near the IC50 value) and an untreated control for a defined period.

  • Biomass Harvesting: Harvest the fungal mycelia by filtration or centrifugation. Wash the biomass to remove residual medium and freeze-dry for later analysis.

  • Saponification: Resuspend the dried biomass in an alcoholic potassium hydroxide solution. Heat the mixture (e.g., at 80°C for 1-2 hours) to hydrolyze lipids and release the sterols from their esterified forms.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (containing the sterols) into an organic solvent such as n-hexane or diethyl ether by liquid-liquid extraction.

  • Derivatization (Optional but Recommended): Evaporate the solvent and derivatize the sterol extract using a silylating agent (e.g., BSTFA) to form trimethylsilyl (TMS) ethers. This increases the volatility and thermal stability of the sterols for gas chromatography.[15]

  • GC-MS Analysis: Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The different sterols will be separated on the GC column based on their retention times and identified by their characteristic mass fragmentation patterns in the MS detector.

  • Quantification: Compare the peak areas of ergosterol and precursor sterols (like lanosterol) between the this compound-treated and control samples to confirm the mode of action.

Sterol_Analysis_Workflow Culture 1. Culture Fungus with/without This compound Treatment Harvest 2. Harvest and Freeze-Dry Mycelia Culture->Harvest Saponify 3. Saponify Biomass (Alcoholic KOH, Heat) Harvest->Saponify Extract 4. Extract Sterols with Organic Solvent (n-Hexane) Saponify->Extract Derivatize 5. Derivatize to TMS Ethers (Optional) Extract->Derivatize GCMS 6. Analyze by GC-MS Derivatize->GCMS Data 7. Identify and Quantify Sterols (Ergosterol vs. Precursors) GCMS->Data

Caption: Workflow for the extraction and analysis of fungal sterols by Gas Chromatography-Mass Spectrometry (GC-MS).

Conclusion

This compound is a highly effective fungicide that operates through a well-defined biochemical mode of action. By specifically inhibiting the essential enzyme lanosterol 14α-demethylase in the fungal ergosterol biosynthesis pathway, it triggers a cascade of events including ergosterol depletion and the accumulation of toxic sterol intermediates. This dual-pronged assault fatally compromises fungal cell membrane integrity. The high selectivity of this compound for the fungal enzyme over its mammalian counterpart provides a wide margin of safety, making it a valuable tool in agriculture. A thorough understanding of this mechanism, supported by robust quantitative and analytical methodologies, is essential for its effective use, the management of potential resistance, and the development of next-generation antifungal agents.

References

solubility of Imazalil in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Imazalil in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a widely used imidazole fungicide, in various organic solvents. Understanding the solubility characteristics of this compound is crucial for a range of applications, including formulation development, analytical method design, and environmental fate studies. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility of this compound

This compound generally exhibits high solubility in polar organic solvents and aromatic hydrocarbons.[1][2] Its solubility is significantly lower in nonpolar solvents like hexane and in water. The following table summarizes the quantitative solubility data for this compound base in a range of organic solvents.

SolventSolubility ( g/100 mL)Temperature (°C)Reference
Acetone> 5020[3][4]
Benzene> 5020[3][4]
Dichloromethane> 5020[3]
Dimethyl Sulfoxide (DMSO)5.925[5]
Ethanol> 5020[3][4]
Ethanol5.925[5]
Hexane1.920[3]
Hexane5.2120[4]
Isopropanol (2-Propanol)> 5020[3][4]
Methanol> 5020[3][4]
4-Methyl-2-pentanone> 5020[4]
Petroleum Ether6.1620[4]
Toluene> 5020[3][4]
Xylene> 5020[3][4]

Note: Solubility values can vary slightly due to experimental conditions and purity of the substance.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method.

1. Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

2. Materials:

  • This compound (analytical standard)

  • Selected organic solvent (HPLC grade)

  • Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)

  • Constant temperature orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Procedure:

  • Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the selected organic solvent. This ensures that a saturated solution is achieved with undissolved solid remaining.

  • Equilibration: The flasks are sealed to prevent solvent evaporation and placed in a constant temperature shaker bath. The mixture is agitated at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand at the same constant temperature to allow the undissolved this compound to settle. For solutions with suspended fine particles, centrifugation at the same temperature is employed to achieve clear separation.

  • Sampling and Dilution: A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pipette or syringe. The sample is immediately filtered through a syringe filter to remove any remaining micro-particles. A precise volume of the filtered saturated solution is then diluted with the same organic solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC. A calibration curve is generated using standard solutions of this compound of known concentrations.

  • Calculation: The solubility (S) is calculated using the following formula: S (g/L) = C * D Where:

    • C is the concentration of the diluted solution determined by HPLC (g/L).

    • D is the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

G prep Preparation Add excess this compound to solvent equil Equilibration Shake at constant temperature (24-72h) prep->equil sep Phase Separation Allow to settle or centrifuge equil->sep sample Sampling & Filtration Withdraw supernatant, filter (0.22µm) sep->sample dilute Dilution Dilute filtrate to known volume sample->dilute quant Quantification Analyze by HPLC dilute->quant calc Calculation Determine saturation solubility quant->calc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Stability of Imazalil: A Technical Guide on its Behavior under Varying pH and Temperature Conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the fungicide Imazalil in aqueous solutions under a range of pH and temperature conditions. The information is compiled from regulatory assessments and scientific literature to assist researchers and professionals in understanding the degradation kinetics and persistence of this compound.

Core Findings on this compound Stability

This compound is a robust molecule demonstrating significant stability against hydrolysis across a wide spectrum of pH levels and temperatures. Regulatory bodies and scientific studies consistently report its high persistence in aqueous environments, with degradation primarily occurring through other mechanisms such as photolysis rather than hydrolysis.

Quantitative Data Summary

The following table summarizes the available quantitative and qualitative data on the hydrolytic stability of this compound. It is important to note that detailed kinetic studies providing a wide range of degradation rate constants are not extensively available in the public domain, reflecting the compound's high stability.

pHTemperature (°C)Half-life (t½) / Stability AssessmentReference
2.4 - 7.0Up to 40Stable for at least 8 weeks.[1]
490Hydrolytically stable during a 20-minute exposure.[2]
5Room Temperature> 30 daysSourced from PubChem data.
5100Hydrolytically stable during a 60-minute exposure.[2]
5 - 9AmbientNo hydrolysis observed.[3]
6120Hydrolytically stable during a 20-minute exposure.[2]
7Room Temperature> 30 daysSourced from PubChem data.
9Room Temperature> 30 daysSourced from PubChem data.
Water & 1N NaOHReflux (72 hours)Stable[1]
1N HClReflux (72 hours)Decomposes[1]

Experimental Protocols

High-Temperature Hydrolysis Stability Test

Objective: To assess the hydrolytic stability of this compound under conditions simulating food processing (pasteurization, boiling, and sterilization).

Methodology:

  • Test Solutions: Aqueous buffer solutions were prepared at pH 4, 5, and 6.

  • Fortification: this compound was added to the buffer solutions to a nominal concentration.

  • Incubation: The fortified solutions were incubated in sealed glass vessels at the following temperature and duration combinations:

    • pH 4 at 90°C for 20 minutes.

    • pH 5 at 100°C for 60 minutes.

    • pH 6 at 120°C for 20 minutes.

  • Sampling: Aliquots of the test solutions were taken at time zero and at the end of the incubation period.

  • Analysis: The concentration of this compound in the samples was determined using a suitable analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

  • Evaluation: The initial and final concentrations of this compound were compared to determine the extent of degradation. In the cited study, no significant degradation was observed under any of the tested conditions[2].

Visualizations

The following diagrams illustrate a typical experimental workflow for a hydrolysis study and the general stability characteristics of this compound.

Hydrolysis_Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (e.g., pH 4, 7, 9) fortify Fortify Buffers with this compound prep_buffer->fortify prep_stock Prepare this compound Stock Solution prep_stock->fortify incubate Incubate at Controlled Temperatures (e.g., 25°C, 40°C, 50°C) fortify->incubate sample Sample at Predetermined Time Intervals incubate->sample analyze Analyze this compound Concentration (e.g., HPLC) sample->analyze kinetics Determine Degradation Kinetics (t½) analyze->kinetics

Caption: Experimental workflow for assessing the hydrolytic stability of a compound.

Imazalil_Stability_Profile cluster_conditions Environmental Conditions This compound This compound in Aqueous Solution pH_acid Acidic pH (e.g., 4-6) This compound->pH_acid pH_neutral Neutral pH (e.g., 7) This compound->pH_neutral pH_alkaline Alkaline pH (e.g., 9) This compound->pH_alkaline Temp_low Low to Moderate Temp. (< 40°C) This compound->Temp_low Temp_high High Temp. (> 80°C) This compound->Temp_high Stable Highly Stable (Minimal to No Hydrolysis) pH_acid->Stable pH_neutral->Stable pH_alkaline->Stable Temp_low->Stable Degradation Potential for Degradation (Primarily at very high temp. or extreme pH) Temp_high->Degradation

Caption: Conceptual diagram of this compound's stability under different conditions.

References

Imazalil: A Technical Review of its Genotoxic and Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a systemic imidazole fungicide widely used in agriculture for the post-harvest treatment of fruits and vegetables and for seed treatment.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] Given its widespread use, a thorough understanding of its toxicological profile, particularly its potential for genotoxicity and carcinogenicity, is essential for risk assessment and regulatory decision-making. This technical guide provides a comprehensive overview of the available data, focusing on key experimental findings, methodologies, and the proposed mechanisms of action.

Genotoxicity Profile

An extensive battery of in vitro and in vivo assays has been conducted to evaluate the genotoxic potential of this compound. The overall weight of evidence from standard regulatory studies suggests that this compound is not mutagenic.[4]

In Vitro Studies

In vitro assays have generally shown negative results for gene mutations and chromosomal aberrations.

  • Bacterial Reverse Mutation Assay (Ames Test): this compound has been consistently found to be non-mutagenic in Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA1535, TA1538) both with and without metabolic activation (S9).[5][6]

  • Chromosomal Aberration Test: Studies on human lymphocytes have shown no increase in chromosomal aberrations with or without metabolic activation.[5] However, some studies have reported positive findings for chromosomal aberrations and micronuclei formation in human lymphocytes at higher concentrations.[7][8]

  • Comet Assay: Recent studies using the comet assay on human lymphocytes have indicated that this compound can induce DNA damage in a dose-dependent manner.[9][10]

In Vivo Studies

In vivo studies in mammals have largely failed to demonstrate genotoxic effects.

  • Micronucleus Test: this compound did not induce an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice when administered orally.[5][6]

  • Dominant Lethal Test: No dominant lethal mutagenic effects were observed in male and female mice.[11][12]

Summary of Genotoxicity Data
Assay SystemTest Organism/Cell LineConcentration/DoseMetabolic Activation (S9)ResultReference
In Vitro
Bacterial Reverse MutationS. typhimurium TA98, TA100, TA1535, TA1537, TA1538Up to 5000 µ g/plate With & WithoutNegative[5]
Chromosomal AberrationHuman LymphocytesNot specifiedWith & WithoutNegative[5]
Chromosomal AberrationHuman Lymphocytes0 to 672 µMNot ApplicablePositive[7][8]
Micronucleus TestHuman Lymphocytes0 to 672 µMNot ApplicablePositive[7][8]
Comet AssayHuman LymphocytesUp to 136 µ g/plate Not ApplicablePositive[10]
In Vivo
Micronucleus TestMouse Bone MarrowNot specifiedNot ApplicableNegative[5]
Dominant Lethal TestMouseNot specifiedNot ApplicableNegative[11][12]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This protocol provides a representative methodology for the Ames test as typically conducted for regulatory submissions.

  • Test Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are used to detect frameshift and base-pair substitution mutations.

  • Metabolic Activation: Tests are performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.

  • Procedure (Plate Incorporation Method):

    • 0.1 mL of an overnight bacterial culture, 0.1 mL of the test article solution (this compound dissolved in a suitable solvent like DMSO), and 0.5 mL of S9 mix (for activated tests) or buffer (for non-activated tests) are added to 2.0 mL of molten top agar.

    • The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

    • Plates are incubated at 37°C for 48-72 hours.

  • Controls:

    • Negative (Solvent) Control: Vehicle used to dissolve this compound.

    • Positive Controls: Known mutagens are used for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA100 with S9).

  • Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a dose-related increase in the number of revertants to at least twice the solvent control value.

Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Ames Ames Test (Gene Mutation) Decision1 Positive Result? Ames->Decision1 MLA Mouse Lymphoma Assay (Gene Mutation) MLA->Decision1 CA Chromosomal Aberration Test CA->Decision1 MNT Micronucleus Test (Chromosome Damage) Conclusion Weight of Evidence Assessment MNT->Conclusion Comet Comet Assay (DNA Strand Breaks) Comet->Conclusion Decision1->MNT Yes Decision1->Comet Yes Decision1->Conclusion No

Caption: Standard workflow for assessing the genotoxic potential of a chemical.

Carcinogenicity Profile

The U.S. Environmental Protection Agency (EPA) has classified this compound as "Likely to be carcinogenic in humans".[13][14] This classification is based on the observation of liver tumors in long-term rodent bioassays.[13] Similarly, in 2011, the state of California added this compound to its Proposition 65 list of chemicals known to cause cancer.[15][16]

Rodent Bioassay Findings

Long-term dietary studies in mice and rats have identified the liver as the primary target organ for this compound-induced carcinogenicity.

  • Mice: In a 23-month study, male Swiss albino mice showed a statistically significant increase in the incidence of liver adenomas and combined adenomas/carcinomas at the highest dose tested.[5][13]

  • Rats: A 2-year study in Wistar rats also demonstrated a significant increase in liver adenomas and combined adenomas/carcinomas in males at the highest dose.[13][14] Effects in the thyroid were also noted.[14]

Summary of Carcinogenicity Data
SpeciesStrainDurationDose Levels (ppm in diet)Key FindingsReference
MouseSwiss albino23 months0, 50, 200, 600Increased liver adenomas and combined adenomas/carcinomas in males at 600 ppm.[5][13]
RatWistar24 months0, 5, 20, 80 mg/kg/day equivalentIncreased liver adenomas and combined adenomas/carcinomas in males at the highest dose.[12][13][14]
Proposed Mode of Action for Liver Tumors

The development of liver tumors in rodents is considered to be a non-genotoxic, threshold-based process. The proposed mode of action involves the activation of nuclear receptors, specifically the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[17][18][19] This is a common pathway for liver tumor induction in rodents by various xenobiotics, including certain fungicides.

The key events are:

  • Receptor Activation: this compound activates PXR and, at higher doses, CAR in rodent liver cells.[17][18]

  • Enzyme Induction: Activation of these receptors leads to the induction of cytochrome P450 (CYP) enzymes (e.g., Cyp3a11, Cyp2b10).[17]

  • Cell Proliferation & Oxidative Stress: The sustained induction of CYPs can lead to increased oxidative stress and enhanced hepatocyte proliferation.[18][20]

  • Tumor Promotion: Chronic cell proliferation acts as a tumor promoter, leading to the clonal expansion of spontaneously initiated cells and the eventual formation of adenomas and carcinomas.

MoA_Carcinogenicity cluster_events Key Events in Rodent Liver This compound This compound Exposure Receptor Activation of Nuclear Receptors (PXR/CAR) This compound->Receptor Enzyme Induction of CYP Enzymes Receptor->Enzyme Stress Oxidative Stress & Hepatocyte Proliferation Enzyme->Stress Tumor Liver Tumor Formation (Adenomas/Carcinomas) Stress->Tumor

Caption: Proposed non-genotoxic mode of action for this compound-induced liver tumors.

Experimental Protocol: Rodent Carcinogenicity Bioassay

This protocol outlines a typical design for a long-term dietary carcinogenicity study.

  • Test System: Male and female rodents from a standard strain (e.g., C57BL/6 mice or Wistar rats), approximately 6-8 weeks old at the start of the study.

  • Group Size: Typically 50 animals per sex per group.

  • Dose Administration: this compound is mixed into the basal diet at several concentrations (e.g., 0, 50, 200, 600 ppm). Doses are selected based on results from shorter-term toxicity studies (e.g., 90-day studies) to establish a maximum tolerated dose (MTD).

  • Duration: The study duration is typically 18-24 months for mice and 24-30 months for rats.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly for the first 3 months and then monthly.

    • Hematology and Clinical Chemistry: Blood samples are collected at interim points (e.g., 12 months) and at terminal sacrifice.

  • Pathology:

    • All animals (including those that die prematurely) undergo a full necropsy.

    • Organ weights (especially liver) are recorded.

    • A comprehensive list of tissues from all animals is preserved, processed for histopathological examination, and evaluated by a veterinary pathologist.

  • Data Analysis: Tumor incidence data are analyzed using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test) to compare treated groups with the concurrent control group.

Conclusion

The weight of evidence indicates that this compound is not genotoxic in standard regulatory assays.[4] However, it is classified as a likely human carcinogen based on the induction of liver tumors in both mice and rats at high doses.[13] The proposed mode of action for this carcinogenicity is a non-genotoxic, receptor-mediated pathway involving the activation of PXR and CAR, leading to chronic hepatocyte proliferation.[17][18] This mechanism is considered to have a threshold and is a common pathway for liver tumor formation in rodents exposed to certain xenobiotics. The relevance of this mode of action to humans is a key consideration in the overall risk assessment.

References

The Unseen Impact: An In-depth Technical Guide to the Effects of Imazalil on Non-target Soil Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Imazalil, a widely used systemic fungicide, plays a crucial role in agriculture and post-harvest treatment by inhibiting ergosterol biosynthesis in fungi. However, its application raises concerns about its unintended consequences on the diverse and vital community of non-target organisms within the soil ecosystem. This technical guide provides a comprehensive analysis of the current scientific understanding of this compound's effects on these organisms. It synthesizes quantitative toxicity data, details established experimental protocols for ecotoxicological assessment, and visually represents the key molecular pathways affected. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development to inform risk assessments, guide future research, and promote the development of more ecologically-sound agricultural practices.

Introduction

The soil environment is a complex and dynamic ecosystem teeming with a vast array of organisms that are fundamental to its health and fertility. These include microorganisms such as bacteria, fungi, and actinomycetes, as well as a diverse invertebrate fauna, including earthworms, collembolans, and nematodes. These organisms are integral to nutrient cycling, organic matter decomposition, and the overall maintenance of soil structure. The introduction of agrochemicals like this compound can disrupt this delicate balance, leading to a cascade of ecological effects. This guide delves into the specific impacts of this compound on these non-target soil inhabitants, providing a detailed overview of its toxicity, sublethal effects, and mechanisms of action.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various non-target soil organisms, compiled from a range of ecotoxicological studies.

Table 1: Effects of this compound on Soil Invertebrates

OrganismTest TypeEndpointValueReference(s)
Eisenia fetida (Earthworm)14-day Artificial Soil TestLC50541 µg/g[1]
Eisenia fetida (Earthworm)48-hour Contact TestLC5012.8 µg/cm²[1]
Eisenia andrei (Earthworm)48-hour Contact TestLC50> 166 µg/cm²[1][2]
Folsomia candida (Collembola)28-day Reproduction TestEC20 (Reproduction)3.38 mg/kg soil (formulation)
Folsomia candida (Collembola)Acute ToxicityLC50> 3.00 mg/kg soil (formulation)

Table 2: Effects of this compound on Soil Microbial Communities and Enzyme Activities

Microbial Group/EnzymeEffectObservationReference(s)
Bacterial Communities AlterationAltered community structure and decreased diversity.[3]
InhibitionInhibition of soil microbial functional diversity.[3]
Fungal Communities InhibitionPotential inhibition due to its fungicidal mode of action.[4]
Actinomycetes No significant effectThe abundance of actinomycetes was unaffected by this compound treatment in a study on barley roots.[5]
Nitrogen Cycling DisruptionMarkedly disturbed soil nitrogen cycling, including inhibition of nitrogen fixation and nitrification.[3]
Dehydrogenase Activity InhibitionGenerally inhibited by fungicides.[5]
Urease Activity InhibitionGenerally inhibited by fungicides.[5]
Phosphatase Activity VariableEffects can vary, but inhibition is possible.[5]

Table 3: Persistence of this compound in Soil

ConditionHalf-life (t1/2)Reference(s)
Field Conditions120 - 190 days[6]
Laboratory (Dark)30.5 days[7]
Laboratory (Sunlight)20 days[7]
Laboratory (UV irradiation)11 days[7]
Laboratory (Sterilized soil)27.5 days[7]
Laboratory (Soil with wheat)21.5 days[7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for reproducible ecotoxicological assessments.

Earthworm Acute Toxicity Test (OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Test Substance Preparation: The test substance is mixed with a standardized artificial soil.

  • Experimental Setup:

    • A defined number of adult earthworms (typically 10) are introduced into containers with the treated soil.

    • A range of concentrations is tested, along with a control group.

  • Test Duration: 14 days.

  • Endpoints:

    • Mortality is assessed at 7 and 14 days to determine the Lethal Concentration (LC50), the concentration that causes mortality in 50% of the test organisms.

    • Sub-lethal effects, such as weight loss, are also recorded.

Earthworm Reproduction Test (OECD Guideline 222)

This test assesses the effects of a substance on earthworm reproduction.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Test Substance Preparation: The test substance is incorporated into artificial soil.

  • Experimental Setup:

    • Adult earthworms with a well-developed clitellum are exposed to a range of concentrations of the test substance in the soil.

  • Test Duration: 8 weeks.

  • Procedure:

    • Weeks 1-4: Adult worms are exposed to the treated soil. Mortality and changes in adult body weight are assessed at the end of this period.

    • Weeks 5-8: The adult worms are removed, and the soil is incubated for another four weeks to allow for the hatching of cocoons.

  • Endpoints:

    • The number of offspring (juveniles) produced is counted.

    • The No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percentage reduction in reproduction (e.g., EC50, EC20) are determined.

Collembola Reproduction Test (ISO 11267)

This test evaluates the effect of soil contaminants on the reproduction of the springtail Folsomia candida.

  • Test Organism: Folsomia candida (10-12 days old).

  • Test Substance Preparation: The test substance is mixed with a standardized artificial soil.

  • Experimental Setup:

    • A defined number of collembolans are introduced into test vessels containing the treated soil.

    • A range of concentrations and a control are tested.

  • Test Duration: 28 days.

  • Endpoints:

    • The number of surviving adults is counted.

    • The number of juveniles produced is determined.

    • The NOEC and ECx values for reproduction are calculated.

Assessment of Soil Microbial Communities: Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis is a method used to quantify and characterize the living microbial biomass in soil.

  • Principle: Phospholipids are essential components of the cell membranes of all living organisms and they degrade rapidly upon cell death. Different microbial groups have distinct PLFA profiles, allowing for the characterization of the microbial community structure.

  • Procedure:

    • Lipid Extraction: Lipids are extracted from a soil sample using a solvent mixture (e.g., chloroform, methanol, and phosphate buffer).

    • Fractionation: The extracted lipids are separated into neutral lipids, glycolipids, and phospholipids using solid-phase extraction chromatography.

    • Methanolysis: The fatty acids in the phospholipid fraction are converted to fatty acid methyl esters (FAMEs).

    • Quantification and Identification: The FAMEs are analyzed by gas chromatography (GC) to identify and quantify the different fatty acids.

  • Data Interpretation: The abundance of specific PLFA biomarkers is used to estimate the biomass of different microbial groups (e.g., gram-positive bacteria, gram-negative bacteria, fungi, actinomycetes).

Assessment of Soil Enzyme Activities

Soil enzymes are sensitive indicators of soil health and can be affected by pesticide contamination.

  • Dehydrogenase Activity:

    • Principle: Dehydrogenase activity is a measure of the overall metabolic activity of the soil microbial community. It is determined by measuring the reduction of a tetrazolium salt (e.g., 2,3,5-triphenyltetrazolium chloride, TTC) to a colored formazan.

    • Procedure: A soil sample is incubated with TTC, and the resulting triphenyl formazan (TPF) is extracted with a solvent (e.g., methanol) and quantified spectrophotometrically.

  • Urease Activity:

    • Principle: Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is determined by measuring the amount of ammonia released from urea.

    • Procedure: A soil sample is incubated with a urea solution, and the released ammonia is quantified, often using the indophenol blue colorimetric method.

  • Phosphatase Activity:

    • Principle: Phosphatases are enzymes that hydrolyze organic phosphorus compounds, making phosphorus available to plants and microorganisms. Their activity is often measured using a p-nitrophenyl phosphate (pNPP) substrate.

    • Procedure: A soil sample is incubated with pNPP, and the released p-nitrophenol (pNP) is quantified spectrophotometrically after the addition of an alkaline solution.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key processes and workflows related to the effects of this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Action cluster_effects Consequences Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Altered_membrane Altered Membrane Permeability & Fluidity This compound This compound This compound->Lanosterol_14a_demethylase Inhibits Lanosterol_14a_demethylase->Ergosterol Lanosterol_14a_demethylase->Altered_membrane Disruption leads to Growth_inhibition Fungal Growth Inhibition Altered_membrane->Growth_inhibition Oxidative_Stress_Pathway cluster_stressor Stressor cluster_ros Cellular Response cluster_damage Cellular Damage cluster_defense Antioxidant Defense System cluster_outcome Organismal Effects This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) This compound->ROS Induces Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation SOD Superoxide Dismutase (SOD) ROS->SOD Upregulation of GST Glutathione S-Transferase (GST) ROS->GST Upregulation of Decreased_Viability Decreased Cellular Viability Lipid_Peroxidation->Decreased_Viability Reduced_Reproduction Reduced Reproduction DNA_Damage->Reduced_Reproduction Protein_Oxidation->Decreased_Viability CAT Catalase (CAT) SOD->CAT Produces H2O2 for Detoxified_Products Detoxified Products (H2O, O2, Conjugates) CAT->Detoxified_Products Detoxifies H2O2 to GST->Detoxified_Products Conjugates xenobiotics for Experimental_Workflow cluster_setup Experimental Setup cluster_invertebrate Invertebrate Analysis cluster_microbial Microbial & Enzymatic Analysis cluster_data Data Analysis & Interpretation Soil_Collection Soil Collection & Sieving Imazalil_Spiking This compound Spiking (Varying Concentrations) Soil_Collection->Imazalil_Spiking Incubation Incubation Imazalil_Spiking->Incubation Organism_Introduction Introduction of Test Organisms (e.g., Earthworms, Collembola) Incubation->Organism_Introduction PLFA_Analysis PLFA Analysis (Microbial Community Structure) Incubation->PLFA_Analysis Enzyme_Assays Soil Enzyme Assays (Dehydrogenase, Urease, etc.) Incubation->Enzyme_Assays Toxicity_Assessment Toxicity Assessment (Mortality, Reproduction) Organism_Introduction->Toxicity_Assessment Data_Analysis Statistical Analysis (LC50, EC50, NOEC) Toxicity_Assessment->Data_Analysis PLFA_Analysis->Data_Analysis Enzyme_Assays->Data_Analysis Interpretation Interpretation of Ecological Impact Data_Analysis->Interpretation

References

The Pharmacokinetic Profile of Imazalil in Rats: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the absorption, distribution, metabolism, and excretion of the fungicide Imazalil in rat models, providing crucial data and methodologies for researchers and professionals in drug development and toxicology.

This compound, a widely used systemic imidazole fungicide, undergoes rapid and extensive absorption, distribution, metabolism, and excretion in rats. Understanding the pharmacokinetic profile of this compound is essential for assessing its potential toxicity and for the development of related chemical entities. This technical guide synthesizes key findings from various studies to provide a detailed overview of the ADME (Absorption, Distribution, Metabolism, and Excretion) of this compound in this preclinical model.

Absorption

Following oral administration, this compound is almost completely absorbed from the gastrointestinal tract in rats. The high bioavailability of orally administered this compound is inferred from the comparison of excretion patterns after oral and intravenous dosing[1][2].

Distribution

Once absorbed, this compound distributes to various tissues, with the highest concentrations of radioactivity typically found in the liver, lungs, and kidneys[1][3]. Tissue residues, however, decline significantly over time, indicating that this compound does not tend to bioaccumulate in the body[4]. Approximately half of the radiolabel retained in the body is found in the liver, the primary site of metabolism[1][2].

Table 1: Tissue Residue Levels of Radioactivity after a Single Oral Dose of [³H]-Imazalil Sulfate (20 mg/kg bw) in Wistar Rats
Time After DosingPercentage of Administered Radioactivity in Tissues
48 hours5.4% - 6.1%
96 hours1.8% - 3.5%

Source:[1][3]

Metabolism

This compound undergoes extensive metabolism in rats, with very little of the parent compound being excreted unchanged[2][5]. Less than 1% of the administered dose is found as unchanged this compound in the feces, and only trace amounts are detected in the urine[2][5]. The biotransformation of this compound involves several key pathways, resulting in the formation of at least 25 metabolites[1][2].

The primary metabolic routes identified are:

  • Epoxidation

  • Epoxide hydration

  • Oxidative O-dealkylation

  • Imidazole oxidation and scission

  • Oxidative N-dealkylation

The major metabolites identified in rat urine include α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 2,4-dichloromandelic acid[1][3]. More extensive studies have identified three other major metabolites: (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-imidazolidine-2,5-dione, (±)-1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole, and (±)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylethanol[1][2]. The metabolic pattern is similar for both oral and intravenous administration and is consistent between male and female rats[1][2]. In vitro studies using rat liver homogenates have confirmed the formation of α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole[1].

Imazalil_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Major Metabolites This compound This compound Epoxidation Epoxidation This compound->Epoxidation Epoxide_Hydration Epoxide Hydration This compound->Epoxide_Hydration O_Dealkylation Oxidative O-dealkylation This compound->O_Dealkylation Imidazole_Oxidation Imidazole Oxidation & Scission This compound->Imidazole_Oxidation N_Dealkylation Oxidative N-dealkylation This compound->N_Dealkylation Metabolite1 α-(2,4-dichlorophenyl)-1H -imidazole-1-ethanol Epoxidation->Metabolite1 Metabolite2 2,4-dichloromandelic acid Epoxidation->Metabolite2 Metabolite3 (±)-1-[2-(2,4-dichlorophenyl)-2- (2,3-dihydroxypropyloxy)ethyl] -imidazolidine-2,5-dione Epoxidation->Metabolite3 Metabolite4 (±)-1-[2-(2,4-dichlorophenyl)-2- (2,3-dihydroxypropyloxy)ethyl] -1H-imidazole Epoxidation->Metabolite4 Metabolite5 (±)-1-(2,4-dichlorophenyl) -2-imidazol-1-ylethanol Epoxidation->Metabolite5 Epoxide_Hydration->Metabolite1 Epoxide_Hydration->Metabolite2 Epoxide_Hydration->Metabolite3 Epoxide_Hydration->Metabolite4 Epoxide_Hydration->Metabolite5 O_Dealkylation->Metabolite1 O_Dealkylation->Metabolite2 O_Dealkylation->Metabolite3 O_Dealkylation->Metabolite4 O_Dealkylation->Metabolite5 Imidazole_Oxidation->Metabolite1 Imidazole_Oxidation->Metabolite2 Imidazole_Oxidation->Metabolite3 Imidazole_Oxidation->Metabolite4 Imidazole_Oxidation->Metabolite5 N_Dealkylation->Metabolite1 N_Dealkylation->Metabolite2 N_Dealkylation->Metabolite3 N_Dealkylation->Metabolite4 N_Dealkylation->Metabolite5

Caption: Metabolic pathways of this compound in rats.

Excretion

This compound and its metabolites are rapidly excreted from the body, primarily in the urine and feces. Following a single oral dose, approximately 90% of the administered radioactivity is excreted within 96 hours, with roughly equal amounts found in the urine and feces[1][3]. The excretion profile is rapid, with a large percentage of the dose eliminated within the first 24 hours.

Table 2: Cumulative Excretion of Radioactivity in Rats Following Administration of this compound
Dosing RegimenSexTime After Dosing% of Administered Dose ExcretedRoute
Single Oral Dose (1.25 mg/kg bw)Male24 hours90%Urine & Feces
Single Oral Dose (1.25 mg/kg bw)Female24 hours93%Urine & Feces
14-Day Oral Dose (1.25 mg/kg bw/day) + Single Oral DoseMale24 hours94%Urine & Feces
14-Day Oral Dose (1.25 mg/kg bw/day) + Single Oral DoseFemale24 hours84%Urine & Feces
Single Oral Dose (20 mg/kg bw)Male24 hours90%Urine & Feces
Single Oral Dose (20 mg/kg bw)Female24 hours89%Urine & Feces
Single Oral Dose (20 mg/kg bw)Male & Female96 hours~90%Urine & Feces (approx. equal)
Single Intravenous Dose (1.25 mg/kg bw)Male & Female24 hours84%Urine & Feces
Single Intravenous Dose (1.25 mg/kg bw)Male & Female96 hours89%Urine & Feces

Source:[1][2]

Experimental Protocols

The ADME studies of this compound in rats have employed standardized methodologies to ensure the reliability and reproducibility of the findings.

Animal Model and Administration
  • Species: Wistar rats[1][2]

  • Sex: Both male and female rats were used in the studies[1][2].

  • Test Substance: Radiolabeled this compound ([³H]-Imazalil sulfate or [¹⁴C]-Imazalil) was used to trace the compound and its metabolites[1][2][3].

  • Administration: The primary route of administration was oral gavage. Intravenous administration was also used as a comparator to assess bioavailability[1][2]. Doses ranged from 1.25 mg/kg bw to 20 mg/kg bw[1][2].

Sample Collection and Analysis
  • Excreta: Urine and feces were collected at various time intervals, typically up to 96 hours post-dosing[1][2][3].

  • Tissues: At the end of the study period, animals were euthanized, and various tissues, including the liver, lungs, and kidneys, were collected for residue analysis[1][3].

  • Analysis: Radioactivity in the collected samples was quantified to determine the extent of absorption and the routes and rates of excretion. Metabolite profiling was conducted using techniques to separate and identify the chemical structures of the biotransformation products.

ADME_Workflow start Start: Dose Administration (Oral or IV) acclimatization Animal Acclimatization (Wistar Rats) start->acclimatization dosing Dosing with Radiolabeled This compound ([3H] or [14C]) acclimatization->dosing collection Sample Collection dosing->collection urine_feces Urine & Feces Collection (0-96h) collection->urine_feces Excreta tissue Tissue Collection at Sacrifice (e.g., 96h) collection->tissue Tissues analysis Sample Analysis urine_feces->analysis tissue->analysis quantification Quantification of Radioactivity analysis->quantification profiling Metabolite Profiling (e.g., Chromatography) analysis->profiling data_analysis Data Analysis & Interpretation quantification->data_analysis profiling->data_analysis end End: ADME Profile data_analysis->end

Caption: Experimental workflow for a typical this compound ADME study in rats.

Summary of ADME Process

The overall pharmacokinetic process of this compound in rats can be summarized as a rapid and efficient absorption from the gut, followed by distribution to tissues, extensive metabolism primarily in the liver, and subsequent rapid excretion of the metabolites in both urine and feces.

ADME_Process_Flow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Bloodstream Systemic Circulation GI_Tract->Bloodstream High Bioavailability Tissues Tissues (Liver, Lungs, Kidneys) Bloodstream->Tissues Liver Liver (Primary Site) Tissues->Liver Transport Metabolites Extensive Biotransformation (>25 Metabolites) Liver->Metabolites Urine Urine (~50%) Metabolites->Urine Renal Clearance Feces Feces (~50%) Metabolites->Feces Biliary Excretion

Caption: Logical flow of the ADME process for this compound in rats.

References

Imazalil's protective and curative antifungal properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Protective and Curative Antifungal Properties of Imazalil

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a systemic imidazole fungicide widely recognized for its potent protective and curative properties against a broad spectrum of fungal pathogens, particularly those responsible for post-harvest decay in fruits and vegetables.[1][2][3] Its efficacy stems from a highly specific mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2][4][5] This disruption leads to compromised membrane integrity and ultimately, fungal cell death.[2][4] This technical guide provides a comprehensive overview of this compound's antifungal actions, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular pathway and experimental workflows.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity is rooted in its ability to interfere with the fungal sterol biosynthesis pathway.[1][5] It specifically targets and inhibits the cytochrome P450-dependent enzyme, sterol 14α-demethylase (encoded by the CYP51 gene).[6][7] This enzyme is crucial for the conversion of lanosterol to ergosterol.

The process unfolds as follows:

  • Enzyme Inhibition: this compound binds to the heme iron cofactor of the 14α-demethylase enzyme, preventing it from interacting with its substrate.[8][9]

  • Ergosterol Depletion: The inhibition of this enzyme halts the production of ergosterol, the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[2]

  • Membrane Disruption: The lack of ergosterol, coupled with the accumulation of toxic methylated sterol precursors, disrupts the structure and function of the fungal cell membrane.[2][6] This leads to increased permeability, leakage of essential intracellular contents, and a breakdown of cellular organization.[2]

  • Growth Inhibition: The compromised cell membrane ultimately inhibits fungal growth and proliferation, leading to cell death.[5]

This targeted mode of action provides this compound with both protective and curative capabilities against fungal pathogens.

This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Blocks conversion of Lanosterol Lanosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Death Fungal Cell Death Membrane->Death Disruption leads to

Diagram 1: this compound's Mechanism of Action.

Protective Antifungal Properties

This compound's protective action involves preventing fungal infection before or at the initial stage of host penetration.[2][10] When applied to a fruit or plant surface prior to the arrival of fungal spores, it creates a protective barrier.

  • Inhibition of Spore Germination: this compound effectively inhibits the germination of fungal spores, the first critical step in the infection process.[11]

  • Systemic Surface Penetration: As a systemic fungicide, this compound penetrates the upper layers of the fruit peel.[4] This provides residual protection that is not easily removed by washing or waxing, ensuring long-term efficacy during storage and transport.[4]

Curative Antifungal Properties

The curative (or eradicative) action of this compound is its ability to halt the progression of a fungal infection that has already been established.[2][10] This is a crucial feature for post-harvest applications where fruits may have incurred microscopic wounds and infections during harvesting and handling.

  • Inhibition of Mycelial Growth: Due to its systemic nature, this compound can move into the plant tissue to reach the established fungal mycelium.[3] It then inhibits further growth and proliferation of the fungus, preventing the development of decay symptoms like green or blue mold.[4][12]

  • Anti-Sporulation Activity: this compound is also highly effective at inhibiting sporulation on established lesions.[13][14] This is critical in a packhouse setting as it reduces the overall fungal inoculum load, preventing the spread of the disease from infected to healthy fruit.

Quantitative Efficacy Data

The efficacy of this compound has been quantified against numerous fungal pathogens. The following tables summarize key data points from various studies.

Table 1: In Vitro Efficacy of this compound (EC50 Values)

Fungal SpeciesIsolate TypeMediumpHEC50 (µg/mL)Reference(s)
Penicillium digitatumSensitive (M6R)PDB-Tris70.006[11]
Penicillium digitatumSensitive (M6R)PDB-Tris40.16[11]
Penicillium digitatumResistant (D201)PDB-Tris70.07[11]
Penicillium digitatumResistant (D201)PDB-Tris45.9[11]
Alternaria alternataNot SpecifiedNot SpecifiedNot Specified0.492 ± 0.133[15]
Alternaria arborescensNot SpecifiedNot SpecifiedNot Specified0.327 ± 0.180[15]

Table 2: In Vivo Efficacy of this compound for Post-Harvest Disease Control

Fruit TypePathogen (P. digitatum)Treatment TypeThis compound Conc. (µg/mL)Solution pHDisease Control (%)Reference(s)
LemonSensitive IsolateCurative500 (with 3% NaHCO₃)Not Specified93.5% reduction[11]
LemonResistant IsolateCurative500 (with 3% NaHCO₃)Not Specified55.6% reduction[11]
OrangeResistant IsolateCurative10008>93%[16]
OrangeResistant IsolateProtective10008>93%[16]
SatsumaP. digitatum / P. italicumCurative100 (at 50°C)Not SpecifiedComplete control[17]
SatsumaP. digitatum / P. italicumCurative800 (at 20°C)Not SpecifiedComplete control[17]

Experimental Protocols

Standardized methodologies are essential for evaluating the protective and curative efficacy of antifungal agents like this compound.

In Vitro Assay: Spore Germination Inhibition

This protocol determines the concentration of this compound required to inhibit fungal spore germination.

  • Fungal Culture and Spore Suspension:

    • Culture the target fungus (e.g., Penicillium digitatum) on a suitable medium like Potato Dextrose Agar (PDA) until sporulation is abundant.

    • Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80) and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standard level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

  • Assay Preparation:

    • Prepare a liquid medium such as Potato Dextrose Broth (PDB).[11]

    • In sterile multi-well plates or test tubes, add the PDB, the spore suspension, and serial dilutions of this compound to achieve a range of final concentrations.[11] Include a drug-free control.

    • A typical concentration range for a sensitive P. digitatum isolate might be 0, 0.005, 0.01, 0.02, 0.05, and 0.1 µg/mL.[11]

  • Incubation and Assessment:

    • Incubate the plates at an optimal temperature (e.g., 24°C) for a period sufficient for germination in the control group (typically 18-24 hours).[11]

    • Using an inverted microscope, count the number of germinated and non-germinated spores (a spore is considered germinated when the germ tube is at least half the length of the spore).

    • Calculate the percentage of germination inhibition for each concentration relative to the control. The data can be used to determine the EC50 value (the concentration that inhibits 50% of germination).[11]

In Vivo Assay: Protective Efficacy on Fruit

This protocol assesses this compound's ability to prevent infection when applied before the pathogen.

  • Fruit Preparation:

    • Select mature, uniform, and blemish-free fruit (e.g., lemons, oranges).

    • Surface-disinfect the fruit (e.g., with a 0.5% sodium hypochlorite solution for 2 minutes), rinse with sterile water, and allow to air dry.

  • Fungicide Application:

    • Prepare aqueous solutions of this compound at desired concentrations (e.g., 250, 500, 1000 µg/mL).

    • Apply the fungicide to the fruit. A common method is dipping the fruit in the solution for a set time (e.g., 30-60 seconds).[13][16] Include a water-only control group.

    • Allow the fruit to air dry completely.

  • Inoculation:

    • Create a uniform, shallow wound (e.g., 2 mm deep) in the peel of each fruit using a sterile tool.

    • Pipette a small, known volume (e.g., 10 µL) of a standardized fungal spore suspension (e.g., 1 x 10⁶ spores/mL) into the wound.

  • Incubation and Assessment:

    • Place the fruit in high-humidity chambers (e.g., >90% RH) and incubate at a suitable temperature (e.g., 20-25°C) for 5-7 days.

    • Assess efficacy by measuring disease incidence (% of infected fruit) and disease severity (lesion diameter in mm).

A Fruit Selection & Disinfection B This compound Application (e.g., Dipping) A->B C Wounding & Fungal Inoculation B->C D Incubation (High Humidity) C->D E Disease Assessment (Incidence & Severity) D->E

Diagram 2: Experimental Workflow for Protective Assay.
In Vivo Assay: Curative Efficacy on Fruit

This protocol evaluates this compound's ability to stop an existing infection.

  • Fruit Preparation and Inoculation:

    • Prepare and surface-disinfect fruit as described for the protective assay.

    • Wound the fruit and immediately inoculate with a standardized fungal spore suspension.

  • Infection Establishment Period:

    • Incubate the inoculated fruit under high humidity for a defined period (e.g., 12-24 hours) to allow spores to germinate and the infection to become established.

  • Fungicide Application:

    • After the incubation period, apply the this compound solutions (and a water control) to the fruit using the same method as the protective assay (e.g., dipping).

    • Allow the fruit to air dry.

  • Further Incubation and Assessment:

    • Return the fruit to the high-humidity chambers and incubate for an additional 4-6 days.

    • Assess disease incidence and severity as described previously. Compare the results to the control group to determine the curative effect.

A Fruit Selection & Disinfection B Wounding & Fungal Inoculation A->B C Incubation for Infection (e.g., 24h) B->C D This compound Application (e.g., Dipping) C->D E Further Incubation D->E F Disease Assessment (Incidence & Severity) E->F

Diagram 3: Experimental Workflow for Curative Assay.

Conclusion

This compound's dual protective and curative actions make it an indispensable tool in agriculture, particularly for post-harvest disease management.[2][3][10] Its well-defined mechanism of action—the specific inhibition of sterol 14α-demethylase—provides a robust foundation for its broad-spectrum efficacy.[6][18] Understanding the quantitative measures of its performance and the standardized protocols for its evaluation is critical for researchers and drug development professionals seeking to optimize its use, manage resistance, and develop next-generation antifungal solutions.

References

Methodological & Application

HPLC method for Imazalil residue analysis in citrus fruits

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-based application and protocol for the analysis of Imazalil residues in citrus fruits is presented for researchers and analytical scientists. This document provides detailed methodologies for sample preparation, chromatographic separation, and detection, utilizing both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Principle

This method outlines the procedure for the determination of this compound residues in citrus fruit matrices such as whole fruit, peel, and pulp. The principle involves the extraction of this compound from a homogenized sample using an organic solvent, followed by a cleanup step to remove interfering matrix components. The purified extract is then analyzed by a reverse-phase HPLC system.

For routine analysis, quantification is achieved using a UV detector. For higher sensitivity and confirmatory analysis, an LC-MS/MS system is employed, which identifies and quantifies this compound based on its specific mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

This protocol is a composite of common techniques for extracting this compound from citrus matrices.[1][2][3]

Reagents and Materials:

  • Homogenizer/Blender

  • Centrifuge and centrifuge tubes (50 mL)

  • Ethyl Acetate (HPLC Grade)[1][3]

  • Sodium Sulfate (Anhydrous)

  • 0.1 N Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Solid Phase Extraction (SPE) Cartridges: C18 or PRS (Propylsulfonic acid) type (e.g., Bond Elut)[3]

  • Methanol (HPLC Grade) for SPE conditioning

  • Syringe filters (0.45 µm)

Procedure:

  • Homogenization: Weigh 10-20 g of a representative sample (whole fruit, peel, or pulp) and homogenize it until a uniform paste is obtained.

  • Extraction:

    • Transfer the homogenized sample to a 50 mL centrifuge tube.

    • Add 20 mL of ethyl acetate and 10 g of anhydrous sodium sulfate.

    • Shake vigorously for 5-10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Decant the supernatant (ethyl acetate layer) into a clean flask. Repeat the extraction step on the remaining solid pellet with another 20 mL of ethyl acetate.

    • Combine the supernatants.

  • Cleanup A: Liquid-Liquid Partitioning (LLE) [1]

    • Evaporate the combined ethyl acetate extract to near dryness under a gentle stream of nitrogen.

    • Redissolve the residue in 20 mL of hexane.

    • Transfer the hexane solution to a separatory funnel and perform a liquid-liquid partition by shaking with 10 mL of 0.1 N HCl. This compound will move into the acidic aqueous phase.

    • Discard the upper hexane layer.

    • Adjust the pH of the aqueous layer to >10 with 5 M NaOH.

    • Re-extract the this compound back into 10 mL of fresh ethyl acetate.

    • Collect the ethyl acetate layer and dry it by passing it through anhydrous sodium sulfate.

  • Cleanup B: Solid Phase Extraction (SPE) [3]

    • Condition a C18 or PRS SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the initial combined ethyl acetate extract (from step 2) after evaporating and redissolving in a suitable solvent compatible with the SPE phase.

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Elute the this compound from the cartridge using 5-10 mL of ethyl acetate or an appropriate solvent mixture.

  • Final Preparation:

    • Evaporate the final cleaned extract to dryness under nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1.0 mL) of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method Protocol[3]

Instrumentation:

  • HPLC system with a UV-Vis Detector

  • Column: Inertsil ODS-3 C18, 4.6 x 150 mm, 5 µm particle size[3]

  • Mobile Phase: Acetonitrile and 10 mM KH2PO4 solution (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65 (v/v)[3]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

  • UV Detection Wavelength: 225 nm (alternatively 202-204 nm)[1][2][3]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a series of this compound standard solutions (e.g., 0.1 to 10 µg/mL) in the mobile phase.[3]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the this compound concentration using the calibration curve.

LC-MS/MS Method Protocol (Confirmatory)[4][5]

Instrumentation:

  • LC-MS/MS system with an Electrospray Ionization (ESI) source

  • Column: C18 column (e.g., 2.1 x 100 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: A typical gradient would start at 90% A, ramping to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Ionization Mode: ESI Positive

MS/MS Parameters:

  • Monitor the following Multiple Reaction Monitoring (MRM) transitions for this compound[4]:

    • Precursor Ion (Q1): m/z 297.1

    • Product Ion (Q3) for Quantification: m/z 159.0

    • Product Ion (Q3) for Confirmation: m/z 255.0

Procedure:

  • Equilibrate the LC-MS/MS system.

  • Prepare matrix-matched standards to compensate for matrix effects.

  • Inject standards and samples.

  • Quantify this compound using the area of the primary product ion (m/z 159.0) and confirm its identity with the secondary ion (m/z 255.0).

Data Presentation

The performance of various published methods for this compound analysis is summarized below.

Table 1. HPLC-UV Method Parameters and Performance

Matrix Extraction Solvent Cleanup Method HPLC Column Mobile Phase UV Wavelength LOQ/LOD Recovery (%) Reference
Whole Citrus Fruit Ethyl Acetate Liquid-Liquid Partitioning Reverse Phase C18 Not Specified 202 nm Not Specified 80-84 [1]
Citrus Fruit Hexane/Acetone (90:10) Liquid-Liquid Partitioning Reverse Phase C18 Aqueous Methanol + 0.25% Ammonia 204 nm 0.04 ppm (LOD) >70 [2][5]

| Citrus (Kumquat) | Ethyl Acetate | SPE (PRS & C18) | Inertsil ODS-3 | Acetonitrile/10mM KH2PO4 (35:65) | 225 nm | 0.01 ppm (LOD) | 81.9-87.2 |[3] |

Table 2. LC-MS/MS Method Parameters and Performance

Matrix Extraction Method Detection Ionization LOQ Recovery (%) Reference
Citrus Juices Solvent Extraction ESI-MS/MS Positive 0.01 µg/kg 79.8-101.2 [6]
Citrus Fruits Solvent Extraction ESI-MS/MS Positive 0.006-0.027 mg/kg 80.2-98.3 [6]

| Oranges | Acetonitrile Extraction | LC-MS/MS | Not Specified | Not Specified | Not Specified |[7] |

Visualizations

Diagrams illustrating the key workflows are provided below.

G Sample Preparation Workflow for this compound Analysis A Receive Citrus Sample (Whole Fruit, Peel, or Pulp) B Homogenize 10-20g of Sample A->B C Add Ethyl Acetate & Anhydrous Na2SO4 Shake and Centrifuge B->C D Collect Supernatant (Crude Extract) C->D E Cleanup Step (Choose A or B) D->E F Option A: Liquid-Liquid Partitioning (Acid-Base Extraction) E->F LLE G Option B: Solid Phase Extraction (SPE Cleanup) E->G SPE H Evaporate Cleaned Extract to Dryness F->H G->H I Reconstitute in Mobile Phase H->I J Filter (0.45 um) into HPLC Vial I->J

Caption: Workflow for citrus sample preparation.

G HPLC Analysis and Data Processing Workflow cluster_0 HPLC System cluster_1 Data System A Autosampler (Injects Sample) C Column (Separation) A->C B HPLC Pump (Mobile Phase Delivery) B->A D Detector (UV or MS/MS) C->D E Data Acquisition (Chromatogram) D->E F Peak Integration & Identification E->F G Quantification (Using Calibration Curve) F->G H Final Report G->H

Caption: HPLC system and data analysis workflow.

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a systemic imidazole fungicide widely employed in post-harvest applications to control fungal pathogens on fruits and vegetables, particularly citrus.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to compromised membrane integrity and ultimately, fungal cell death. This document provides detailed protocols for determining the in vitro susceptibility of filamentous fungi, such as Penicillium species, to this compound using established methodologies like the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 reference method.

The emergence of resistance in fungal populations necessitates robust and standardized susceptibility testing methods to monitor fungicide efficacy and guide the development of new antifungal agents. The protocols outlined herein are intended to provide a framework for researchers to assess the activity of this compound and other antifungal compounds against relevant fungal isolates.

Mechanism of Action of this compound

This compound targets the fungal enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, this compound prevents the conversion of lanosterol to ergosterol. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates disrupt the structure and function of the fungal cell membrane, leading to the inhibition of fungal growth.

Resistance to this compound in fungi, particularly in Penicillium digitatum, is often associated with mutations in the CYP51 gene or overexpression of this gene, which reduces the effective inhibition by the fungicide.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing Protocol (Adapted from CLSI M38)

This protocol is designed for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials and Equipment:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well flat-bottom microtiter plates

  • Fungal isolates to be tested

  • Quality control (QC) strains (e.g., ATCC strains of Penicillium species)

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Sterile distilled water

  • Vortex mixer

  • Micropipettes and sterile tips

  • Incubator (35°C)

Protocol Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis A Prepare this compound Stock Solution in DMSO D Perform Serial Dilutions of this compound in 96-well Plate A->D B Prepare Fungal Inoculum Suspension C Adjust Inoculum to 0.5 McFarland Standard B->C E Inoculate Wells with Fungal Suspension C->E D->E F Include Growth and Sterility Controls E->F G Incubate Plates at 35°C for 48-72 hours F->G H Read MICs Visually or with a Microplate Reader G->H I Record MICs and Compare with QC Strain Results H->I

Figure 2. Experimental workflow for the broth microdilution assay.

Step-by-Step Methodology:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to create a working solution.

  • Inoculum Preparation:

    • Grow the fungal isolates on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C until sporulation is evident.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently probing the colony with a sterile loop.

    • Transfer the resulting suspension to a sterile tube.

    • Allow the heavy particles to settle for 3-5 minutes and collect the upper homogenous suspension.

    • Adjust the conidial suspension with a spectrophotometer at 530 nm to an optical density that corresponds to a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • Microdilution Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C for 48 to 72 hours.

  • Reading and Interpreting Results:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the unaided eye.

    • For automated readings, the MIC can be defined as the lowest drug concentration that produces a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control.

Data Presentation

The following tables summarize typical concentration ranges and expected MICs for this compound against Penicillium species.

Table 1: this compound Concentration Ranges for Susceptibility Testing

ParameterConcentration Range (µg/mL)
Stock Solution in DMSO1600
Working Solution in RPMI32
Final Concentration in Plate0.015 - 8.0

Table 2: Example MIC and EC50 Values for this compound against Penicillium species

Fungal SpeciesIsolate TypeMIC Range (µg/mL)EC50 Range (µg/mL)
Penicillium digitatumSensitive0.03 - 0.250.027 - 0.038[3]
Penicillium digitatumResistant> 1.00.87 - 0.92[4]
Penicillium italicumSensitive0.015 - 0.1250.005 - 0.050[3]
Penicillium expansumSensitive0.0625 (mean)[1]0.05 - 0.06 (mean)[1]

Table 3: Quality Control Parameters

QC StrainRecommended MediumIncubation TemperatureIncubation TimeExpected MIC Range (µg/mL)
P. digitatum (ATCC recommended)RPMI-164035°C48-72 hoursTo be determined by the laboratory
P. italicum (ATCC recommended)RPMI-164035°C48-72 hoursTo be determined by the laboratory

Note: As there are no official CLSI or EUCAST breakpoints for this compound, laboratories should establish their own quality control ranges based on the mean MIC of at least 20 independent measurements.

Conclusion

The protocols and data presented provide a comprehensive framework for establishing a reliable antifungal susceptibility test for this compound. Adherence to standardized methodologies, such as those adapted from CLSI, is crucial for generating reproducible and comparable data. This information is valuable for monitoring the emergence of resistance, screening new antifungal compounds, and supporting the development of effective disease management strategies in both agricultural and clinical settings.

References

Protocol for Imazalil Seed Treatment in Cereals: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a systemic fungicide widely utilized as a seed treatment in cereals to control a broad spectrum of seed-borne and soil-borne fungal pathogens. Its efficacy against key diseases such as common root rot (Cochliobolus sativus), leaf stripe (Pyrenophora graminea), and various Fusarium species makes it a critical tool in integrated pest management strategies for crops like wheat and barley.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a cereal seed treatment, intended for research and developmental purposes.

Data Presentation

Table 1: Recommended Application Rates of this compound for Cereal Seed Treatment
Cereal CropTarget Pathogen(s)Application Rate (g a.i./kg seed)Application Rate (g a.i./100 kg seed)Reference(s)
Wheat, BarleyCommon root rot (Cochliobolus sativus)0.05 - 0.35 - 30[1]
BarleyLeaf stripe (Pyrenophora graminea)Not Specified4 - 5[2]
BarleyNet blotch (Pyrenophora teres)Not Specified5[2]
Spring WheatCommon root rot (Cochliobolus sativus)0.1 - 0.610 - 60[3]

Note: a.i. refers to active ingredient. Application rates can vary based on disease pressure, environmental conditions, and specific product formulations. It is crucial to consult product labels for registered uses and rates. Higher rates of 0.2 and 0.3 g a.i./kg seed have been associated with phytotoxicity, leading to reduced plant emergence and grain yield.[1]

Table 2: Efficacy of this compound Seed Treatment Against Cereal Pathogens
Cereal CropTarget PathogenThis compound Application Rate (g a.i./kg seed)Efficacy (% Disease Reduction or Control)Reference(s)
Wheat (cv. Cypress)Common root rot (Cochliobolus sativus)0.332% - 80% reduction in disease rating[1]
Wheat (cv. Neepawa)Common root rot (Cochliobolus sativus)0.2Significantly higher disease reduction than in Cypress[1]
Winter BarleyLeaf stripe (Pyrenophora graminea)Not Specified (4-5g a.i./100kg seed)Excellent control, equivalent to standard products[2]
Spring BarleyLeaf stripe (Pyrenophora graminea)Not Specified (5g a.i./100kg seed)Excellent control at high and low disease pressure[2]
BarleySeed-borne Pyrenophora teresNot Specified (5g a.i./100kg seed)Effective control[2]
Table 3: Effect of this compound Seed Treatment on Cereal Germination and Yield
Cereal CropThis compound Application Rate (g a.i./kg seed)Effect on Germination/EmergenceEffect on Grain YieldReference(s)
Wheat, Barley0.2 and 0.3Significant reduction in plant emergenceSignificant overall yield depression[1]
Wheat (cv. Cypress)0.1 and 0.15Not specifiedSlight overall yield increases[1]
Wheat, BarleyRecommended ratesNo negative effect on good quality seedNot specified[4]
BarleyTwice the recommended rateReduced germination after 12 months storageSignificantly reduced[5]
Table 4: Residue Levels of this compound in Cereals Following Seed Treatment
Cereal CropApplication RatePlant PartResidue Level (mg/kg)Reference(s)
CerealsNot SpecifiedGrain< 0.01[6][7]
WheatExaggerated rate (49 g a.s./100 kg seeds)Forage1.36 (total radioactive residues)[6]
WheatExaggerated rate (49 g a.s./100 kg seeds)Straw0.15 (total radioactive residues)[6]

Note: The Limit of Quantification (LOQ) for this compound in cereals is typically 0.01 mg/kg.[6]

Experimental Protocols

Protocol for Cereal Seed Treatment with this compound

Objective: To apply a precise and uniform coating of this compound fungicide to cereal seeds for experimental purposes.

Materials:

  • Cereal seeds (e.g., wheat, barley) of a known variety and germination rate.

  • This compound formulation (e.g., emulsifiable concentrate).

  • Distilled water.

  • Laboratory-scale rotary seed treater or a sealed container for manual mixing.

  • Micropipettes or calibrated syringes.

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses.

Procedure:

  • Calculate Treatment Solution: Determine the required amount of this compound formulation based on the desired application rate (g a.i./kg seed) and the weight of the seed batch. Prepare a stock solution if necessary. The liquid/seed volume ratio should be kept constant, for example, 20 mL of diluted stock solution per 1 kg of seed.[1]

  • Seed Weighing: Accurately weigh the desired quantity of cereal seeds.

  • Treatment Application:

    • Rotary Treater: Place the seeds in the treater drum. Start the rotation and gradually add the calculated volume of the this compound treatment solution using a micropipette or syringe to ensure even distribution. Continue rotation for a specified period (e.g., 5-10 minutes) to achieve uniform coating.

    • Manual Mixing: Place the seeds in a sealed container. Add the treatment solution and seal the container. Shake vigorously and tumble for an extended period (e.g., 10-15 minutes) to ensure all seeds are coated evenly.

  • Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface in a well-ventilated area (e.g., a fume hood) and allow them to air-dry completely before planting or storage.

  • Control Group: Prepare an untreated control group by following the same procedure but using only distilled water instead of the fungicide solution.

Protocol for Evaluating the Efficacy of this compound Seed Treatment Against Fusarium Species

Objective: To assess the effectiveness of this compound seed treatment in controlling seed-borne Fusarium infection and its impact on seedling health.

Materials:

  • Cereal seeds naturally or artificially infected with a known Fusarium species (e.g., F. graminearum).

  • This compound-treated seeds (from Protocol 1).

  • Untreated infected seeds (control).

  • Sterile petri dishes with sterile moist filter paper or Potato Dextrose Agar (PDA) medium.

  • Growth chamber with controlled temperature and light cycles.

  • Stereomicroscope.

Procedure:

  • Seed Plating:

    • Surface sterilize a subset of seeds (e.g., in 0.5-1% sodium hypochlorite solution for 1-2 minutes) and rinse with sterile distilled water.

    • Aseptically place a predetermined number of seeds (e.g., 10-25) onto the surface of the agar or moist filter paper in each petri dish.

  • Incubation: Incubate the plates in a growth chamber at a suitable temperature (e.g., 20-25°C) with a defined light/dark cycle (e.g., 12h/12h) for 7-14 days.

  • Disease Assessment:

    • After the incubation period, examine each seed and seedling under a stereomicroscope.

    • Record the percentage of seeds showing characteristic mycelial growth of Fusarium.

    • Assess seedling blight symptoms, such as coleoptile browning, stunting, and necrosis.

    • Calculate the disease incidence (%) and severity (using a rating scale, e.g., 0-5 where 0 = healthy and 5 = severe blight).

  • Data Analysis: Compare the disease incidence and severity between the this compound-treated and untreated control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol for Cereal Seed Germination Test

Objective: To evaluate the effect of this compound seed treatment on the germination rate and seedling vigor of cereals.

Materials:

  • This compound-treated seeds (from Protocol 1).

  • Untreated seeds (control).

  • Sterile petri dishes or germination trays with sterile filter paper or sand.

  • Growth chamber with controlled temperature (e.g., 20°C).

  • Ruler.

Procedure:

  • Sowing: Place a defined number of seeds (e.g., 50 or 100) evenly spaced on the moist filter paper or sand in each petri dish or tray.

  • Incubation: Place the dishes/trays in a growth chamber at a constant temperature (e.g., 20°C) in the dark.

  • Germination Count: After a specified period (e.g., 4 and 8 days), count the number of seeds that have germinated. A seed is considered germinated when the radicle and coleoptile are well-developed.

  • Seedling Vigor Assessment: At the final count, measure the length of the coleoptile and the longest root of a representative sample of seedlings (e.g., 10 seedlings per replicate).

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Calculate the average coleoptile and root length.

    • Compare the results between the this compound-treated and untreated control groups using statistical analysis.

Mandatory Visualization

Signaling Pathway of this compound's Mode of Action

G cluster_fungal_cell Fungal Cell This compound This compound Demethylation C14-demethylase (CYP51) This compound->Demethylation Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol_Biosynthesis->Demethylation Ergosterol Ergosterol Demethylation->Ergosterol Leads to Disrupted_Membrane Disrupted Cell Membrane (Increased Permeability) Demethylation->Disrupted_Membrane Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Incorporated into Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: this compound inhibits the C14-demethylase enzyme in the ergosterol biosynthesis pathway of fungi.

Experimental Workflow for this compound Seed Treatment Evaluation

G cluster_preparation Preparation cluster_evaluation Evaluation cluster_data_analysis Data Analysis Cereal_Seeds Cereal Seeds Seed_Treatment Seed Treatment Application Cereal_Seeds->Seed_Treatment Imazalil_Formulation This compound Formulation Imazalil_Formulation->Seed_Treatment Germination_Assay Germination Assay Seed_Treatment->Germination_Assay Disease_Efficacy_Assay Disease Efficacy Assay (vs. Pathogen) Seed_Treatment->Disease_Efficacy_Assay Residue_Analysis Residue Analysis (HPLC-MS/MS) Seed_Treatment->Residue_Analysis Germination_Data Germination % Seedling Vigor Germination_Assay->Germination_Data Efficacy_Data Disease Incidence & Severity Disease_Efficacy_Assay->Efficacy_Data Residue_Data This compound Concentration (mg/kg) Residue_Analysis->Residue_Data

Caption: Workflow for the preparation and evaluation of this compound-treated cereal seeds.

References

Application Notes and Protocols for Imazalil in Postharvest Decay Control of Fruits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Imazalil, a systemic fungicide, for the postharvest protection of fruits against fungal decay. The information compiled herein is intended to guide the design and execution of experiments, offering detailed protocols and summarizing key efficacy data.

Introduction

This compound is a widely utilized imidazole fungicide with protective, curative, and anti-sporulant properties for managing postharvest diseases in various fruits, particularly citrus.[1][2] Its primary application is to control fungal pathogens such as Penicillium digitatum (green mold) and Penicillium italicum (blue mold), which are significant contributors to postharvest losses.[3][4] this compound's efficacy is attributed to its specific mode of action, which disrupts the integrity of fungal cell membranes.[1][3]

Mechanism of Action

This compound functions by inhibiting the biosynthesis of ergosterol, an essential sterol component of fungal cell membranes.[1][3] Specifically, it interferes with the demethylation process in the ergosterol pathway. This disruption leads to a permeable and unstable cell membrane, causing the leakage of intracellular contents and ultimately inhibiting fungal growth and reproduction.[1]

This compound This compound Inhibition Inhibition This compound->Inhibition Ergosterol_Synthase Lanosterol 14-alpha-demethylase (Ergosterol Biosynthesis) Ergosterol Ergosterol Ergosterol_Synthase->Ergosterol Synthesis of Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Maintains Disruption Disruption Ergosterol->Disruption Fungal_Growth Fungal Growth & Reproduction Fungal_Membrane->Fungal_Growth Inhibition->Ergosterol_Synthase Inhibition->Ergosterol Blocks Production Disruption->Fungal_Membrane Disruption->Fungal_Growth Inhibits

Diagram 1: Mechanism of action of this compound.

Quantitative Data Summary

The efficacy of this compound is dependent on its concentration, the method of application, and the susceptibility of the fungal pathogen. The following tables summarize key quantitative data from various studies.

Table 1: Efficacy of this compound against Penicillium spp. on Citrus Fruits

Fruit TypePathogenThis compound Concentration (ppm)Application MethodDecay Control (%)Sporulation Control (%)Reference
OrangesP. digitatum500Dip80-9585-100[5]
CitrusP. digitatum2000Wax50-8065-100[5]
CitrusP. digitatum2000Aqueous Wax10-3580-100[5]
Tarocco OrangesFungal DecayNot specifiedSpraying88.5Not specified[6][7]
Tarocco OrangesFungal DecayNot specifiedDipping97.0Not specified[6][7]
Tarocco OrangesFungal DecayNot specifiedThin Film Treatment89.6Not specified[6][7]

Table 2: this compound Residue Levels in Citrus Fruits

Fruit TypeThis compound Concentration (ppm)Application MethodResidue Level (ppm)Time Post-TreatmentReference
Dancy TangerineRecommended levelNot specified0.6 - 2.0Not specified[5]
Navel OrangesRecommended levelNot specified0.6 - 2.0Not specified[5]
GrapefruitRecommended levelNot specified0.6 - 2.0Not specified[5]
Oranges1000Dip (15 sec)~1.5 (whole fruit)Day 0[8]
Oranges1000Non-recovery spray~0.8 (whole fruit)Day 0[8]

Table 3: In Vitro Efficacy (EC50) of this compound against Penicillium spp.

PathogenIsolate TypeEC50 (mg/mL)Reference
P. digitatumSensitive0.027 - 0.038[9]
P. digitatumLow Resistance0.06 (calculated)[9]
P. digitatumModerate Resistance0.10 (calculated)[9]
P. digitatumHigh Resistance> 0.2[9]
P. italicumSensitive0.005 - 0.050[9]

Experimental Protocols

The following are detailed methodologies for key experiments involving the application of this compound.

4.1 Protocol for Evaluating the Efficacy of this compound Dip Treatment

This protocol outlines the steps to assess the curative and protective efficacy of this compound applied as a postharvest dip to citrus fruits.

  • Fruit Selection and Preparation:

    • Select mature, uniform, and blemish-free fruits (e.g., 'Valencia' or 'Navel' oranges).

    • Wash the fruits with a standard laboratory detergent and rinse thoroughly with tap water.

    • Allow the fruits to air dry completely.

  • Inoculum Preparation:

    • Culture a pathogenic strain of Penicillium digitatum or P. italicum on a suitable medium (e.g., Potato Dextrose Agar) until sporulation is abundant.

    • Harvest spores by flooding the culture plate with sterile distilled water containing a surfactant (e.g., 0.01% Tween 80).

    • Adjust the spore suspension concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

  • Fruit Inoculation:

    • For curative activity assessment, wound the fruits at the equator with a sterile probe to a uniform depth (e.g., 2 mm).

    • Pipette a small volume (e.g., 10 µL) of the spore suspension into each wound.

    • Allow the inoculated fruits to incubate for a set period (e.g., 24 hours) at room temperature before treatment.

    • For protective activity assessment, the treatment will be applied before inoculation.

  • This compound Solution Preparation:

    • Prepare aqueous solutions of this compound at various concentrations (e.g., 250, 500, 1000 ppm) from a commercial formulation (e.g., this compound 500 g/L EC).[3]

    • Use distilled water for dilutions.

    • Prepare a control solution without this compound.

  • Treatment Application:

    • Submerge the inoculated fruits (for curative assessment) or un-inoculated fruits (for protective assessment) in the this compound solutions for a specified duration (e.g., 30-60 seconds).[6]

    • Ensure complete coverage of the fruit surface.

    • After treatment, allow the fruits to air dry.

  • Incubation and Data Collection:

    • Place the treated fruits in sanitized trays and store them under controlled conditions (e.g., 20-25°C and 90-95% relative humidity).

    • Evaluate the fruits daily for a specified period (e.g., 7-14 days).

    • Record the incidence of decay (percentage of infected fruits) and the severity of decay (lesion diameter).

    • Assess sporulation on the decayed areas.

A Fruit Selection & Preparation C Fruit Inoculation (Wounding & Spore Application) A->C B Inoculum Preparation (e.g., Penicillium spp.) B->C E Postharvest Dip Treatment C->E D This compound Solution Preparation (various concentrations) D->E F Incubation (Controlled Temperature & Humidity) E->F G Data Collection (Decay Incidence & Severity) F->G

Diagram 2: Experimental workflow for this compound efficacy testing.

4.2 Protocol for Residue Analysis

This protocol provides a general outline for determining this compound residues in treated fruits.

  • Sample Preparation:

    • Take a representative sample of the treated fruits.

    • Homogenize the whole fruit to create a puree.

  • Extraction:

    • Weigh a specific amount of the fruit puree (e.g., 20 g).

    • Add a basic solution (e.g., 1.0 N NaOH) and an organic solvent mixture (e.g., heptane-isoamyl alcohol).[8]

    • Shake vigorously for a defined period (e.g., 20 minutes) to extract this compound into the organic phase.[8]

    • Centrifuge the mixture to separate the phases.[8]

  • Cleanup:

    • The organic extract may require a cleanup step to remove interfering substances. This can involve liquid-liquid partitioning or solid-phase extraction.

  • Analysis:

    • Analyze the final extract using a suitable analytical technique, such as Gas Chromatography (GC) with an Electron Capture Detector (ECD) or High-Performance Liquid Chromatography (HPLC).[5][10]

    • Quantify the this compound concentration by comparing the sample response to a calibration curve prepared with certified this compound standards.

Considerations for Application

  • Timing of Application: For optimal results, this compound should be applied within 24 hours of harvesting.[11]

  • Application Method: Dipping generally results in higher residue levels and better decay control compared to spraying.[6][7][8]

  • Solution pH: The effectiveness of this compound can be influenced by the pH of the treatment solution. Increasing the pH of this compound sulfate solutions has been shown to enhance residue loading.[12]

  • Temperature: Applying this compound in heated solutions can improve its uptake and efficacy, potentially allowing for lower concentrations to be used.[13][14]

  • Resistance Management: The emergence of this compound-resistant strains of pathogens is a concern.[9][15] It is crucial to use this compound as part of an integrated pest management strategy, which may include rotating with fungicides that have different modes of action.

Conclusion

This compound remains a cornerstone for the postharvest management of fungal diseases in fruits. A thorough understanding of its application parameters is essential for maximizing its efficacy while adhering to regulatory limits for residues. The protocols and data presented here serve as a valuable resource for researchers and professionals in the field to develop and refine postharvest treatment strategies.

References

Application Notes and Protocols for the Analytical Detection of Imazalil in Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil is a widely used systemic fungicide employed to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamentals. Its presence in water sources due to agricultural runoff is a growing environmental and health concern. Consequently, sensitive and reliable analytical methods are crucial for monitoring this compound residues in water samples. This document provides detailed application notes and protocols for the detection of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of the described methods for the detection of this compound in water samples.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Limit of Detection (LOD) 0.01 ppm[1][2]0.001 µg/g (in citrus, adaptable to water)[3]0.06 ng/mL (in fruit juice, adaptable to water)[4]
Limit of Quantification (LOQ) 0.100 µg/L[2]1.8 - 29.2 ng/L (for general pesticides in water)[5]Not explicitly stated for water, but quantifiable at low ng/mL levels.
Recovery 72.5 - 99.0% (in agricultural products)[1]70.1 - 116.5% (for general pesticides in water)[5]>81.0% (in citrus fruits)[6][7]
Linearity (Correlation Coefficient) > 0.99[2]> 0.995[8]Good correlation observed[6]
Analysis Time Relatively shortLonger due to chromatographic separationRapid, suitable for high-throughput screening
Specificity Good, dependent on chromatographic separationHigh, based on mass fragmentation patternsHigh, based on antibody-antigen interaction
Cost ModerateHighLow (for screening)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a method for the quantitative analysis of this compound in water samples using HPLC with a UV detector, adapted from methods for agricultural products.[1]

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a Bond Elut C18 cartridge (500 mg, 3 mL) and a Bond Elut PRS cartridge (500 mg, 3 mL) sequentially with 10 mL of methanol followed by 10 mL of distilled water.[1]

  • Sample Loading: Pass a 500 mL water sample through the connected C18 and PRS cartridges at a flow rate of approximately 5 mL/min. The this compound will be retained on the PRS cartridge.

  • Cartridge Washing: Discard the C18 cartridge. Wash the PRS cartridge with 10 mL of methanol and then 10 mL of distilled water to remove interferences.[1]

  • Elution: Elute the this compound from the PRS cartridge with 10 mL of the HPLC mobile phase (acetonitrile:10 mM KH2PO4, pH 2.5, 35:65 v/v).[1]

  • Final Preparation: Collect the eluate and, if necessary, evaporate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume of the mobile phase for analysis. Filter the final extract through a 0.45 µm syringe filter before injection.[9]

b. HPLC Conditions

  • Column: Inertsil ODS-3 (4.6 x 150 mm, 5 µm)[1]

  • Mobile Phase: Acetonitrile and 10 mM KH2PO4 (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65 (v/v).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL[1]

  • Detection: UV at 225 nm[1]

  • Column Temperature: 40 °C[10]

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase (e.g., 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL). Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in water samples by GC-MS, a highly sensitive and selective technique.[5]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Extraction: To a 1 L water sample in a separatory funnel, add 60 mL of dichloromethane. Shake vigorously for 2 minutes and allow the layers to separate.[5]

  • Collect Organic Layer: Drain the lower dichloromethane layer into a flask.

  • Repeat Extraction: Repeat the extraction twice more with fresh portions of 60 mL of dichloromethane.

  • Drying: Combine the dichloromethane extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.[5]

  • Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to 1 mL of toluene for GC-MS analysis.[5]

b. GC-MS Conditions

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 25 °C/min to 150 °C, then at 3 °C/min to 200 °C, and finally at 8 °C/min to 280 °C, holding for 10 minutes.[5]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 173, 215, 217).[11]

c. Calibration

Prepare a series of this compound standard solutions in toluene. Inject each standard to establish the retention time and to create a calibration curve based on the peak area of the quantifier ion.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a competitive ELISA for the rapid screening of this compound in water samples.[4][6] The principle relies on the competition between this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites.[12][13]

a. Materials

  • This compound-specific monoclonal antibody.

  • Microtiter plate pre-coated with an this compound-protein conjugate.

  • This compound standards.

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer.

b. Assay Procedure

  • Standard/Sample Preparation: Prepare this compound standards in a suitable buffer. Water samples may be analyzed directly or after a simple dilution with the assay buffer.[4]

  • Competition Reaction: Add 50 µL of the standard or water sample and 50 µL of the this compound-specific monoclonal antibody to each well of the conjugate-coated microtiter plate. Incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-labeled secondary antibody to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.[13]

c. Data Analysis

Construct a standard curve by plotting the absorbance values against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis WaterSample Water Sample (500 mL) Loading Load Sample onto C18 & PRS Cartridges WaterSample->Loading Conditioning Condition C18 & PRS Cartridges (Methanol, Water) Conditioning->Loading Washing Wash PRS Cartridge (Methanol, Water) Loading->Washing Elution Elute this compound with Mobile Phase Washing->Elution FinalPrep Concentrate & Filter Elution->FinalPrep Injection Inject 20 µL FinalPrep->Injection HPLC HPLC System (Inertsil ODS-3 Column) Injection->HPLC Detection UV Detection (225 nm) HPLC->Detection Data Data Acquisition & Analysis Detection->Data

Caption: HPLC analysis workflow for this compound in water.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis WaterSample Water Sample (1 L) LLE Liquid-Liquid Extraction (Dichloromethane) WaterSample->LLE Drying Dry with Sodium Sulfate LLE->Drying Concentration Concentrate Extract Drying->Concentration SolventExchange Solvent Exchange to Toluene Concentration->SolventExchange Injection Inject into GC-MS SolventExchange->Injection GC Gas Chromatography (HP-5MS Column) Injection->GC MS Mass Spectrometry (SIM Mode) GC->MS Data Data Analysis MS->Data

Caption: GC-MS analysis workflow for this compound in water.

Competitive_ELISA cluster_steps Competitive ELISA Protocol cluster_principle Principle Start Start: Conjugate-Coated Plate Step1 Add Sample/Standard & Monoclonal Antibody Start->Step1 Step2 Incubate & Wash Step1->Step2 Step3 Add Enzyme-Labeled Secondary Antibody Step2->Step3 Step4 Incubate & Wash Step3->Step4 Step5 Add Substrate Step4->Step5 Step6 Incubate & Stop Reaction Step5->Step6 End Read Absorbance (450 nm) Step6->End Principle This compound in sample competes with coated this compound-conjugate for antibody binding. Higher sample concentration leads to lower signal.

Caption: Competitive ELISA principle and workflow for this compound detection.

Emerging Technologies: Biosensors

Biosensors are emerging as a promising alternative for the rapid and on-site detection of pesticides in water.[14] These devices integrate a biological recognition element (e.g., enzymes, antibodies, or aptamers) with a transducer to convert the biological response into a measurable signal.[15] While specific, commercially available biosensors for this compound are still under development, research is ongoing in areas such as:

  • Enzyme-based biosensors: These may utilize the inhibitory effect of this compound on specific enzymes.

  • Immunosensors: Similar to ELISA, these would use antibodies specific to this compound immobilized on a sensor surface.

  • Aptamer-based biosensors: These employ short, single-stranded DNA or RNA molecules (aptamers) that can bind to this compound with high affinity and specificity.[14]

The development of portable and cost-effective biosensors holds significant potential for real-time monitoring of this compound and other contaminants in water resources.[16]

References

Application Notes and Protocols for Controlled-Release Imazalil Formulation Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of controlled-release formulations of the fungicide Imazalil. The information is intended to guide researchers in creating novel formulations with enhanced efficacy and reduced environmental impact.

Introduction to this compound and Controlled Release

This compound is a widely used imidazole fungicide effective against a broad spectrum of fungi, particularly in post-harvest applications for citrus fruits and in seed treatments.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[1] Conventional formulations of this compound, such as emulsifiable concentrates and wettable powders, can lead to rapid degradation, potential environmental contamination, and the development of resistant fungal strains.

Controlled-release formulations offer a promising solution to these challenges by maintaining a lower, effective concentration of the active ingredient for an extended period. This approach can improve efficacy, reduce the required dosage, and minimize adverse environmental effects. This document outlines the development of a controlled-release this compound formulation using a metal-organic framework (MOF), specifically HKUST-1, as a carrier.

Data Presentation

The following tables summarize the key quantitative data from the development and characterization of an this compound-loaded HKUST-1 formulation.

Table 1: Physicochemical Properties of HKUST-1 and this compound-Loaded HKUST-1

ParameterHKUST-1This compound IL-3@HKUST-1
Total Pore Volume (cm³/g) 0.930.40
Micropore Volume (cm³/g) 0.560.16
This compound IL-3 Loading Efficiency (%) -4
Copper Content (%) -5.49

Data sourced from a study on the encapsulation of an this compound ionic liquid (IL-3) in HKUST-1.[3]

Table 2: In Vitro Release of this compound from this compound IL-3@HKUST-1

ConditionCumulative Release after 120h (%)
pH 5 (Room Temperature) >80% (after 72h)
pH 7 (Room Temperature) Not specified, but lower than pH 5
pH 9 (Room Temperature) 30.01
45°C (pH not specified) 82.79

Release data indicates a pH- and temperature-sensitive release profile.[3]

Table 3: Antifungal and Antibacterial Efficacy (EC50 in mg/L)

OrganismThis compound IL-3HKUST-1This compound IL-3@HKUST-1
Alternaria brassicae 2.63118.521.84
Botrytis cinerea 1.58102.361.25
Pseudomonas syringae pv. lachrymans 10.5615.368.14
Xanthomonas campestris pv. campestris 12.8918.549.32

The encapsulated formulation demonstrates enhanced or comparable efficacy against various plant pathogens.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of controlled-release this compound formulations.

1. Synthesis of this compound-Loaded HKUST-1

This protocol describes the encapsulation of an this compound ionic liquid (this compound IL-3) into the metal-organic framework HKUST-1.

  • Materials: 1-bromododecane, this compound, ethanol, cholinium salt, copper source, and trimesic acid.

  • Procedure for this compound IL-3 Synthesis:

    • Dissolve 5.03 g of 1-bromododecane and 6.06 g of this compound in 40 mL of ethanol.

    • Reflux the mixture for 48 hours.

    • Remove ethanol by evaporation under vacuum.

    • Wash the resulting product with dichloromethane and ethyl acetate to obtain the this compound ionic liquid (this compound IL-3).[3]

  • Procedure for Encapsulation:

    • Prepare an aqueous solution of the copper source and trimesic acid.

    • Add the cholinium salt as a deprotonation agent and template.

    • Introduce the synthesized this compound IL-3 into the reaction mixture.

    • Allow the rapid formation of the porous HKUST-1 framework around the this compound IL-3 at room temperature.[3]

    • Collect the resulting this compound IL-3@HKUST-1 powder, wash, and dry.

2. Characterization of the Formulation

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure of the HKUST-1 framework is maintained after encapsulation.

  • N₂ Adsorption/Desorption Isotherms: To determine the specific surface area and pore volume, providing evidence of successful loading of this compound within the pores.

  • Thermogravimetric Analysis (TGA): To determine the loading efficiency of this compound by analyzing the weight loss of the formulation at different temperatures.[3] The decomposition of this compound occurs at a different temperature range than the collapse of the MOF structure.[3]

3. Determination of Encapsulation Efficiency

This protocol outlines a general method for determining the encapsulation efficiency (EE) of a pesticide nanoformulation.

  • Materials: Centrifugal ultrafiltration devices, suitable solvent for this compound (e.g., acetonitrile), High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

  • Procedure:

    • Accurately weigh a known amount of the this compound formulation.

    • Disperse the formulation in a known volume of solvent to extract the total this compound content. This is the Total this compound (T) .

    • Take a separate, identical amount of the formulation and disperse it in a solvent in which the nanocarrier is insoluble but the free this compound can be dissolved.

    • Separate the nanocarriers from the solvent containing the free, unencapsulated this compound using a suitable method like centrifugal ultrafiltration. It is crucial to assess the potential loss of the active ingredient in the ultrafiltration device itself.[4]

    • Analyze the concentration of this compound in the filtrate using a validated HPLC method. This is the Free this compound (F) .

    • Calculate the Encapsulation Efficiency (EE) using the following formula: EE (%) = [(T - F) / T] x 100

4. In Vitro Release Study

This protocol describes how to evaluate the release kinetics of this compound from the controlled-release formulation.

  • Materials: Phosphate-buffered saline (PBS) at different pH values (e.g., 5, 7, and 9), constant temperature shaker/incubator, HPLC system.

  • Procedure:

    • Disperse a known amount of the this compound formulation in a known volume of PBS in separate containers for each pH value and temperature to be tested.

    • Place the containers in a constant temperature shaker.

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

    • Analyze the concentration of this compound in the collected aliquots using HPLC.

    • Plot the cumulative percentage of this compound released against time to obtain the release profile.

5. Antifungal and Antibacterial Efficacy Testing

This protocol outlines a method to determine the half-maximal effective concentration (EC50) of the formulation against target pathogens.

  • Materials: Potato Dextrose Agar (PDA) for fungi, Luria-Bertani (LB) broth for bacteria, sterile petri dishes or multi-well plates, cultures of target fungi (e.g., Alternaria brassicae, Botrytis cinerea) and bacteria (e.g., Pseudomonas syringae, Xanthomonas campestris).

  • Procedure for Antifungal Assay (Growth Rate Method):

    • Prepare PDA medium containing different concentrations of the this compound formulation.

    • Pour the amended PDA into sterile petri dishes.

    • Inoculate the center of each plate with a mycelial plug of the target fungus.

    • Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period.

    • Measure the diameter of the fungal colony.

    • Calculate the percentage of growth inhibition compared to a control plate without the fungicide.

    • Determine the EC50 value using probit analysis from the dose-response curve.[3]

  • Procedure for Antibacterial Assay (Broth Dilution Method):

    • Prepare a bacterial suspension and dilute it to a specific optical density (e.g., OD600 of 0.4).

    • In a multi-well plate, add different concentrations of the this compound formulation to the bacterial suspension in LB broth.

    • Incubate the plate at a suitable temperature (e.g., 28°C) with shaking.

    • Monitor the bacterial growth by measuring the OD600 at regular intervals.

    • Determine the EC50 value based on the inhibition of bacterial growth.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, a logical workflow for formulation development, and a typical experimental workflow for efficacy testing.

G acetyl_coA Acetyl-CoA squalene Squalene acetyl_coA->squalene squalene_epoxide Squalene epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol intermediate 14-demethyl lanosterol lanosterol->intermediate Lanosterol 14α-demethylase (CYP51) ergosterol Ergosterol intermediate->ergosterol membrane Fungal Cell Membrane (Disrupted integrity and function) ergosterol->membrane This compound This compound This compound->lanosterol This compound->intermediate Inhibition G start Start: Need for Controlled Release this compound select_carrier Select Carrier System (e.g., Polymers, MOFs, Nanoparticles) start->select_carrier formulation Formulation Optimization (e.g., Drug:Carrier Ratio, Solvent) select_carrier->formulation formulation->select_carrier Re-evaluate characterization Physicochemical Characterization (Size, Morphology, Loading) formulation->characterization characterization->formulation Re-optimize release_kinetics In Vitro Release Studies (pH, Temperature) characterization->release_kinetics release_kinetics->formulation Re-optimize efficacy Efficacy Evaluation (In Vitro / In Vivo) release_kinetics->efficacy efficacy->formulation Re-optimize stability Stability Studies efficacy->stability end Final Formulation stability->end G prep_formulation Prepare Formulation and Controls in_vitro In Vitro Assay (e.g., Agar Dilution) prep_formulation->in_vitro in_vivo In Vivo Assay (e.g., Post-harvest Fruit Treatment) prep_formulation->in_vivo prep_pathogen Prepare Pathogen Inoculum prep_pathogen->in_vitro prep_pathogen->in_vivo incubation Incubation in_vitro->incubation in_vivo->incubation data_collection Data Collection (e.g., Lesion Diameter, Disease Incidence) incubation->data_collection analysis Data Analysis (e.g., EC50 Calculation) data_collection->analysis

References

Application Note: Preparation of Imazalil Calibration Curves for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a widely used systemic imidazole fungicide effective against a broad range of fungi affecting fruits, vegetables, and ornamentals.[1][2] It is commonly applied post-harvest to citrus fruits and bananas to prevent storage decay.[1][3][4] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for this compound in various commodities.[1] Accurate quantification of this compound residues is therefore crucial for ensuring food safety and compliance. This is typically achieved by using certified analytical standards to prepare calibration curves for instrumental analysis, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for higher sensitivity.[1][5][6][7][8] This document provides detailed protocols for the preparation of this compound calibration standards and their use in generating calibration curves for both HPLC-UV and LC-MS/MS systems.

Protocol 1: Calibration Curve for HPLC-UV Analysis

This protocol describes the preparation of this compound standard solutions for quantification in agricultural products using an HPLC system with a UV detector. The methodology is adapted from established and validated methods.[1][3]

1.1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Class A Volumetric Flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

1.2. Preparation of Standard Solutions

1.2.1. Stock Standard Solution (500 µg/mL)

  • Accurately weigh 50 mg of the this compound analytical standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Dissolve and bring to volume with acetonitrile.[1]

  • Stopper the flask and sonicate for 10 minutes to ensure complete dissolution.

  • Label the flask clearly and store at 4°C, protected from light.

1.2.2. Intermediate Standard Solution (10 µg/mL)

  • Pipette 1.0 mL of the 500 µg/mL stock standard solution into a 50 mL volumetric flask.[1]

  • Dilute to the mark with acetonitrile.[1]

  • Mix thoroughly by inverting the flask several times.

1.2.3. Working Calibration Standards (0.5 - 5.0 µg/mL)

  • Prepare a series of working standards by diluting the 10 µg/mL intermediate solution with the mobile phase.[1]

  • Label 10 mL volumetric flasks for each concentration level (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 µg/mL).

  • Use the formula C₁V₁ = C₂V₂ to calculate the required volume of the intermediate standard. For example, to prepare 10 mL of a 0.5 µg/mL standard:

    • (10 µg/mL) * V₁ = (0.5 µg/mL) * 10 mL

    • V₁ = 0.5 mL (or 500 µL)

  • Pipette the calculated volume of the 10 µg/mL solution into the corresponding volumetric flask and bring to volume with the mobile phase.

  • These working standards are now ready for injection into the HPLC system.

1.3. Instrumental Conditions & Data Analysis

  • Instrument: High-Performance Liquid Chromatography with UV Detector.

  • Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column.[1][3]

  • Mobile Phase: Acetonitrile : 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with H₃PO₄) in a 35:65 ratio.[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 225 nm.[1]

  • Analysis: Inject each standard in triplicate, starting from the lowest concentration.[1] Plot the average peak area against the corresponding concentration. Perform a linear regression to obtain the calibration curve equation (y = mx + b) and the coefficient of determination (r²). A good linear relationship is indicated by an r² value ≥ 0.995.[1]

Protocol 2: Calibration Curve for LC-MS/MS Analysis

This protocol is designed for trace-level quantification of this compound, for instance in biological matrices like urine or environmental samples, using a highly sensitive LC-MS/MS system.[5][6][9]

2.1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • Acetonitrile or Methanol (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

  • Formic Acid or Ammonium Acetate (LC-MS Grade)

  • Class A Volumetric Flasks

  • Micropipettes

2.2. Preparation of Standard Solutions

2.2.1. Stock Standard Solution (e.g., 400 µg/mL)

  • Accurately weigh 10 mg of the this compound analytical standard.

  • Transfer into a 25 mL volumetric flask.

  • Dissolve and bring to volume with acetone or methanol.[9]

  • Store at 4°C, protected from light.

2.2.2. Working Calibration Standards (0.5 - 100 ng/mL)

  • Due to the wide and low concentration range, prepare an intermediate stock (e.g., 1 µg/mL) through serial dilutions from the main stock solution using the mobile phase as the diluent.

  • From the intermediate stock, prepare a series of working standards covering the desired analytical range (e.g., 0.5, 1.0, 5.0, 10.0, 50.0, 100.0 ng/mL).[5][6]

  • Prepare these standards in the same final solvent composition as the processed samples to avoid matrix effects.

2.3. Instrumental Conditions & Data Analysis

  • Instrument: Liquid Chromatography-Tandem Mass Spectrometry.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).[5][6]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example):

    • Quantifier: 297 ➔ 159[9]

    • Qualifier: 297 ➔ 201[9]

  • Analysis: Inject the standards to generate a calibration curve. Use the peak area from the quantifier ion transition. The linear regression should be weighted (e.g., 1/x) if the concentration range is wide. The method's performance, including linearity, limit of detection (LOD), and limit of quantification (LOQ), should be validated.

Quantitative Data Summary

The following table summarizes typical parameters for this compound calibration curves from various analytical methods reported in the literature.

Analytical MethodMatrix AnalyzedCalibration RangeLinearity (r / r²)LOQLODReference
HPLC-UVAgricultural Products0.1 - 10 µg/mLr = 0.99650.033 mg/kg0.01 mg/kg[1][3]
LC-MS/MSHuman Urine0.5 - 100 ng/mL"Excellent Linearity"0.8 ng/mL0.2 ng/mL[5][6]
LC-MS/MSCitrus Fruits0.005 - 2.5 mg/Lr² > 0.995Not SpecifiedNot Specified[8]
LC-MS/MSSoil & Sediment0.25 - 20 ng/mLNot Specified0.001 mg/kgNot Specified[9]
LC-MS/MSGrapes & ApplesNot SpecifiedNot Specified0.100 µg/L0.033 µg/L[3]

Visualizations

G Experimental Workflow for this compound Quantification cluster_0 Standard Preparation cluster_1 Sample Preparation cluster_2 Instrumental Analysis cluster_3 Data Processing stock 1. Weigh Analytical Standard & Prepare Stock Solution intermediate 2. Prepare Intermediate Standard Solution stock->intermediate working 3. Prepare Working Calibration Standards (Serial Dilution) intermediate->working instrument 7. Inject Standards & Samples (HPLC-UV or LC-MS/MS) working->instrument extract 4. Extraction from Matrix (e.g., Acetic Ether) cleanup 5. Sample Cleanup (e.g., Solid Phase Extraction) extract->cleanup concentrate 6. Concentration & Reconstitution in Mobile Phase cleanup->concentrate concentrate->instrument curve 8. Generate Calibration Curve (Peak Area vs. Concentration) instrument->curve regression 9. Perform Linear Regression (y = mx + b, r²) curve->regression quantify 10. Quantify this compound in Samples regression->quantify

Caption: Workflow for quantification of this compound using analytical standards.

G This compound Mode of Action: Ergosterol Biosynthesis Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol->Block Membrane Functional Fungal Cell Membrane Ergosterol->Membrane This compound This compound (Azole Fungicide) Enzyme Lanosterol 14α-demethylase (CYP51) This compound->Enzyme Inhibition Inhibition Enzyme->Block Block->Ergosterol

Caption: this compound inhibits the CYP51 enzyme, blocking ergosterol synthesis.

References

Application Notes: Rapid Detection of Imazalil using ELISA-Based Immunoassay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a widely used fungicide for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal growth.[1][2] Its residues, however, can pose potential health risks to consumers.[3] Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and cost-effective method for the detection of this compound residues in various food matrices, making it an invaluable tool for food safety monitoring and quality control.[4][5] This application note provides a detailed protocol for a competitive ELISA for the quantitative analysis of this compound.

Principle of the Assay

This immunoassay is a competitive ELISA. The wells of a microtiter plate are coated with a known amount of this compound-protein conjugate. When samples or standards containing this compound are added to the wells, the free this compound competes with the coated this compound for binding to a limited amount of anti-Imazalil monoclonal antibody. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. The subsequent addition of a substrate results in a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Quantitative Data Summary

The performance of this compound ELISA has been documented in several studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Assay Performance Characteristics

ParameterValueReference
Detection Limit (LOD)0.06 ng/mL (0.2 nM)[4]
IC50 (50% Inhibitory Concentration)0.5 ng/mL (1.6 nM)[4]
Quantification LimitWell below maximum residue limits[4]

Table 2: Recovery Rates in Fruit Matrices

MatrixSpiking Range (ng/mL)Mean Recovery (%)Mean Coefficient of Variation (%)Reference
Fruit Juices (Apple, Tomato, Orange)10 - 50097~20[4]
Citrus Fruits (Lemon, Orange, Grapefruit)Not Specified>81.0Not Specified[5]

Experimental Protocols

This section provides a detailed methodology for performing the this compound competitive ELISA.

Materials and Reagents
  • This compound Standard

  • Anti-Imazalil Monoclonal Antibody

  • This compound-BSA Conjugate (for coating)

  • Goat anti-Mouse IgG-HRP (Secondary Antibody)

  • 96-well Microtiter Plates

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20, pH 7.4)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample/Standard Dilution Buffer (e.g., PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Methanol

  • Distilled or deionized water

Sample Preparation (Fruit Juices)
  • Centrifuge the fruit juice sample to remove any pulp or suspended solids.

  • Dilute the supernatant with the sample dilution buffer. The dilution factor will depend on the expected this compound concentration and should be optimized. A simple dilution without extensive cleanup is often sufficient for fruit juices.[4]

ELISA Protocol
  • Coating:

    • Dilute the this compound-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at 37°C.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare a series of this compound standards of known concentrations in the sample dilution buffer.

    • Add 50 µL of the standard or diluted sample to each well.

    • Immediately add 50 µL of diluted anti-Imazalil monoclonal antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted Goat anti-Mouse IgG-HRP to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average absorbance for each set of standards and samples.

  • Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [1 - (Absorbance of standard or sample / Absorbance of zero standard)] x 100

  • Plot a standard curve of the percentage of inhibition versus the logarithm of the this compound concentration for the standards.

  • Determine the concentration of this compound in the samples by interpolating their percentage of inhibition on the standard curve.

Visualizations

Experimental Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection Coating 1. Coating Plate coated with This compound-BSA conjugate Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Unbound sites are blocked Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Addition 5. Addition Standards/Samples and Anti-Imazalil Ab added Washing2->Addition Incubation 6. Incubation Competition for Ab binding Addition->Incubation Washing3 7. Washing Incubation->Washing3 SecondaryAb 8. Secondary Ab Enzyme-conjugated secondary Ab added Washing3->SecondaryAb Incubation2 9. Incubation SecondaryAb->Incubation2 Washing4 10. Washing Incubation2->Washing4 Substrate 11. Substrate Addition Color development Washing4->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance at 450 nm Stop->Read Competitive_ELISA_Principle cluster_high_this compound High this compound Concentration in Sample cluster_low_this compound Low this compound Concentration in Sample Free_Imazalil_High This compound (Sample) Antibody_High Anti-Imazalil Ab Free_Imazalil_High->Antibody_High Binds to most antibodies Coated_Imazalil_High Coated this compound-BSA Antibody_High->Coated_Imazalil_High Few antibodies bind Enzyme_Substrate_High Enzyme + Substrate Coated_Imazalil_High->Enzyme_Substrate_High Low enzyme activity Low_Signal Low Color Signal Enzyme_Substrate_High->Low_Signal Free_Imazalil_Low This compound (Sample) Antibody_Low Anti-Imazalil Ab Free_Imazalil_Low->Antibody_Low Binds to few antibodies Coated_Imazalil_Low Coated this compound-BSA Antibody_Low->Coated_Imazalil_Low Most antibodies bind Enzyme_Substrate_Low Enzyme + Substrate Coated_Imazalil_Low->Enzyme_Substrate_Low High enzyme activity High_Signal High Color Signal Enzyme_Substrate_Low->High_Signal

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Imazalil in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cleanup of the fungicide Imazalil in complex matrices, such as fruits and vegetables, using solid-phase extraction (SPE) techniques. The protocols are designed to be reproducible and effective for sample preparation prior to analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Introduction

This compound is a widely used fungicide for the post-harvest treatment of fruits and vegetables to prevent spoilage caused by fungal growth.[1][2] Its detection and quantification in complex food matrices are crucial for ensuring food safety and regulatory compliance. Solid-phase extraction is a common and effective technique for the cleanup and pre-concentration of this compound from these matrices, removing interfering substances that can affect the accuracy of analytical measurements.[1][3][4] This document outlines two primary methodologies: a traditional SPE approach using dual cartridges and a modern approach based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a dispersive SPE (dSPE) cleanup step.

Data Presentation: Quantitative Performance of this compound Cleanup

The following tables summarize the quantitative data for this compound cleanup using SPE-based methods in various complex matrices.

Table 1: Recovery of this compound using Traditional Solid-Phase Extraction

MatrixFortification Level (ppm)Recovery (%)Analytical MethodReference
Rape0.05 - 3.088.7 - 97.9HPLC-UV[1]
Cabbage0.05 - 3.072.5 - 87.4HPLC-UV[1]
Honeydew Melon0.05 - 3.081.4 - 90.5HPLC-UV[1]
Cumquat0.05 - 3.081.9 - 87.2HPLC-UV[1]
Mango0.05 - 3.075.0 - 85.3HPLC-UV[1]
Corn0.05 - 3.086.8 - 99.0HPLC-UV[1]
Satsuma Mandarins0.02, 0.2, 2.594.3 - 96.5GC-ECD[3][5]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
HPLC-UV0.01 ppmNot SpecifiedFruits and Vegetables[1]
GC-ECD0.001 µg/gNot SpecifiedCitrus Fruit[3][5]
LC-MS/MS0.003 mg/kg0.005 mg/kgFruits and Vegetables[3]
LC-MS/MS0.001–0.011 mg kg−10.002–0.030 mg kg−1Oranges[6]

Experimental Protocols

Protocol 1: Traditional Solid-Phase Extraction using Dual Cartridges (C18 and PRS)

This protocol is adapted from a method for the determination of this compound in fruits and vegetables using HPLC-UV.[1] It employs a combination of a reversed-phase (C18) and a strong cation-exchange (propylsulfonic acid - PRS) cartridge for effective cleanup.

1. Sample Preparation and Extraction

  • Homogenize a representative 50 g sample of the fruit or vegetable.

  • Weigh 50 g of the homogenized sample into a blender.

  • Add 100 mL of acetic ether and blend at high speed for 2 minutes.[1]

  • Filter the extract through a funnel with glass wool into a separatory funnel.

  • Allow the layers to separate and collect the upper organic layer.

  • Add 20 g of anhydrous sodium sulfate to the organic extract to remove residual water.[1]

  • Concentrate the extract to approximately 10 mL in a 40°C water bath.[1]

2. Solid-Phase Extraction Cleanup

  • Sorbents: Bond Elut C18 (500 mg) and Bond Elut PRS (500 mg) cartridges.

  • Conditioning:

    • Activate the Bond Elut C18 cartridge by passing 5 mL of methanol followed by 5 mL of acetic ether.

    • Condition the Bond Elut PRS cartridge by passing 5 mL of methanol followed by 5 mL of acetic ether.

  • Loading:

    • Stack the C18 cartridge on top of the PRS cartridge.

    • Load the 10 mL concentrated extract onto the stacked cartridges. This compound will pass through the C18 cartridge and be retained on the PRS cartridge.[1]

  • Washing:

    • Discard the C18 cartridge.

    • Wash the Bond Elut PRS cartridge sequentially with 10 mL of methanol and 10 mL of distilled water.[1]

  • Elution:

    • Elute the this compound from the PRS cartridge with 10 mL of the HPLC mobile phase (acetonitrile/10 mM KH2PO4 solution at pH 2.5, 35:65 v/v).[1]

    • Collect the eluate in a 10 mL volumetric flask and adjust the volume to the mark with the mobile phase.

3. Analysis

  • Analyze the final extract by HPLC-UV at a wavelength of 225 nm.[1]

  • HPLC Conditions:

    • Column: Inertsil ODS-3 (4.6 x 150 mm i.d.)[1]

    • Mobile Phase: Acetonitrile:10 mM KH2PO4 (pH 2.5) (35:65)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 20 µL[1]

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Homogenization Homogenize 50g Sample Extraction Extract with 100mL Acetic Ether Homogenization->Extraction Filtration Filter and Collect Organic Layer Extraction->Filtration Drying Dry with Anhydrous Na2SO4 Filtration->Drying Concentration Concentrate to 10mL Drying->Concentration Conditioning Condition C18 and PRS Cartridges Concentration->Conditioning Loading Load Extract onto Stacked Cartridges (C18 on top of PRS) Conditioning->Loading Washing Wash PRS Cartridge with Methanol and Water Loading->Washing Elution Elute this compound with Mobile Phase Washing->Elution HPLC_Analysis HPLC-UV Analysis Elution->HPLC_Analysis

Caption: Workflow for traditional SPE cleanup of this compound.

Protocol 2: QuEChERS with Dispersive SPE (dSPE) Cleanup

This protocol is a generalized method based on the QuEChERS approach, which is widely used for multi-residue pesticide analysis in fruits and vegetables.[7][8] The choice of dSPE sorbents can be tailored to the specific matrix. For citrus fruits, a combination of PSA and C18 is often effective.[7]

1. Sample Preparation and Extraction (QuEChERS)

  • Homogenize a representative sample of the fruit or vegetable.

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For low-moisture matrices, add an appropriate amount of water to bring the total water content to ~80-90%. For example, for 10 g of orange peel, add 4 mL of water.[7]

  • Add 10-15 mL of acetonitrile (with 1% acetic acid for the AOAC version) to the tube.[7]

  • Add the appropriate QuEChERS extraction salt packet. A common formulation (EN 15662) contains 4 g MgSO4, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.[9]

  • Immediately cap and shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥ 3000 x g for 5 minutes.

2. Dispersive SPE (dSPE) Cleanup

  • Take a 1 mL aliquot of the supernatant (acetonitrile extract) and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents. For general fruit and vegetable matrices, a common combination is 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.[7]

    • MgSO4: Removes excess water.

    • PSA: Removes sugars, fatty acids, and other polar interferences.[10]

    • C18: Removes non-polar interferences like lipids and waxes.[10]

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

3. Analysis

  • Transfer the purified extract into an autosampler vial for analysis by LC-MS/MS or GC-MS.

  • If analyzing by LC-MS/MS, the extract may need to be diluted with water or a suitable buffer before injection.

QuEChERS_Workflow cluster_quechers_extraction QuEChERS Extraction cluster_dspe Dispersive SPE (dSPE) Cleanup cluster_analysis Analysis Homogenization Homogenize 10-15g Sample Add_Solvent Add Acetonitrile Homogenization->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Shake Shake Vigorously Add_Salts->Shake Centrifuge_1 Centrifuge Shake->Centrifuge_1 Transfer_Supernatant Transfer 1mL Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE_Sorbents Add to dSPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE_Sorbents Vortex Vortex Add_dSPE_Sorbents->Vortex Centrifuge_2 Centrifuge Vortex->Centrifuge_2 LCMS_GCMS_Analysis LC-MS/MS or GC-MS Analysis Centrifuge_2->LCMS_GCMS_Analysis

Caption: Workflow for QuEChERS extraction and dSPE cleanup.

Conclusion

The choice between a traditional SPE method and a QuEChERS-based approach will depend on the specific laboratory workflow, available equipment, and the number of samples to be processed. The traditional SPE method with dual cartridges provides excellent cleanup for targeted analysis. The QuEChERS method with dSPE is a high-throughput technique suitable for multi-residue analysis and is becoming the standard in many laboratories for pesticide residue testing in food. Both methods, when properly validated, can provide accurate and reliable results for the determination of this compound in complex matrices.

References

Application Note: QuEChERS Method for Multi-Residue Analysis of Pesticides, Including Imazalil, in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food products.[1][2] Developed by Michelangelo Anastassiades and Steven Lehotay, this method streamlines the extraction and cleanup process, offering significant gains in laboratory efficiency and throughput compared to traditional methods.[2][3] The procedure typically involves an initial extraction with acetonitrile followed by a partitioning step using salts and a subsequent cleanup via dispersive solid-phase extraction (d-SPE).[2] This application note provides a detailed protocol for the multi-residue analysis of pesticides, with a focus on the fungicide Imazalil, in food matrices using the QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two common buffered versions of the method are the AOAC Official Method 2007.01 (acetate-buffered) and the European EN 15662 Method (citrate-buffered).[3][4]

This compound is a systemic imidazole fungicide used to control a broad spectrum of fungi on fruits, vegetables, and ornamentals, often as a post-harvest treatment for citrus.[5][6] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[6] Due to its widespread use, regulatory bodies have established Maximum Residue Levels (MRLs) for this compound in various commodities, necessitating sensitive and reliable analytical methods for monitoring.

Experimental Protocol: Modified EN 15662 QuEChERS Method

This protocol is based on the European Standard EN 15662, which employs a citrate buffer system. This method has demonstrated good recoveries for a wide range of pesticides, including pH-sensitive ones.[3]

1.1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), HPLC grade.

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB) for pigmented samples, C18 for fatty samples.

  • Equipment: High-speed blender/homogenizer, 50 mL and 15 mL polypropylene centrifuge tubes, centrifuge, vortex mixer, analytical balance.

1.2. Sample Preparation and Homogenization

  • Chop or blend the entire laboratory sample (e.g., fruits, vegetables) to achieve a homogeneous paste. For samples with high water content, cryogenic milling can be employed to prevent enzymatic degradation.

  • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • For dry commodities like cereals or tea, add a specific amount of water prior to extraction to ensure proper partitioning.[3]

1.3. Extraction and Partitioning

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • If required, add internal standards at this stage.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add the EN 15662 extraction salt mixture: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.[3][7]

  • Immediately cap and shake vigorously for 1 minute. The MgSO₄ helps to absorb excess water and promotes the partitioning of acetonitrile from the aqueous layer.

  • Centrifuge the tube at >3000 rcf for 5 minutes. This will result in a clear separation between the upper acetonitrile layer (containing the pesticides) and the solid sample/aqueous layer.

1.4. Dispersive SPE (d-SPE) Cleanup The choice of d-SPE sorbent depends on the sample matrix.[2]

  • Transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE centrifuge tube.

  • For most fruits and vegetables (low fat, no pigments): Use a d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA. PSA effectively removes organic acids, sugars, and fatty acids.[1][2]

  • For samples with pigments (e.g., chlorophyll, carotenoids): Use a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 2.5-7.5 mg GCB. Note that GCB can retain some planar pesticides, so its use should be validated.[3]

  • For samples with high fat content: Use a d-SPE tube containing 150 mg MgSO₄, 25 mg PSA, and 25-50 mg C18 sorbent.[2]

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge for 2 minutes at >3000 rcf.

1.5. Final Extract Preparation for LC-MS/MS Analysis

  • Transfer the cleaned supernatant into an autosampler vial.

  • To improve the stability of base-labile pesticides, the final extract can be acidified by adding a small amount of formic acid to achieve a pH of approximately 5.[3]

  • The extract is now ready for injection into the LC-MS/MS system. Matrix-matched calibration standards are often necessary to compensate for matrix effects that can cause ion suppression or enhancement.[8][9]

Visualized Workflows and Mechanisms

2.1. QuEChERS Experimental Workflow

The following diagram illustrates the key steps of the QuEChERS protocol, from initial sample weighing to the final extract ready for analysis.

QuEChERS_Workflow cluster_extraction Extraction Stage cluster_cleanup Dispersive SPE Cleanup Stage sample 1. Weigh 10g Homogenized Sample add_acn 2. Add 10mL Acetonitrile & Internal Standard sample->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Extraction Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (5 min) shake2->centrifuge1 supernatant1 Acetonitrile Extract (Contains Pesticides) centrifuge1->supernatant1 Collect Supernatant transfer 7. Transfer 1mL of Extract supernatant1->transfer add_dspe 8. Add d-SPE Sorbents (MgSO4, PSA, etc.) transfer->add_dspe vortex 9. Vortex (30 sec) add_dspe->vortex centrifuge2 10. Centrifuge (2 min) vortex->centrifuge2 final_extract Final Clean Extract centrifuge2->final_extract Collect Supernatant analysis LC-MS/MS Analysis final_extract->analysis

Caption: Workflow of the QuEChERS sample preparation method.

2.2. This compound's Mechanism of Action

This compound's fungicidal activity stems from its ability to disrupt the synthesis of ergosterol, a vital component of the fungal cell membrane.

Imazalil_MoA cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell This compound This compound This compound->Inhibition Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol Lanosterol Inhibition->Enzyme Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Membrane Cell Membrane Disruption (Increased Permeability) Ergosterol->Membrane Essential Component

Caption: this compound inhibits the enzyme 14α-demethylase, blocking ergosterol synthesis.

Performance Data

The QuEChERS method provides excellent recovery and precision for a wide range of pesticides across various food matrices. The following table summarizes representative validation data for this compound and other pesticides. Acceptable recovery rates are generally within the 70-120% range with a relative standard deviation (RSD) below 20%.[10][11]

AnalyteMatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)LOQ (mg/kg)Reference
This compound Oranges0.019580.01[8]
This compound Grapes0.110250.01[8]
This compound Persimmon0.198.74.150.01[12]
TebuconazolePersimmon0.196.43.560.01[12]
ThiabendazoleOranges0.19960.01[8]
AzoxystrobinGrapes0.0592110.01[10]
BoscalidApples0.19760.01[12]
CarbarylLettuces0.0510570.01[8]
ChlorpyrifosRice0.18890.01[10]

This table presents a summary of typical performance data and may not reflect results from a single study. LOQ values are method-dependent and can vary.

Conclusion

The QuEChERS method is a robust, efficient, and versatile technique for the multi-residue analysis of pesticides, including the fungicide this compound, in food samples.[1] Its simplicity, speed, and minimal solvent usage make it an ideal choice for high-throughput laboratories conducting routine monitoring and regulatory compliance testing. When combined with the high selectivity and sensitivity of LC-MS/MS, the method allows for the accurate quantification of pesticide residues at levels relevant to international MRLs. The flexibility in the d-SPE cleanup step allows for the adaptation of the protocol to a wide variety of complex food matrices, ensuring reliable analytical results.

References

Application Notes and Protocols for Determining Imazalil Efficacy Against Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imazalil is a systemic imidazole fungicide widely utilized for the post-harvest control of a broad spectrum of fungal pathogens on fruits, vegetables, and ornamental plants.[1][2] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] By disrupting the integrity of the cell membrane, this compound effectively halts fungal growth and proliferation.[4] These application notes provide detailed protocols for in vitro and in vivo bioassays to determine the efficacy of this compound against key fungal pathogens, methods for data analysis, and a summary of its mechanism of action.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[5][6] This enzyme is responsible for the demethylation of lanosterol, a precursor to ergosterol. Inhibition of this step leads to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane.[5] The compromised cell membrane loses its structural integrity and functionality, ultimately leading to cell death.[3]

acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol demethylation 14α-demethylation (CYP51) lanosterol->demethylation ergosterol_precursors Ergosterol Precursors demethylation->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane (Integrity & Function) ergosterol->cell_membrane This compound This compound This compound->inhibition inhibition->demethylation

Caption: this compound's inhibition of the ergosterol biosynthesis pathway.

Data Presentation: Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound against various fungal pathogens.

Table 1: In Vitro Efficacy of this compound against Penicillium digitatum

Isolate TypepHED50 (µg/mL)Reference
This compound-Sensitive (M6R)40.16[7]
50.11[7]
60.015[7]
70.006[7]
This compound-Resistant (D201)45.9[7]
51.4[7]
60.26[7]
70.07[7]

Table 2: In Vivo Efficacy of this compound against Green Mold (Penicillium digitatum) on Citrus Fruit

TreatmentApplication MethodThis compound Conc. (ppm)Disease Incidence (%)Reference
Untreated ControlDipping094.4[3]
This compound in WaxWaxing3.5 (residue)15.1[3]
Heated Aqueous this compoundDipping3.5 (residue)1.3[3]
This compound (Curative)Dipping1000<7.0 (Resistant Isolate)[8]
This compound (Protective)Dipping1000<7.0 (Resistant Isolate)[8]

Table 3: Efficacy of this compound against Botrytis cinerea and Penicillium digitatum on Valencia Oranges

PathogenTreatmentThis compound Conc. (ml/100L)Systemic Reduction (%)Prophylactic Reduction (%)Reference
P. digitatumThis compound50091.595.3[9]
B. cinereaThis compound50057.963.4[9]
P. digitatumThiabendazole + this compound50098.997.6[9]
B. cinereaThiabendazole + this compound50094.091.5[9]

Experimental Protocols

In Vitro Bioassay: Agar Dilution Method for EC50 Determination

This protocol is designed to determine the concentration of this compound that inhibits 50% of the mycelial growth (EC50) of a fungal pathogen.

prep_media Prepare Potato Dextrose Agar (PDA) amend_this compound Amend PDA with serial dilutions of this compound prep_media->amend_this compound pour_plates Pour amended PDA into Petri dishes amend_this compound->pour_plates inoculate Inoculate plates with fungal plugs pour_plates->inoculate incubate Incubate at 25°C for 5-7 days inoculate->incubate measure Measure colony diameter incubate->measure calculate Calculate percent inhibition and determine EC50 measure->calculate

Caption: Workflow for in vitro EC50 determination of this compound.

Materials:

  • This compound (analytical grade)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Fungal pathogen culture (e.g., Penicillium digitatum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone) to create a high-concentration stock solution.

  • Prepare Amended Media: Autoclave PDA and cool to 45-50°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control set of plates with PDA and the solvent alone.

  • Pour Plates: Pour the this compound-amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug mycelial-side down in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for 5-7 days, or until the fungal growth in the control plate reaches the edge of the plate.

  • Data Collection: Measure the colony diameter in two perpendicular directions for each plate.

  • Data Analysis: Calculate the average colony diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC50 value by probit analysis or by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Bioassay: Curative and Protective Efficacy on Citrus Fruit

This protocol evaluates the ability of this compound to both prevent (protective) and treat (curative) fungal infections on citrus fruit.

select_fruit Select and surface-sterilize citrus fruit wound_fruit Wound fruit with a sterile needle select_fruit->wound_fruit treat_protective Protective: Treat with this compound solution wound_fruit->treat_protective inoculate_curative Curative: Inoculate with fungal spore suspension wound_fruit->inoculate_curative inoculate_protective Inoculate with fungal spore suspension treat_protective->inoculate_protective incubate_long Incubate at 20-25°C for 7-14 days inoculate_protective->incubate_long incubate_short Incubate for 24 hours inoculate_curative->incubate_short treat_curative Treat with this compound solution incubate_short->treat_curative treat_curative->incubate_long evaluate Evaluate disease incidence and severity incubate_long->evaluate

Caption: Workflow for in vivo curative and protective bioassays.

Materials:

  • Mature, healthy citrus fruit (e.g., oranges, lemons)

  • This compound formulation

  • Fungal pathogen spore suspension (e.g., 1x10^6 conidia/mL of Penicillium digitatum)[10]

  • Sterile water

  • Sterile needle or probe

  • Humid chambers or plastic containers

Procedure:

  • Fruit Preparation: Select uniform, blemish-free fruit. Wash the fruit with tap water and surface-sterilize with 70% ethanol, then allow to air dry.

  • Wounding: Create a uniform wound (e.g., 1 mm deep) on the equator of each fruit using a sterile needle.[10]

  • Treatment Application:

    • Protective Assay: Dip the wounded fruit in the this compound solution (e.g., 500 ppm) for a specified time (e.g., 30 seconds).[10] Allow the fruit to air dry. After a set period (e.g., 2 hours), inoculate the wound with a known volume (e.g., 10 µL) of the fungal spore suspension.[10]

    • Curative Assay: Inoculate the wound of each fruit with the fungal spore suspension. Incubate the fruit in a humid chamber for a period to allow infection to establish (e.g., 24 hours). After the incubation period, treat the fruit with the this compound solution as described for the protective assay.

  • Control: Prepare a control group of fruit that are wounded and inoculated but treated only with sterile water.

  • Incubation: Place all treated and control fruit in humid chambers and incubate at 20-25°C for 7-14 days.

  • Evaluation: Assess the efficacy of the this compound treatment by measuring the incidence of decay (percentage of infected fruit) and the severity of the decay (lesion diameter).

In Vitro Bioassay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Fungal pathogen spore suspension (e.g., Aspergillus fumigatus)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium directly in the wells of a 96-well plate.

  • Prepare Inoculum: Prepare a fungal spore suspension and adjust the concentration to a standardized level (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (medium + inoculum, no this compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the fungus. This can be determined visually or by using a microplate reader to measure absorbance.

Conclusion

The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's efficacy against fungal pathogens. The in vitro assays are valuable for high-throughput screening and for determining the intrinsic activity of the compound, while the in vivo assays provide a more realistic assessment of its performance in a post-harvest setting. Accurate determination of efficacy is crucial for optimizing application strategies, managing fungicide resistance, and ensuring the quality and safety of agricultural products.

References

Application Notes and Protocols for Imazalil in Wax Coatings for Fruit Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imazalil is a systemic fungicide widely employed in the postharvest preservation of fruits, particularly citrus, to control a broad spectrum of fungal diseases.[1][2] Its application in wax coatings is a common practice in packinghouses to not only impart a desirable sheen and reduce moisture loss but also to provide a protective barrier against pathogenic fungi, such as Penicillium digitatum (green mold) and Penicillium italicum (blue mold).[3][4][5] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in wax coatings for fruit preservation, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound's primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[1][2][6] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting the demethylation step in the ergosterol biosynthesis pathway, this compound disrupts the integrity and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1] This targeted action makes it an effective agent against a wide range of fruit-rotting fungi.

Signaling Pathway Diagram

G Simplified Mechanism of Action of this compound cluster_fungal_cell Fungal Cell cluster_inhibition Simplified Mechanism of Action of this compound Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation (Enzyme-catalyzed) CellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->CellMembrane Incorporation DisruptedMembrane Disrupted Cell Membrane (Loss of Integrity) This compound This compound This compound->Inhibition CellDeath Fungal Cell Death DisruptedMembrane->CellDeath

Caption: Simplified diagram illustrating this compound's inhibition of ergosterol biosynthesis.

Quantitative Data Summary

The efficacy and residue levels of this compound can vary depending on the fruit type, application method, concentration, and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: this compound Efficacy Against Green Mold (Penicillium digitatum) on Citrus Fruit

Fruit TypeThis compound Concentration (µg/mL)Application MethodStorage ConditionsDisease Control EfficacyReference
Navel Oranges3000Wax Coating (1.8 L/t)Not specified~58% (protective), ~14% (curative)[3]
Valencia Oranges500Dip (45s)Not specifiedGood protective and curative control[5]
Sweet Oranges3000Wax CoatingNot specifiedGood protective green mold control[3]
Miho Satsumas100 (at 50°C)DipNot specifiedComplete control of decay[7]
Marsh Grapefruits400 (at 20°C)DipNot specifiedReduced green and blue mold development[7]

Table 2: this compound Residue Levels in Citrus Fruit

Fruit TypeThis compound Concentration (µg/mL)Application MethodResidue Level (µg/g)Reference
Navel Oranges3000Wax Coating (0.6 - 1.8 L/t)1.31 - 3.32[3]
Valencia Oranges3000Wax Coating (0.6 - 1.8 L/t)3.22 - 6.00[3]
Oranges1000Dip (15s)Not specified, but detected deeper than 1mm into the rind after 30-45 min[8]
Citrus FruitNot specifiedPost-harvest application< 5.0[9]
Salustiana OrangesNot specifiedDip (20°C vs 50°C)13-19 fold higher at 50°C[7]

Experimental Protocols

Below are detailed protocols for the preparation and application of this compound in wax coatings for fruit preservation studies.

Protocol 1: Preparation of this compound-Infused Wax Coating

Objective: To prepare a stable emulsion of wax coating containing a specified concentration of this compound.

Materials:

  • Commercial fruit wax emulsion (e.g., carnauba-based or polyethylene-based)

  • This compound formulation (e.g., emulsifiable concentrate - EC)[10]

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Analytical balance

Procedure:

  • Determine the desired final concentration of this compound in the wax coating (e.g., 1000-3000 µg/mL).[3][10]

  • Calculate the required amount of this compound formulation and wax emulsion based on the final volume needed.

  • In a beaker, place the calculated volume of the commercial wax emulsion.

  • While continuously stirring the wax emulsion with a magnetic stirrer at a moderate speed, slowly add the calculated amount of the this compound formulation.

  • Continue stirring for at least 15-20 minutes to ensure a homogenous mixture.

  • If necessary, adjust the viscosity of the final emulsion by adding small amounts of distilled water while stirring.

  • The this compound-infused wax coating is now ready for application.

Protocol 2: Application of this compound Wax Coating to Fruit

Objective: To apply the this compound-infused wax coating uniformly onto the surface of the fruit.

Materials:

  • Freshly harvested and washed fruit

  • Prepared this compound-infused wax coating

  • Laboratory-scale fruit coating applicator with brushes (synthetic or horsehair) or a dipping vessel[3]

  • Drying rack or tunnel with forced air circulation

Procedure:

A. Brush Application:

  • Calibrate the coating applicator to deliver the desired coating load (e.g., 0.6, 1.2, or 1.8 L/tonne of fruit).[3]

  • Pour the prepared this compound wax coating into the applicator's reservoir.

  • Pass the fruit through the applicator, where rotating brushes will pick up the coating and apply it to the fruit surface.

  • Ensure the fruit rotates as it passes over the brushes for uniform coverage.

  • Transfer the coated fruit to a drying rack or tunnel at ambient temperature until the coating is no longer tacky.

B. Dip Application:

  • Pour the prepared this compound wax coating into a dipping vessel.

  • Submerge the fruit in the coating for a specified duration (e.g., 10-60 seconds).[11]

  • Remove the fruit and allow the excess coating to drip off.

  • Place the fruit on a drying rack at ambient temperature until the coating is dry.

Protocol 3: Evaluation of Antifungal Efficacy

Objective: To assess the effectiveness of the this compound wax coating in controlling fungal decay. This can be done through protective or curative assays.[12][13]

Materials:

  • This compound-coated and uncoated (control) fruit

  • Spore suspension of a target fungal pathogen (e.g., Penicillium digitatum) at a known concentration (e.g., 1 x 10^5 spores/mL)[14]

  • Sterile needle or probe for wounding

  • Humidified incubation chambers

  • Calipers

Procedure:

A. Protective Assay:

  • Apply the this compound wax coating to the fruit as described in Protocol 2.

  • After the coating has dried, wound the fruit at the equator with a sterile needle to a depth of approximately 1-2 mm.

  • Inoculate the wound with a known volume (e.g., 10-20 µL) of the fungal spore suspension.

  • Allow the inoculation site to air dry.

  • Place the fruit in a humidified incubation chamber at a suitable temperature (e.g., 20-25°C).[10]

  • Monitor the fruit daily for the appearance of decay symptoms.

  • Measure the lesion diameter and calculate the disease incidence (% of infected fruit) and severity (average lesion size) after a set incubation period (e.g., 7-14 days).

B. Curative Assay:

  • Wound and inoculate the fruit with the fungal spore suspension as described in steps 2-3 of the protective assay.

  • Incubate the inoculated fruit for a specific period (e.g., 24 hours) to allow for infection to establish.[5]

  • Apply the this compound wax coating to the inoculated fruit as described in Protocol 2.

  • Place the treated fruit in a humidified incubation chamber and monitor for decay as described in the protective assay.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_application Application & Inoculation cluster_assay_type Assay Type cluster_evaluation Evaluation A Prepare Fungal Spore Suspension E Wounding & Inoculation A->E B Prepare this compound Wax Coating D Treatment Application (Coating/Control) B->D C Fruit Selection & Washing C->D Protective Protective: Treat then Inoculate D->Protective Curative Curative: Inoculate then Treat D->Curative H Residue Analysis (Optional) D->H E->Protective E->Curative F Incubation (Controlled Temp/Humidity) Protective->F Curative->F G Data Collection (Disease Incidence/Severity) F->G I Data Analysis & Conclusion G->I H->I

Caption: General experimental workflow for evaluating antifungal fruit coatings.

References

Application Note: Monitoring Imazalil Residues in Agricultural Runoff

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imazalil is a widely used systemic fungicide with protective and curative actions, primarily employed in agriculture to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants. It is also utilized as a seed dressing and for post-harvest treatment to prevent storage decay.[1][2] Due to its extensive use, there is a growing concern about its potential to contaminate surface waters through agricultural runoff. The presence of this compound in aquatic ecosystems can pose risks to non-target organisms.[3] For instance, studies on zebrafish embryos have shown that this compound can cause developmental toxicity, including decreased heart rate, hatching inhibition, and pericardial cysts, mediated by cell apoptosis.[3] Therefore, monitoring this compound residues in agricultural runoff is crucial for assessing its environmental impact and ensuring water quality.

This application note provides detailed protocols for the collection and analysis of this compound residues in agricultural runoff, summarizes available data on its concentration in affected water bodies, and describes the toxicological pathway of this compound-induced apoptosis.

Data Presentation

The concentration of this compound in agricultural runoff can be influenced by various factors, including application rates, rainfall intensity, and local geography. The following table summarizes reported concentrations of this compound in surface waters impacted by agricultural activities.

LocationSample TypeConcentration (ng/L)Reference
Júcar River, SpainSurface Waterup to 222.45[Pascual Aguilar et al., 2017]
Saemangeum Basin, KoreaSurface WaterDetected but not quantified[4]

Note: Data on specific this compound concentrations in agricultural runoff is limited in publicly available literature. The provided data is from surface water bodies known to be influenced by agricultural runoff and may not represent direct runoff concentrations.

Experimental Protocols

Sample Collection from Agricultural Runoff

Objective: To collect representative water samples from agricultural runoff for the analysis of this compound residues.

Materials:

  • Amber glass bottles (1 L), pre-cleaned with detergent, rinsed with deionized water and acetone, and dried.

  • Polytetrafluoroethylene (PTFE)-lined screw caps.

  • Disposable gloves.

  • Cooler with ice packs.

  • Field notebook and waterproof labels.

  • GPS device for recording sampling locations.

Procedure:

  • Site Selection: Identify sampling points at the edge of treated fields where runoff is channeled into a ditch, stream, or other water body. Samples should be collected as close to the point of entry into the receiving water as possible.

  • Timing: Collect samples during and immediately after a significant rainfall event that causes runoff, preferably within 24 hours of a pesticide application.[5]

  • Sample Collection:

    • Wear clean, disposable gloves for each sample to prevent cross-contamination.[6]

    • Rinse the sample bottle and cap three times with the runoff water to be collected.

    • Collect the sample from the main flow of the runoff, avoiding the collection of large amounts of sediment from the bottom. Submerge the bottle just below the surface.

    • Fill the bottle to the shoulder, leaving a small headspace.

    • Securely cap the bottle.

  • Labeling and Storage:

    • Label the bottle with a unique sample ID, date, time, and location (GPS coordinates).

    • Place the samples in a cooler with ice packs immediately after collection to maintain a temperature of approximately 4°C.

  • Transportation: Transport the samples to the laboratory as soon as possible, ideally within 24-48 hours of collection.

Sample Preparation and Analysis by HPLC-UV

Objective: To extract and quantify this compound residues from water samples using High-Performance Liquid Chromatography with Ultraviolet detection.

Materials:

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

  • SPE vacuum manifold.

  • Ethyl acetate, acetonitrile (HPLC grade), methanol, and water (HPLC grade).

  • Sodium sulfate (anhydrous).

  • Rotary evaporator or nitrogen evaporator.

  • HPLC system with a UV detector.

  • Analytical column (e.g., Inertsil ODS-3).

  • This compound analytical standard.

Procedure:

  • Sample Pre-treatment:

    • Allow water samples to come to room temperature.

    • If the sample contains significant sediment, centrifuge a portion and use the supernatant for extraction. Alternatively, the whole water sample can be extracted, and the results reported accordingly.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load a known volume of the water sample (e.g., 500 mL) onto the cartridge at a slow, steady flow rate.

    • Wash the cartridge with deionized water to remove interfering polar compounds.

    • Dry the cartridge under vacuum.

    • Elute the retained this compound with a suitable solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Reconstitution:

    • Dry the eluate by passing it through anhydrous sodium sulfate.

    • Concentrate the eluate to near dryness using a rotary evaporator or a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the mobile phase (e.g., 1 mL).

  • HPLC-UV Analysis:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM KH2PO4, pH 2.5) in a ratio of 35:65 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column: Inertsil ODS-3 (4.6 x 150 mm i.d.).

    • Detection Wavelength: 225 nm.

    • Injection Volume: 20 µL.

    • Quantification: Prepare a calibration curve using a series of this compound standards of known concentrations. Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sampling Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis A Select Runoff Site B Collect Water Sample (1L Amber Glass Bottle) A->B C Label and Store at 4°C B->C D Solid-Phase Extraction (SPE) (C18 Cartridge) C->D Transport to Lab E Elute this compound (Ethyl Acetate/Acetonitrile) D->E F Concentrate and Reconstitute (Mobile Phase) E->F G HPLC-UV Analysis F->G Inject Sample H Quantify this compound G->H

Caption: Experimental workflow for monitoring this compound residues in agricultural runoff.

signaling_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptosis Pathway This compound This compound Exposure Metabolic_Disorder Metabolic Disorder (Branched-chain amino acids, energy, ketone bodies) This compound->Metabolic_Disorder Bax Bax (Pro-apoptotic) Metabolic_Disorder->Bax Bcl2 Bcl-2 (Anti-apoptotic) Metabolic_Disorder->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in non-target aquatic organisms.

References

Application Notes and Protocols for Inducing Imazalil Resistance in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for inducing and characterizing Imazalil resistance in fungal species in a laboratory setting. Understanding the mechanisms and dynamics of fungicide resistance is crucial for the development of new antifungal agents and for implementing effective resistance management strategies.

Introduction

This compound is a widely used imidazole fungicide that functions by inhibiting the sterol 14α-demethylase enzyme, encoded by the CYP51 gene. This enzyme is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] Resistance to this compound and other azole fungicides is a growing concern in clinical and agricultural settings. The primary mechanisms of resistance involve mutations in the CYP51 gene, leading to decreased drug affinity, or overexpression of the CYP51 gene, which reduces the effective intracellular concentration of the fungicide.[3][4]

This document outlines two primary protocols: a method for inducing this compound resistance through experimental evolution and a protocol for determining the 50% effective concentration (EC50) to quantify the level of resistance.

Data Presentation

The following table summarizes this compound EC50 values for various fungal species, comparing sensitive (wild-type) and resistant strains. This data is compiled from multiple studies and illustrates the typical fold-change in resistance observed.

Fungal SpeciesStrain TypeThis compound EC50 (µg/mL)Fold ResistanceReference
Penicillium digitatumSensitive0.02 - 0.1-[5]
Penicillium digitatumResistant0.5 - >5.05 - >250[5][6]
Penicillium italicumSensitive~ 0.2-[5]
Penicillium italicumResistant> 2.0> 10[5]
Alternaria alternataSensitive0.373 ± 0.161-[7]
Alternaria alternataResistantNot specifiedNot specified[7]
Aspergillus fumigatusWild-typeVaries-[8]
Aspergillus fumigatusNon-wild typeVariesVaries[8]

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Experimental Evolution

This protocol describes a method for inducing this compound resistance in a fungal population through continuous exposure to gradually increasing concentrations of the fungicide.

Materials:

  • This compound (analytical grade)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Agar/Broth, Sabouraud Dextrose Agar/Broth)

  • Sterile culture plates and flasks

  • Micropipettes and sterile tips

  • Spectrophotometer or hemocytometer for spore counting

  • Incubator

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the wild-type fungal strain on a suitable agar medium until sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth or glass wool to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer or by correlating optical density to spore counts.[9]

  • Initial Susceptibility Testing (EC50 Determination):

    • Before starting the resistance induction, determine the baseline EC50 of the wild-type strain to this compound using Protocol 2. This will serve as a reference point.

  • Experimental Evolution Cycles:

    • Cycle 1: Inoculate a series of liquid or agar media containing sub-lethal concentrations of this compound (e.g., 0.1x, 0.25x, and 0.5x the initial EC50). Also, maintain a control culture without this compound.

    • Incubate the cultures under optimal growth conditions.

    • Subsequent Cycles:

      • After a defined period of growth (e.g., 5-7 days), transfer a small aliquot of the culture from the highest concentration of this compound that still permits growth to a fresh medium with a slightly higher concentration of the fungicide.

      • Repeat this process for multiple cycles (typically 10-20 cycles). The concentration of this compound should be gradually increased in each subsequent cycle.

      • The population that survives at higher concentrations of this compound is considered to have developed resistance.

  • Isolation and Characterization of Resistant Strains:

    • After several cycles of selection, plate the evolved population onto agar containing a high concentration of this compound to isolate single resistant colonies.

    • Determine the EC50 of the isolated resistant strains using Protocol 2 to quantify the level of resistance.

    • Cryopreserve the resistant strains for further analysis.

Protocol 2: Determination of EC50 by Broth Microdilution Assay

This protocol outlines the determination of the this compound concentration that inhibits 50% of fungal growth.

Materials:

  • This compound stock solution

  • 96-well microtiter plates

  • Fungal spore suspension (1 x 10^5 spores/mL)

  • Liquid growth medium

  • Microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in the liquid growth medium in the wells of a 96-well plate. The concentration range should span the expected EC50 values for both sensitive and resistant strains. Include a drug-free control.

  • Inoculation:

    • Inoculate each well with the fungal spore suspension to a final concentration of approximately 1 x 10^4 spores/mL.

  • Incubation:

    • Incubate the microtiter plates at the optimal growth temperature for the fungus for 48-72 hours, or until sufficient growth is observed in the control wells.

  • Growth Measurement:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the EC50 value by performing a non-linear regression analysis (e.g., using a sigmoidal dose-response curve).[10]

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Inducing this compound Resistance

experimental_workflow cluster_prep Preparation cluster_evolution Experimental Evolution cluster_analysis Analysis of Resistant Strains A Culture wild-type fungal strain B Harvest and quantify spores (1x10^6 spores/mL) A->B C Inoculate media with sub-lethal this compound B->C D Incubate (5-7 days) C->D E Transfer to higher This compound concentration D->E E->C Next cycle F Repeat for 10-20 cycles E->F G Isolate single resistant colonies F->G H Determine EC50 of resistant strains G->H I Cryopreserve and further characterization H->I

Caption: Workflow for inducing this compound resistance in fungi.

Signaling Pathway for this compound Resistance via CYP51 Overexpression

signaling_pathway cluster_cell Fungal Cell cluster_nucleus Nucleus This compound This compound CYP51 CYP51 Enzyme (14α-demethylase) This compound->CYP51 inhibits TF Transcription Factor This compound->TF induces stress response Ergosterol Ergosterol Membrane Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol catalyzed by CYP51_gene CYP51 Gene CYP51_gene->CYP51 overexpression Promoter Promoter Region (with insertions/mutations) TF->Promoter activates Promoter->CYP51_gene enhances

Caption: this compound resistance via CYP51 overexpression.

References

Troubleshooting & Optimization

overcoming matrix effects in Imazalil analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of Imazalil by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte, this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either signal suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and reduced sensitivity in your LC-MS/MS analysis.[1][3] In complex matrices such as biological fluids, food, or environmental samples, endogenous components can interfere with the ionization of this compound in the mass spectrometer's ion source.[4][5]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: You can assess matrix effects using several methods. The post-extraction addition approach is a common technique where you compare the response of an analyte spiked into a blank matrix extract with the response of the analyte in a pure solvent.[6] A significant difference in the signal indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of this compound is introduced into the mass spectrometer after the analytical column.[7] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix effects are present at the retention time of this compound.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered one of the most effective ways to compensate for matrix effects.[8] A SIL-IS, such as [2H5]-Imazalil, has nearly identical chemical and physical properties to this compound and will co-elute, experiencing similar matrix effects.[8][9] By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability caused by matrix effects can be significantly minimized.

Q4: Can sample dilution reduce matrix effects?

A4: Yes, sample dilution is a straightforward and effective method to reduce matrix effects.[10][11] Diluting the sample extract can lower the concentration of interfering matrix components to a level where they no longer significantly suppress or enhance the ionization of this compound.[10] A dilution factor of 15 has been shown to be sufficient to eliminate most matrix effects in the analysis of pesticides in complex matrices like fruits and vegetables.[10][11] However, this approach may compromise the sensitivity of the assay if the initial concentration of this compound is low.[7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of this compound quantification Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled Internal Standard: Use [2H5]-Imazalil as an internal standard to compensate for signal variations.[8] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][12] 3. Optimize Chromatography: Modify the LC gradient or change the stationary phase to separate this compound from co-eluting matrix components.[7]
Low this compound signal intensity (Signal Suppression) Co-eluting matrix components are suppressing the ionization of this compound.1. Enhance Sample Preparation: Use advanced sample cleanup techniques such as HybridSPE®-Phospholipid to specifically remove phospholipids, which are common sources of ion suppression in biological samples.[13] 2. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of interfering molecules.[10] 3. Change Ionization Source Polarity: If possible, switch the polarity of the electrospray ionization (ESI) source, as matrix effects can be polarity-dependent.
Inconsistent peak areas for the internal standard The internal standard is also affected by matrix effects, or there is an issue with its addition.1. Ensure Co-elution: Verify that the stable isotope-labeled internal standard co-elutes with this compound. Differences in retention time can lead to differential matrix effects. 2. Check for Contamination: Ensure the purity of the internal standard, as impurities can affect quantification. 3. Standardize Addition Process: Add the internal standard early in the sample preparation workflow to account for losses during extraction and cleanup.
High background noise in the chromatogram Inadequate sample cleanup or a contaminated LC-MS/MS system.1. Implement a More Effective Cleanup: Utilize Solid-Phase Extraction (SPE) with a suitable sorbent to obtain cleaner extracts.[8][12] 2. System Maintenance: Clean the ion source and mass spectrometer inlet to remove accumulated residues. 3. Use High-Purity Solvents: Ensure all solvents and reagents are of high purity to minimize background contamination.

Quantitative Data Summary

Table 1: Precision of this compound and DCPI Analysis in Human Urine [6]

AnalyteConcentrationWithin-Run Precision (CV%)Between-Run Precision (CV%)Between-Batch Precision (CV%)
This compound (IMZ) Low (0.8 ng/mL)5.28.711
Medium (3.6 ng/mL)4.16.59.8
High (16 ng/mL)3.55.17.6
DCPI Low (0.8 ng/mL)6.19.312
High (16 ng/mL)4.57.810

Table 2: Recovery of this compound and DCPI from Human Urine [8]

AnalyteFortification LevelAverage Recovery (n=10)
This compound (IMZ) 1 ng/mL89%
20 ng/mL91%
DCPI 1 ng/mL104%
20 ng/mL99%

Experimental Protocols

Detailed Methodology for this compound Analysis in Human Urine by LC-MS/MS

This protocol is based on a validated method for the determination of this compound and its metabolite DCPI in human urine.[8][14]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Enzyme Hydrolysis: To 1 mL of urine, add 1 mL of 0.1 M acetate buffer (pH 5.0) and 20 µL of β-glucuronidase. Incubate at 37°C for 16 hours to deconjugate metabolites.

  • Internal Standard Addition: After cooling, add the internal standard, [2H5]-Imazalil, to each sample.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 20% methanol in water.

  • Elution: Elute the analytes with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Analytical Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of methanol and water containing formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 299.1 → 257.0 (quantifier), m/z 297.0 → 158.9 (qualifier)[8]

    • [2H5]-Imazalil (IS): m/z 302.1 → 255.0 (quantifier), m/z 302.1 → 159.0 (qualifier)[8]

    • DCPI: m/z 257.1 → 189.0 (quantifier), m/z 257.1 → 69.1 (qualifier)[8]

3. Quantification

  • Construct a calibration curve using blank urine samples fortified with known concentrations of this compound and DCPI, and a constant concentration of the internal standard.

  • Quantify the analytes in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_verification Verification Problem Inaccurate this compound Quantification CheckIS Check Internal Standard Performance Problem->CheckIS Poor Reproducibility? CheckChrom Review Chromatography Problem->CheckChrom Low Signal? OptimizeSP Optimize Sample Prep CheckIS->OptimizeSP IS Variable CheckChrom->OptimizeSP High Background DiluteSample Dilute Sample CheckChrom->DiluteSample Suppression Observed ModifyLC Modify LC Method CheckChrom->ModifyLC Peak Tailing/ Co-elution Validation Re-validate Method OptimizeSP->Validation DiluteSample->Validation ModifyLC->Validation

Caption: Troubleshooting workflow for inaccurate this compound quantification.

SamplePrepWorkflow cluster_sample Sample Handling cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Preparation UrineSample 1. Urine Sample Collection Hydrolysis 2. Enzymatic Hydrolysis UrineSample->Hydrolysis AddIS 3. Add Internal Standard Hydrolysis->AddIS Load 5. Load Sample AddIS->Load Condition 4. Condition SPE Cartridge Condition->Load Wash 6. Wash Cartridge Load->Wash Elute 7. Elute Analytes Wash->Elute Evaporate 8. Evaporate to Dryness Elute->Evaporate Reconstitute 9. Reconstitute Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject

Caption: Sample preparation workflow for this compound analysis in urine.

References

Technical Support Center: Optimizing Imazalil Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the extraction efficiency of Imazalil from fatty matrices. This resource is designed for researchers, scientists, and professionals in drug development who are working with complex samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when extracting this compound from fatty matrices?

The primary challenges in extracting this compound from fatty matrices stem from the co-extraction of lipids. These lipids can interfere with chromatographic analysis, leading to matrix effects, ion suppression in mass spectrometry, and contamination of the analytical instruments. This can result in poor recovery, low sensitivity, and inaccurate quantification of this compound.

Q2: Which extraction methods are most suitable for this compound in fatty samples?

Commonly used and effective methods include Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1] Both methods often require specific modifications and cleanup steps to effectively remove fat content and achieve high recovery rates for this compound.

Q3: How can I improve the cleanup step to remove lipids effectively?

Several strategies can be employed for lipid removal:

  • Dispersive Solid-Phase Extraction (dSPE) with specific sorbents: Sorbents like Z-Sep+, PSA (Primary Secondary Amine), and C18 are used to remove fats and other co-extractives.[2]

  • Freeze-out or winterization: This technique involves cooling the extract at low temperatures to precipitate the lipids, which can then be removed by centrifugation or filtration. A modified QuEChERS method incorporating a freeze-out step has been shown to efficiently recover this compound (>90%) from fatty cake matrix.[3][4]

  • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent that selectively removes lipids from complex matrices with high efficiency while maintaining good analyte recovery.[5][6][7]

Q4: What are the typical recovery rates for this compound from fatty matrices?

Recovery rates can vary depending on the matrix, the chosen method, and the cleanup procedure. However, with optimized protocols, it is possible to achieve high recovery rates. For instance:

  • A modified EN 15662:2008 method with a freeze-out step resulted in over 90% recovery of this compound from a fatty cake matrix.[3][4]

  • Using an SPE method for citrus fruit, recoveries for this compound ranged from 94.3% to 96.5%.[8]

  • For olive oil, using QuEChERS with EMR-lipid cleanup, recoveries for a range of pesticides, including those with similar properties to this compound, were between 70-113%.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the extraction of this compound from fatty matrices.

Problem 1: Low Recovery of this compound

Possible Cause Suggested Solution
Inefficient extraction solvent Acetonitrile is a commonly used and effective extraction solvent for this compound.[9][10] Ensure the solvent is of high purity.
Lipid interference Implement a more rigorous cleanup step. Consider using dSPE with Z-Sep+ or EMR-Lipid sorbents, or add a freeze-out step to your protocol.[2][3][4]
Analyte loss during solvent evaporation Carefully control the temperature and nitrogen flow during the evaporation step to prevent loss of the volatile this compound.
Improper pH of the extraction solution This compound extraction can be pH-dependent. Extraction with ethyl acetate under basic conditions has been shown to be effective.[11][12]

Problem 2: High Matrix Effects in LC-MS/MS Analysis

Possible Cause Suggested Solution
Insufficient cleanup Enhance the cleanup procedure. The use of EMR-Lipid has been shown to reduce matrix effects.[2] A combination of Z-Sep+, PSA, and MgSO4 can also be effective.[2]
Co-elution of matrix components Optimize the chromatographic conditions, such as the mobile phase composition and gradient, to separate this compound from interfering compounds.
High concentration of lipids in the final extract Dilute the final extract before injection. However, this may compromise the limit of detection. Alternatively, improve the fat removal efficiency during sample preparation.

Problem 3: Contamination of the Analytical Column and Instrument

Possible Cause Suggested Solution
High lipid content in the injected sample Implement a more effective cleanup strategy as outlined above (e.g., dSPE with advanced sorbents, freeze-out).
No guard column used Use a guard column before the analytical column to trap non-volatile matrix components and protect the main column.
Inadequate column washing after each run Incorporate a thorough column washing step with a strong solvent at the end of each chromatographic run to remove adsorbed lipids.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on this compound extraction.

Table 1: Recovery of this compound using Different Extraction Methods

Matrix Extraction Method Cleanup Sorbent/Method Recovery (%) Relative Standard Deviation (RSD) (%) Reference
Fatty CakeModified EN 15662:2008Freeze-out>90Not Reported[3][4]
Satsuma MandarinsSolid-Phase Extraction (SPE)Not specified94.3 - 96.53.1 - 6.3[8]
Olive OilQuEChERSEMR-Lipid70 - 113< 14[2]
Olive OilQuEChERSZ-Sep+/PSA/MgSO472 - 107< 18[2]
GrapefruitEthyl Acetate ExtractionENVI-Carb cartridge90.0Not Reported[11]
LemonEthyl Acetate ExtractionENVI-Carb cartridge100.4Not Reported[11]

Experimental Protocols

Protocol 1: Modified QuEChERS with Freeze-Out for Fatty Matrices

This protocol is adapted from a study on a fatty cake matrix and is suitable for samples with high lipid content.[3][4]

  • Homogenization: Homogenize 10 g of the fatty sample.

  • Extraction:

    • Add 10 mL of acetonitrile to a 50 mL centrifuge tube containing the homogenized sample.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquohydrate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.

  • Freeze-Out:

    • Transfer the acetonitrile supernatant to a clean tube.

    • Place the tube in a freezer at -20°C for at least 2 hours (or overnight).

  • Lipid Removal:

    • The lipids will precipitate. Quickly decant or pipette the clear supernatant while the extract is still cold.

  • Dispersive SPE Cleanup (Optional but Recommended):

    • Transfer a portion of the cleared extract (e.g., 6 mL) to a dSPE tube containing cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Citrus Fruits

This protocol is based on a method for the simultaneous determination of this compound and its major metabolite in citrus fruit.[8]

  • Homogenization: Homogenize a representative sample of the citrus fruit.

  • Extraction:

    • Extract a sub-sample (e.g., 20 g) with an appropriate solvent (e.g., acetone).

    • Filter the extract.

  • Liquid-Liquid Partitioning:

    • Perform liquid-liquid partitioning to remove a significant portion of the interfering matrix components.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with the appropriate solvents.

    • Load the extract onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent.

  • Analysis: The eluate can be concentrated and analyzed by GC-ECD or another suitable detector.

Visualizations

Caption: Modified QuEChERS workflow with a freeze-out step for fatty matrices.

Troubleshooting_Low_Recovery Start Low this compound Recovery Cause1 Inefficient Extraction? Start->Cause1 Solution1 Use Acetonitrile. Check Solvent Purity. Cause1->Solution1 Yes Cause2 Lipid Interference? Cause1->Cause2 No Solution2 Enhance Cleanup: - dSPE with Z-Sep+/EMR-Lipid - Add Freeze-Out Step Cause2->Solution2 Yes Cause3 Analyte Loss during Evaporation? Cause2->Cause3 No Solution3 Optimize Evaporation Conditions: - Control Temperature - Control N2 Flow Cause3->Solution3 Yes Cause4 Improper pH? Cause3->Cause4 No Solution4 Adjust pH. Consider basic extraction with Ethyl Acetate. Cause4->Solution4 Yes

Caption: Troubleshooting flowchart for low this compound recovery.

References

Technical Support Center: Stabilizing Imazalil in Analytical Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for preparing and maintaining stable Imazalil analytical stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound exhibits high solubility in several common organic solvents. For analytical purposes, acetonitrile, acetone, or methanol are recommended due to their volatility and compatibility with chromatographic techniques.[1][2][3][4]

Q2: What are the optimal storage conditions for an this compound stock solution?

A2: this compound stock solutions should be stored at a recommended temperature of 2–8 °C in a dark environment to minimize degradation.[5] They are stable at room temperature when protected from light, but refrigeration is a best practice for long-term stability.[1][6]

Q3: How stable is this compound in aqueous solutions?

A3: this compound is very stable to hydrolysis in dilute acidic and alkaline solutions (pH 5-9) at room temperature when protected from light.[1][4] However, it is susceptible to photodegradation in aqueous solutions, with a reported half-life of 36 hours under irradiation.[1]

Q4: My this compound solution has turned slightly yellow to brown. Is it still usable?

A4: Technical grade this compound can appear as a slightly yellow to brown solidified oil or crystalline mass.[1][6] A slight coloration in the stock solution does not necessarily indicate degradation, especially if prepared from a technical grade standard. However, a significant color change over time, particularly when accompanied by precipitation or a decrease in analytical signal, may suggest degradation. It is advisable to re-verify the concentration against a freshly prepared standard.

Q5: Can this compound stock solutions be stored in plastic containers?

A5: While there is no specific information found against using plastic, it is generally recommended to store analytical stock solutions in amber glass vials with PTFE-lined caps to prevent leaching of plasticizers and to protect the solution from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in the stock solution upon refrigeration. The concentration of this compound may exceed its solubility limit in the chosen solvent at low temperatures.1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it redissolves, consider storing the solution at a controlled room temperature in the dark. 3. If precipitation persists, prepare a new stock solution at a lower concentration.
Inconsistent analytical results (e.g., decreasing peak area in chromatography). The stock solution may be degrading.1. Check Storage Conditions: Ensure the solution is stored at 2-8°C and protected from light.[5] 2. Evaluate Solvent Purity: Use high-purity (e.g., HPLC grade) solvents to avoid reactions with impurities. 3. Assess for Photodegradation: this compound is sensitive to light.[6] Always use amber vials or wrap clear vials in aluminum foil. 4. Prepare a Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from the solid standard.
Unexpected peaks in the chromatogram. This could be due to degradation products or contamination.1. Analyze a Solvent Blank: This will help identify if the contamination is from the solvent. 2. Review Degradation Pathways: this compound can degrade via oxidation or cleavage of the imidazole ring.[7][8][9] The presence of additional peaks may correspond to these degradants. 3. Prepare a Fresh Solution: Use a freshly prepared stock solution to confirm if the extra peaks are absent.

Data Presentation

Table 1: Solubility of this compound in Various Solvents at 20°C

SolventSolubility (g/L)Reference
Acetone> 500[1][4]
Dichloromethane> 500[1][4]
Ethanol> 500[1][4]
Methanol> 500[1][4]
Isopropanol> 500[1][4]
Toluene> 500[1][4]
Benzene> 500[1][4]
Xylene> 500[1][4]
Hexane19[1][4]
Water0.18 (at pH 7.6)[4]

Table 2: Stability of this compound under Different Conditions

ConditionStabilityReference
Hydrolysis (pH 5, 7, 9) Stable (half-life > 30 days) at room temperature in the absence of light.[1]
Temperature Thermally stable up to approximately 285°C.[1][6]
Light (Aqueous Solution) Photodegradation half-life of 36 hours.[1]
Light (Normal Storage) Stable to light under normal storage conditions (in the dark).[1][4]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Acetonitrile

Materials:

  • This compound analytical standard

  • HPLC-grade acetonitrile

  • Analytical balance

  • 10 mL amber glass volumetric flask with a ground glass stopper

  • Glass Pasteur pipette or syringe

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of the this compound analytical standard directly into the 10 mL amber glass volumetric flask. Record the exact weight.

  • Add approximately 5 mL of acetonitrile to the flask.

  • Gently swirl the flask to dissolve the this compound. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the solution to a labeled amber glass vial with a PTFE-lined cap for storage.

  • Store the solution at 2-8°C in the dark.

Protocol 2: Assessment of this compound Stock Solution Stability

Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.

Materials:

  • Prepared this compound stock solution

  • HPLC or GC system with a suitable detector (e.g., UV or MS)

  • Calibrated analytical column appropriate for this compound analysis

  • Mobile phase or carrier gas

  • Volumetric flasks and pipettes for dilutions

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a series of calibration standards by diluting the freshly prepared this compound stock solution.

    • Analyze the calibration standards and the stock solution using a validated chromatographic method.

    • Record the peak area (or height) and retention time for this compound.

    • Establish the initial concentration of the stock solution.

  • Storage:

    • Store the stock solution under the desired conditions (e.g., 2-8°C, protected from light).

  • Periodic Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8 weeks), remove the stock solution from storage and allow it to equilibrate to room temperature.

    • Prepare a fresh set of calibration standards from the stock solution.

    • Analyze the stored stock solution and the new calibration standards.

    • Record the peak area and retention time.

  • Data Evaluation:

    • Compare the peak area of the stored stock solution to the initial peak area.

    • A significant decrease in peak area (>5-10%) may indicate degradation.

    • Monitor for the appearance of new peaks, which could be degradation products.

    • The solution is considered stable as long as the concentration remains within an acceptable range (e.g., ±5% of the initial concentration).

Visualizations

experimental_workflow Workflow for Preparing and Storing Stable this compound Stock Solutions cluster_prep Preparation cluster_storage Storage & Handling cluster_qc Quality Control weigh 1. Weigh this compound Standard dissolve 2. Dissolve in High-Purity Solvent weigh->dissolve volume 3. Adjust to Final Volume dissolve->volume homogenize 4. Homogenize Solution volume->homogenize transfer 5. Transfer to Amber Glass Vial homogenize->transfer store 6. Store at 2-8°C, Protected from Light transfer->store equilibrate 7. Equilibrate to Room Temp Before Use store->equilibrate check Periodic Stability Check store->check check->weigh If Unstable, Prepare New check->equilibrate If Stable

Caption: Workflow for preparing and storing stable this compound stock solutions.

troubleshooting_guide Troubleshooting Unstable this compound Solutions start Inconsistent Analytical Results? check_storage Are storage conditions correct? (2-8°C, dark) start->check_storage check_solvent Is solvent high-purity? check_storage->check_solvent Yes correct_storage Correct storage conditions check_storage->correct_storage No check_light Is solution protected from light? check_solvent->check_light Yes use_hplc_grade Use HPLC-grade solvent check_solvent->use_hplc_grade No use_amber_vial Use amber vials check_light->use_amber_vial No prepare_new Prepare a fresh stock solution check_light->prepare_new Yes, still unstable correct_storage->start use_hplc_grade->start use_amber_vial->start

Caption: Troubleshooting decision tree for unstable this compound solutions.

degradation_pathway Simplified this compound Degradation Pathways cluster_photodegradation Photodegradation (Light Exposure) cluster_thermal Thermal Degradation (High Temp) This compound This compound photo_products Oxidation Products & Imidazole Ring Cleavage This compound->photo_products UV Light thermal_products Various Decomposition Products This compound->thermal_products > 285°C

Caption: Simplified potential degradation pathways for this compound.

References

Technical Support Center: Managing Imazalil-Resistant Penicillium digitatum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for managing Imazalil-resistant strains of Penicillium digitatum, the causative agent of green mold in citrus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Penicillium digitatum?

A1: The most well-documented mechanism of this compound resistance in P. digitatum is the overexpression of the sterol 14α-demethylase gene, CYP51B (PdCYP51B).[1] This overexpression is often caused by insertions of specific DNA elements in the promoter region of the gene, leading to an increased production of the target enzyme for this compound and consequently, reduced fungicide efficacy.[1][2] Three main resistance genotypes, R1, R2, and R3, have been identified based on different insertions in the CYP51 promoter regions.[1][2]

Q2: How can I detect this compound resistance in my Penicillium digitatum isolates?

A2: this compound resistance can be detected using both phenotypic and genotypic methods. Phenotypically, fungicide sensitivity assays are performed by growing the fungal isolates on media amended with varying concentrations of this compound to determine the effective concentration that inhibits 50% of growth (EC50).[3][4] Genotypically, molecular techniques like multiplex PCR can be used to identify the specific resistance-associated insertions in the promoter region of the CYP51 gene.[1][2]

Q3: What are the effective alternative fungicides for controlling this compound-resistant P. digitatum?

A3: Several alternative fungicides have shown efficacy against this compound-resistant strains. These include pyrimethanil, fludioxonil, and azoxystrobin.[5][6] Fungicide mixtures, such as Philabuster® (a combination of this compound and pyrimethanil), have also demonstrated effective control.[6][7] It is crucial to consider local regulations and the resistance profiles of the fungal population when selecting an alternative fungicide.

Q4: Are there non-chemical methods to manage this compound-resistant green mold?

A4: Yes, several non-chemical control strategies are available and can be integrated into a comprehensive management program. These include:

  • Biological control agents: Antagonistic microorganisms like the bacteria Bacillus subtilis and the yeast Candida saitoana have shown promise in controlling P. digitatum.

  • Plant extracts and essential oils: Certain plant-derived compounds have antifungal properties and can be used as alternatives to synthetic fungicides.

  • Chitosan coatings: Chitosan, a natural biopolymer, can form a protective barrier on the fruit surface and inhibit fungal growth.

  • Physical treatments: Heat treatments and irradiation can also be employed to reduce postharvest decay.

Q5: Can I combine different control methods for better efficacy?

A5: Yes, an integrated pest management (IPM) approach that combines chemical and non-chemical methods is often more effective and sustainable for managing fungicide resistance. For example, combining a biocontrol agent with a low dose of a fungicide or using a chitosan coating enriched with an essential oil can provide synergistic effects and reduce the selection pressure for resistance.

Troubleshooting Guides

Guide 1: Fungicide Sensitivity Assay for Penicillium digitatum

This guide provides a step-by-step protocol to determine the EC50 value of an unknown P. digitatum isolate for this compound.

Objective: To assess the level of this compound resistance in a P. digitatum isolate.

Experimental Workflow:

Fungicide_Sensitivity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate Isolate P. digitatum Spore_Suspension Prepare Spore Suspension Isolate->Spore_Suspension Inoculation Inoculate Plates Spore_Suspension->Inoculation Fungicide_Stock Prepare this compound Stock Solution Media_Prep Prepare Amended Media Fungicide_Stock->Media_Prep Media_Prep->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameter Incubation->Measurement Calculation Calculate Growth Inhibition Measurement->Calculation EC50 Determine EC50 Calculation->EC50

Caption: Workflow for determining fungicide sensitivity.

Materials:

  • Pure culture of P. digitatum isolate

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile distilled water

  • Tween 80 or Tween 20

  • Sterile Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Spectrophotometer or hemocytometer

  • Incubator

Protocol:

  • Isolate Preparation: Culture the P. digitatum isolate on a PDA plate at 25°C for 7-10 days until sporulation is abundant.

  • Spore Suspension Preparation:

    • Flood the sporulating culture with 10 mL of sterile distilled water containing 0.05% (v/v) Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial concentration to 1 x 10^6 conidia/mL using a spectrophotometer or a hemocytometer.

  • Fungicide Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent (e.g., acetone or ethanol) and sterilize by filtration.

  • Amended Media Preparation:

    • Prepare molten PDA and cool it to 45-50°C.

    • Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 5, 10 µg/mL). Ensure the solvent concentration is the same across all treatments, including the control.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 µL drop of the spore suspension in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark for 5-7 days.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis:

    • Calculate the percentage of growth inhibition for each concentration relative to the control (0 µg/mL this compound).

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Determine the EC50 value using regression analysis.

Quantitative Data Summary:

Isolate TypeTypical EC50 for this compound (µg/mL)
Sensitive< 0.1
Low Resistant0.1 - 1.0
Moderately Resistant1.0 - 5.0
Highly Resistant> 5.0
Guide 2: Molecular Detection of this compound Resistance (Conceptual Framework)

This guide outlines the principles for developing a multiplex PCR assay to identify this compound resistance genotypes in P. digitatum.

Objective: To differentiate between sensitive and resistant isolates based on the presence of insertions in the CYP51 gene promoter.

Logical Relationship for Primer Design:

Caption: Logic for multiplex PCR-based resistance detection.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Primers specific to the CYP51 promoter region and the different insertion elements

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis system

Protocol (Conceptual Steps):

  • DNA Extraction: Extract high-quality genomic DNA from the P. digitatum isolate.

  • Primer Design: Design a forward primer that binds to a conserved region of the CYP51 promoter. Design multiple reverse primers, each specific to the sequence of the sensitive allele or one of the known resistance-conferring insertions (R1, R2, R3).

  • Multiplex PCR: Perform a PCR reaction containing the genomic DNA and all the designed primers. The annealing temperature and cycling conditions should be optimized to allow for the specific amplification of all target fragments.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel.

  • Interpretation: The presence and size of the amplified bands will indicate the genotype of the isolate. For example, a band corresponding to the sensitive allele-specific primer will indicate a sensitive isolate, while a band corresponding to one of the resistance-specific primers will indicate a resistant isolate.

Guide 3: Evaluating Biocontrol Agents Against P. digitatum

This guide provides a protocol for an in vivo assay to assess the efficacy of a biocontrol agent in controlling green mold on citrus fruit.

Objective: To determine the effectiveness of a biocontrol agent in preventing or reducing the severity of green mold on citrus fruit.

Experimental Workflow:

Biocontrol_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment Application cluster_incubation_eval Incubation & Evaluation Fruit_Prep Surface-sterilize Citrus Fruit Wounding Wound Fruit Fruit_Prep->Wounding Apply_Biocontrol Apply Biocontrol Agent Wounding->Apply_Biocontrol Pathogen_Prep Prepare P. digitatum Spore Suspension Apply_Pathogen Apply Pathogen Pathogen_Prep->Apply_Pathogen Biocontrol_Prep Prepare Biocontrol Agent Suspension Biocontrol_Prep->Apply_Biocontrol Apply_Biocontrol->Apply_Pathogen Incubate Incubate Fruit Apply_Pathogen->Incubate Evaluate Evaluate Disease Incidence & Severity Incubate->Evaluate

Caption: Workflow for evaluating biocontrol agent efficacy.

Materials:

  • Fresh, unwaxed citrus fruit (e.g., oranges, lemons)

  • P. digitatum spore suspension (1 x 10^4 spores/mL)

  • Biocontrol agent suspension (concentration to be optimized)

  • Sterile needle or nail for wounding

  • Humid chambers (e.g., plastic boxes with moist paper towels)

  • Ethanol (70%) for surface sterilization

Protocol:

  • Fruit Preparation:

    • Wash citrus fruit with tap water and surface-sterilize by wiping with 70% ethanol.

    • Allow the fruit to air dry in a sterile environment.

    • Create a uniform wound (e.g., 2 mm deep and 1 mm wide) at the equator of each fruit.

  • Treatment Application:

    • Preventive Assay: Apply a known volume (e.g., 10 µL) of the biocontrol agent suspension into the wound. Allow it to dry for 1-2 hours. Then, apply the same volume of the P. digitatum spore suspension into the wound.

    • Curative Assay: Inoculate the wound with the P. digitatum spore suspension first. After a set period (e.g., 6-12 hours), apply the biocontrol agent suspension.

    • Controls: Include a positive control (pathogen only) and a negative control (sterile water or buffer only).

  • Incubation: Place the treated fruit in humid chambers and incubate at 25°C for 5-7 days.

  • Evaluation:

    • Disease Incidence: Calculate the percentage of fruit showing green mold symptoms.

    • Disease Severity: Measure the diameter of the lesion (decay) on each infected fruit.

Quantitative Data Summary:

TreatmentDisease Incidence (%)Average Lesion Diameter (mm)
Negative Control00
Positive Control (Pathogen only)100(Measure and record)
Biocontrol Agent (Preventive)(Calculate)(Measure and record)
Biocontrol Agent (Curative)(Calculate)(Measure and record)

This technical support center provides a foundation for understanding and managing this compound-resistant Penicillium digitatum. For specific experimental details and troubleshooting, it is recommended to consult the primary scientific literature. literature.

References

reducing Imazalil degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on minimizing Imazalil degradation during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in samples?

A1: The main factors contributing to this compound degradation are exposure to light, elevated temperatures, and suboptimal pH conditions during storage and processing.[1][2] this compound is particularly susceptible to photolysis and is more stable in acidic to neutral aqueous solutions.[1]

Q2: What are the recommended storage conditions for this compound stock solutions and prepared samples?

A2: To ensure stability, store this compound stock solutions and prepared samples in a cool, dry, and dark environment.[3][4][5] For long-term storage, temperatures of -20°C are recommended.[6] Always use amber vials or wrap containers in aluminum foil to protect samples from light.

Q3: What solvents are suitable for dissolving and extracting this compound?

A3: this compound is soluble in various organic solvents. For extraction from environmental or biological matrices, acetic ether (ethyl acetate), acetone, and dichloromethane have been successfully used.[7][8] The choice of solvent may depend on the sample matrix and the subsequent analytical method.

Q4: What are the known degradation products of this compound?

A4: The primary degradation product of this compound in plants is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1] Other polar, hydrophilic compounds can also be formed. Ozonation of this compound in water can lead to the formation of several less toxic transformation products.[9][10]

Q5: How does pH affect the stability of this compound in aqueous samples?

A5: this compound is more stable in acidic to neutral aqueous solutions (pH 2.4 to 7.0).[1] Its stability can decrease in alkaline conditions. Therefore, it is crucial to control the pH of aqueous samples and analytical mobile phases.[11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound.

Issue 1: Low recovery of this compound from spiked samples.

  • Question: I am observing low and inconsistent recoveries of this compound from my quality control samples. What could be the cause?

  • Answer: Low recovery can be due to several factors:

    • Degradation during extraction: If the extraction process involves high temperatures or prolonged exposure to light, this compound may degrade. Consider performing extraction steps under dim light and avoiding excessive heat.

    • Inappropriate solvent: Ensure the extraction solvent is suitable for your sample matrix and that the partitioning of this compound into the solvent is efficient. Acetic ether has been shown to be an effective extraction solvent.[7]

    • Inefficient cleanup: Matrix components can interfere with the analysis. The use of solid-phase extraction (SPE) cartridges, such as Bond Elut PRS and C18, can help in purifying the sample.[7]

    • pH of the sample: If working with aqueous samples, ensure the pH is in the optimal range for this compound stability (acidic to neutral).[1]

Issue 2: Appearance of unknown peaks in the chromatogram.

  • Question: I am seeing unexpected peaks in my chromatograms when analyzing this compound samples. Could these be degradation products?

  • Answer: Yes, the appearance of new peaks, especially with a corresponding decrease in the this compound peak, is a strong indication of degradation.

    • Identify the source of degradation: Review your sample preparation and storage procedures. Key areas to check are exposure to light, high temperatures, and inappropriate pH.

    • Characterize the degradation products: If you have access to mass spectrometry (MS), you can often identify the degradation products by their mass-to-charge ratio. The primary degradation product to look for is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol.[1]

    • Prevent further degradation: Implement the corrective actions outlined in the FAQs and other troubleshooting guides, such as storing samples in the dark at low temperatures.

Issue 3: this compound concentration decreases in stored samples over time.

  • Question: I have been storing my prepared samples in the refrigerator, but the this compound concentration is decreasing with each analysis. How can I improve stability?

  • Answer: This indicates ongoing degradation during storage. To enhance stability:

    • Optimize storage temperature: For short-term storage, refrigeration at 4°C is acceptable if samples are protected from light. However, for longer periods, freezing at -20°C is recommended.[6]

    • Protect from light: Ensure samples are stored in amber vials or that the storage container is completely shielded from light.[1]

    • Control pH: For aqueous samples, verify and adjust the pH to be within the stable range (pH 2.4-7.0) before storage.[1]

    • Minimize freeze-thaw cycles: Repeated freezing and thawing can accelerate degradation. Aliquot samples into smaller volumes before freezing to avoid this.

Quantitative Data Summary

The following table summarizes the stability of this compound under various conditions.

ConditionMatrixDurationThis compound RemainingReference
Room Temperature, absence of lightChemical> 2 yearsStable[1]
Elevated Temperature (80°C)ChemicalNot specifiedDecomposition occurs[1]
Exposure to lightChemicalNot specifiedDecomposition occurs[1]
Aqueous solution, pH 2.4-7.0, up to 40°CWater8 weeksStable[1]
Reflux in 1 N Hydrochloric AcidWater72 hoursDecomposes[1]
Reflux in 1 N Sodium HydroxideWater72 hoursStable[1]
Storage at 4°CClementine Mandarins28 daysHalf-life of 15-18 days[13]
Baking process (in cake matrix)FoodNot specified22-52% degradation[8][14]

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Fruit and Vegetable Samples

This protocol is adapted from a method for the analysis of this compound in agricultural products.[7]

  • Sample Homogenization: Weigh a representative portion of the sample and homogenize it.

  • Extraction:

    • To the homogenized sample, add acetic ether (ethyl acetate).

    • Blend at high speed for 10 minutes.

    • Allow the mixture to stand and collect the supernatant.

    • Repeat the extraction twice more with fresh acetic ether.

    • Pool the extracts.

  • Dehydration: Add anhydrous sodium sulfate to the pooled extract to remove any residual water.

  • Concentration: Concentrate the extract in a 40°C water bath.

  • Cleanup (Solid-Phase Extraction):

    • Condition a Bond Elut PRS cartridge sequentially with methanol and distilled water.

    • Condition a Bond Elut C18 cartridge sequentially with methanol and acetic ether.

    • Connect the C18 cartridge on top of the PRS cartridge.

    • Apply the concentrated extract to the connected cartridges.

    • Wash the cartridges with acetic ether.

    • Discard the C18 cartridge.

    • Wash the PRS cartridge with methanol and then distilled water.

    • Elute this compound from the PRS cartridge with the mobile phase solution to be used for HPLC analysis.

  • Analysis: The eluate is now ready for injection into the HPLC system.

Protocol 2: Preparation of this compound Standard Solutions

This protocol is for the preparation of calibration standards for HPLC analysis.[7]

  • Primary Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh 50 mg of this compound analytical standard.

    • Dissolve it in acetonitrile in a 100 mL volumetric flask and bring to volume.

  • Working Stock Solution (e.g., 10 µg/mL):

    • Pipette 1 mL of the 500 µg/mL primary stock solution into a 50 mL volumetric flask.

    • Dilute to volume with acetonitrile.

  • Calibration Standards (e.g., 0.5 - 5.0 µg/mL):

    • Perform serial dilutions of the working stock solution with the HPLC mobile phase to achieve the desired concentrations for the calibration curve.

Visualizations

Imazalil_Troubleshooting_Workflow start Start: Inaccurate this compound Quantification check_recovery Low Analyte Recovery? start->check_recovery check_peaks Unexpected Peaks in Chromatogram? check_recovery->check_peaks No extraction_issues Review Extraction Protocol: - Check solvent suitability - Minimize light/heat exposure check_recovery->extraction_issues Yes check_storage_stability Concentration Decreases Over Time? check_peaks->check_storage_stability No degradation_source Identify Degradation Source: - Review sample prep for light/heat/pH issues check_peaks->degradation_source Yes end_node End: Accurate Quantification check_storage_stability->end_node No storage_temp Optimize Storage Temperature: - Use -20°C for long-term storage check_storage_stability->storage_temp Yes cleanup_issues Optimize Sample Cleanup: - Implement/verify SPE step extraction_issues->cleanup_issues ph_issues Verify Sample pH: - Adjust to acidic/neutral for aqueous samples cleanup_issues->ph_issues ph_issues->end_node characterize_peaks Characterize Unknown Peaks: - Use MS to identify degradation products degradation_source->characterize_peaks characterize_peaks->end_node light_protection Ensure Light Protection: - Use amber vials or foil storage_temp->light_protection aliquot_samples Aliquot Samples: - Minimize freeze-thaw cycles light_protection->aliquot_samples aliquot_samples->end_node

Caption: Troubleshooting workflow for this compound degradation issues.

References

Technical Support Center: Optimizing Imazalil Spray Application

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving uniform coverage during Imazalil spray applications.

Troubleshooting Guides

This section addresses common problems encountered during this compound spray experiments, offering step-by-step solutions.

Issue 1: Uneven Spray Coverage or Streaking

Symptom: Visible streaks, untreated areas, or patches of over-application on the target surface.

Possible Causes & Solutions:

  • Improper Nozzle Selection or Condition: The nozzle is critical for uniform application.

    • Solution: Ensure you are using the correct nozzle type for your application. For broadcast applications, flat-fan nozzles are commonly used. Check for and replace any worn or damaged nozzles, as even a 10% increase in output from a worn nozzle can be costly over a large area.[1] Partially or fully clogged nozzles will alter the spray pattern and must be cleaned with a soft brush or pressurized air, not metal objects that can cause damage.[2][3]

  • Incorrect Boom Height: The height of the spray boom directly impacts the overlap of spray patterns from adjacent nozzles.

    • Solution: Set the boom height according to the nozzle manufacturer's specifications for your chosen nozzle spacing and spray angle to ensure proper overlap (typically 30-50% for conventional flat-fan nozzles).[2]

  • Inconsistent Travel Speed: Variations in application speed will lead to under- or over-application.

    • Solution: Maintain a constant and appropriate travel speed. A 20% increase in speed can decrease the application rate by 20%, while a 20% decrease in speed can cause a 20% over-application.[2] Slower speeds generally improve spray coverage.[4][5]

  • Incorrect Spray Pressure: Operating outside the recommended pressure range for your nozzle type will affect droplet size and spray pattern.

    • Solution: Calibrate and maintain the correct spray pressure. Low pressure can cause pattern collapse, while excessively high pressure can lead to fine droplets prone to drift.[2][6]

Troubleshooting Workflow for Uneven Coverage:

UnevenCoverage start Start: Uneven Coverage Observed nozzle_check Step 1: Inspect Nozzles start->nozzle_check clogged Clogged, Worn, or Damaged? nozzle_check->clogged clean_replace Action: Clean or Replace Nozzles clogged->clean_replace Yes boom_height Step 2: Check Boom Height clogged->boom_height No clean_replace->boom_height incorrect_height Incorrect Height for Nozzle Spacing? boom_height->incorrect_height adjust_height Action: Adjust Boom Height to Manufacturer's Specs incorrect_height->adjust_height Yes pressure_speed Step 3: Verify Pressure & Speed incorrect_height->pressure_speed No adjust_height->pressure_speed incorrect_params Incorrect Pressure or Speed? pressure_speed->incorrect_params recalibrate Action: Recalibrate Sprayer for Correct Parameters incorrect_params->recalibrate Yes end End: Uniform Coverage Achieved incorrect_params->end No recalibrate->end

Troubleshooting workflow for uneven spray coverage.
Issue 2: Suspected Low Efficacy of this compound

Symptom: The applied this compound treatment is less effective than expected in controlling the target pathogen.

Possible Causes & Solutions:

  • Poor Surface Coverage: The fungicide may not be reaching the target in sufficient quantities across the entire surface.

    • Solution: Review all factors for achieving uniform coverage as detailed in "Issue 1". For contact fungicides like this compound, thorough coverage is critical. Consider using nozzles that produce smaller droplets, as they can provide better surface area coverage, but be mindful of potential drift.[3][7]

  • Incorrect Formulation or Mixing: The spray solution may not be prepared correctly.

    • Solution: Always follow the product label for proper mixing instructions.[8] Ensure uniform mixing in the spray tank, especially for dry products, by using an adequate agitation system.[4][9]

  • Environmental Factors: Temperature and pH of the spray solution can impact this compound uptake.

    • Solution: Studies have shown that increasing the temperature and pH of the this compound solution can increase its residue on treated fruit, which may enhance efficacy.[10][11] For example, increasing the pH of an this compound sulphate solution from 3 to 8 markedly increased residue loading.[11]

  • Pest Resistance: The target pathogen may have developed resistance to this compound.

    • Solution: If other causes have been ruled out, consider the possibility of fungicide resistance.[1] It is important to follow industry resistance management strategies.

Frequently Asked Questions (FAQs)

Q1: How do I select the right nozzle for my this compound spray experiment?

A1: Nozzle selection depends on your specific experimental goals.[12][13] Consider the following:

  • Application Type: For uniform broadcast coverage in a laboratory or greenhouse setting, extended-range flat-fan nozzles are a common choice. They maintain a good pattern over a range of pressures.[14]

  • Droplet Size: The pesticide label may specify a required droplet size category.[12] Systemic products may be effective with larger droplets, while contact products like this compound often benefit from the better coverage provided by smaller droplets.[3][7] However, smaller droplets are more prone to drift.[12] Air-induction nozzles produce coarser, low-drift droplets.[6]

  • Flow Rate: Calculate the required flow rate in gallons per minute (GPM) based on your desired application volume (GPA), travel speed (MPH), and nozzle spacing (W). Then, consult a nozzle manufacturer's catalog to find a nozzle that provides this GPM within its recommended pressure range.[14][15]

Q2: What are the key parameters to control for a uniform this compound application?

A2: The key parameters are sprayer calibration, nozzle selection, operating pressure, travel speed, and boom height. These factors are interconnected and must be optimized together to achieve a uniform application. Regular calibration is essential to ensure the intended application rate is being delivered evenly.[4][8]

Q3: How can I quantitatively assess the uniformity of my spray application?

A3: A standard method is to use water-sensitive paper (WSP) cards.[3] These cards are placed at various locations on the target surface before spraying. After the spray application, the cards are collected, and the droplet patterns are analyzed for coverage percentage and droplet density. The uniformity of the spray deposit can be quantified by calculating the Coefficient of Variation (CV) from the deposits on the cards. A lower CV indicates a more uniform application.

Data Presentation

The following tables summarize key quantitative data for optimizing spray applications.

Table 1: Influence of Application Parameters on Spray Coverage

ParameterChangeEffect on CoverageEffect on Uniformity (CV)Notes
Travel Speed DecreaseIncreaseMay ImproveSlower speeds generally allow for better deposition.[5][16]
Spray Height DecreaseIncreaseGenerally ImprovesReducing height minimizes drift and can increase coverage, but must be set for proper nozzle overlap.[16]
Operating Pressure IncreaseVariesMay DecreaseHigher pressure generally creates smaller droplets, which can increase coverage but also drift. Can negatively impact uniformity if outside optimal range.[9][17]
Application Volume IncreaseIncreaseMay ImproveHigher volumes can lead to better coverage but may not always be efficient.[8]

Table 2: General Nozzle Characteristics and Applications

Nozzle TypeTypical Droplet SizeOperating Pressure (PSI)Common UseAdvantages/Disadvantages
Standard Flat-Fan Fine to Coarse20 - 60Broadcast Herbicide, Insecticide, FungicideGood general-purpose nozzle, provides uniform coverage when properly overlapped.[13][14]
Hollow Cone Very Fine to Fine40 - 100+Insecticide, FungicideProduces fine droplets for excellent coverage of foliage.[15] Higher drift potential.
Air Induction (AI) Coarse to Ultra Coarse30 - 100Drift ReductionProduces large, air-filled droplets that minimize drift. May provide less thorough coverage than finer sprays.[6]
Extended Range Flat-Fan Medium to Coarse15 - 60General BroadcastMaintains a consistent spray pattern over a wider range of pressures.[14]

Experimental Protocols

Protocol: Assessing Spray Coverage Uniformity Using Water-Sensitive Paper

This protocol provides a method for quantitatively evaluating the uniformity of a spray application.

Objective: To determine the spray droplet density and percent coverage on a target surface and to calculate the coefficient of variation (CV) as a measure of uniformity.

Materials:

  • Water-sensitive paper (WSP) cards

  • Stapler or clips to attach cards to target surfaces

  • Calibrated sprayer with this compound solution (or water for initial setup)

  • Personal Protective Equipment (PPE) as required by the this compound label

  • High-resolution scanner or camera

  • Image analysis software (e.g., ImageJ)

Workflow for Assessing Spray Uniformity:

SprayUniformityWorkflow cluster_prep Preparation Phase cluster_application Application Phase cluster_analysis Analysis Phase calibrate 1. Calibrate Sprayer prepare_target 2. Prepare Target Area calibrate->prepare_target place_cards 3. Place & Secure WSP Cards in a Grid Pattern prepare_target->place_cards perform_spray 4. Perform Spray Application (Maintain Constant Speed & Pressure) dry_cards 5. Allow Cards to Dry Completely perform_spray->dry_cards collect_cards 6. Carefully Collect & Label Cards dry_cards->collect_cards scan_cards 7. Scan or Photograph Cards analyze_images 8. Analyze Images for: - Droplet Density (droplets/cm²) - Percent Area Coverage scan_cards->analyze_images calculate_cv 9. Calculate Coefficient of Variation (CV) for Density and Coverage analyze_images->calculate_cv interpret_results 10. Interpret Results (Lower CV = Better Uniformity) calculate_cv->interpret_results

Experimental workflow for assessing spray uniformity.

Procedure:

  • Sprayer Calibration: Ensure the sprayer is properly calibrated to deliver the desired application volume at a specific pressure and travel speed.

  • Card Placement: Arrange the WSP cards on the target surfaces in a grid pattern to capture the spray distribution across the entire area. Secure them to prevent movement during spraying.

  • Spray Application: Conduct the spray application, maintaining a constant speed and pressure throughout the pass over the target area.

  • Card Collection: Once the cards are completely dry, carefully collect them, ensuring they are labeled according to their position in the grid.

  • Image Acquisition: Scan or photograph the cards at a high resolution. Include a scale (e.g., a ruler) in the image for calibration.

  • Image Analysis:

    • Use image analysis software to measure the total area of the card and the area covered by droplets.

    • Calculate the percent area coverage.

    • Count the number of droplets to determine droplet density (droplets/cm²).

  • Data Analysis:

    • Record the percent coverage and droplet density for each card.

    • Calculate the mean, standard deviation, and Coefficient of Variation (CV) for both metrics across all cards.

    • CV (%) = (Standard Deviation / Mean) * 100

    • A CV below 20-30% is often considered acceptable for many agricultural applications.[6]

By following these guidelines, researchers can systematically troubleshoot issues and optimize their this compound spray protocols to achieve consistent and uniform coverage, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Analysis of Imazalil and its Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Imazalil and its degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental analysis of this compound and its metabolites.

Problem Potential Cause Suggested Solution
Poor Peak Shape or Tailing for this compound This compound is a basic compound and can interact with active sites on the column, especially older silica-based columns. The mobile phase pH may not be optimal.Use a modern, end-capped C18 column or a column specifically designed for basic compounds. Ensure the mobile phase pH is controlled, for example, by using a buffer like 10 mM KH2PO4 adjusted to a low pH (e.g., 2.5) to ensure this compound is in its protonated form.[1][2]
Co-elution of this compound and its Degradation Products The primary degradation product, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (also known as R014821), has a similar polarity to this compound. The chromatographic conditions may not be optimized for their separation.Optimize the mobile phase gradient. A slower, more shallow gradient can improve the resolution between this compound and its metabolites.[3][4] Consider using a different stationary phase if co-elution persists.
Low Recovery of this compound during Sample Preparation This compound can be lost during liquid-liquid extraction (LLE) if the pH is not controlled. Adsorption to glassware or plasticware can also be an issue. In complex matrices, incomplete extraction can occur.During LLE, ensure the aqueous phase is basic to keep this compound in its free base form for efficient extraction into an organic solvent like ethyl acetate.[3][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a robust alternative for various matrices.[6][7][8][9][10] Use silanized glassware to minimize adsorption.
Significant Matrix Effects (Ion Suppression or Enhancement) in LC-MS/MS Analysis Co-eluting matrix components from complex samples (e.g., citrus peel, agricultural products) can interfere with the ionization of this compound and its degradation products in the mass spectrometer source.[11][12][13][14][15]Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE) with cartridges like Bond Elut PRS and C18, or dispersive SPE (dSPE) as part of the QuEChERS protocol.[1][2] Use matrix-matched calibration standards to compensate for matrix effects.[11] An isotopically labeled internal standard for this compound can also help to correct for variations in ionization.
Inconsistent Results and Poor Reproducibility This can be due to a combination of factors including inconsistent sample preparation, instrument variability, or degradation of this compound in the sample or standard solutions.Ensure sample homogenization is thorough. Use a validated and standardized sample preparation protocol like QuEChERS.[6][7][8][9][10] Prepare fresh standard solutions regularly and store them properly, protected from light and at a low temperature.[5]
Presence of Unexpected Peaks in the Chromatogram These could be other degradation products of this compound, especially if the sample has been exposed to light or high temperatures, which can cause decomposition.[5] They could also be interfering compounds from the sample matrix.Use a high-resolution mass spectrometer (e.g., Q-TOF) to identify the accurate mass of the unknown peaks and propose potential elemental compositions.[16][17] Compare the fragmentation pattern of the unknown peaks with that of this compound to identify common structural fragments.

Frequently Asked Questions (FAQs)

1. What are the major degradation products of this compound I should be aware of?

The most commonly reported and significant degradation product of this compound is α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (Code: R014821).[3][4][6] Other degradation can occur through pathways like hydroxylation and cleavage of the imidazole ring, especially under conditions of photocatalytic degradation.[18][19][20]

2. What is the recommended sample preparation method for analyzing this compound in citrus fruits?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted and has been shown to be effective for the extraction of this compound and its metabolites from citrus fruits and other agricultural products.[6][7][8][9][10] This method involves an initial extraction with acetonitrile followed by a partitioning step with salts and a cleanup step using dispersive solid-phase extraction (dSPE). For citrus samples, pH adjustment might be necessary.[10]

3. Which analytical technique is most suitable for the simultaneous analysis of this compound and its degradation products?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity, which allows for the detection and quantification of this compound and its degradation products at low concentrations, even in complex matrices.[6][21][22][23][24][25] Gas chromatography (GC) with various detectors (ECD, FTD) has also been used, but may require derivatization for some metabolites and can be more susceptible to matrix interference.[3][5]

4. How can I minimize ion suppression in my LC-MS/MS analysis of this compound?

To minimize ion suppression, a multi-pronged approach is recommended:

  • Effective Sample Cleanup: Use methods like QuEChERS with dSPE or SPE to remove interfering matrix components.[1][2]

  • Chromatographic Separation: Optimize your HPLC/UPLC method to separate this compound and its metabolites from the bulk of the matrix components.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, but ensure your analyte concentrations remain above the limit of quantification.

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.

  • Internal Standards: Use a stable isotope-labeled internal standard for this compound to compensate for signal variations.

5. What are the typical retention times for this compound and its main degradation product?

Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, flow rate, etc.). However, under reversed-phase conditions, this compound is generally more retained than its more polar degradation product, R014821. For example, in one study, this compound had a retention time of 5.2 minutes.[1] It is crucial to run standards of both compounds to determine their retention times on your specific system.

Quantitative Data Summary

Table 1: Chromatographic and Mass Spectrometric Parameters for this compound and its Major Degradation Product (R014821)

CompoundChemical NameMolecular Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)
This compound 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazoleC₁₇H₁₆Cl₂N₂O297.0556257, 159
R014821 α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanolC₁₁H₁₀Cl₂N₂O257.0243159

Data compiled from multiple sources.[17]

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method for Citrus Fruits

This protocol is based on the widely used EN 15662 QuEChERS method.[10]

  • Homogenization: Weigh 10 g of a homogenized citrus fruit sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

    • For acidic matrices like lemon, adjust the pH by adding an appropriate amount of a base solution (e.g., 5 N NaOH) to ensure good recovery of basic pesticides like this compound.[10]

    • Immediately shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at ≥ 3,000 g for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. PSA helps in removing organic acids and other interfering compounds.

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.

Protocol 2: HPLC-UV Analysis of this compound

This protocol provides a general framework for HPLC-UV analysis.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS-3 (4.6 x 150 mm) or equivalent C18 column.[1]

  • Mobile Phase: Acetonitrile and 10 mM KH₂PO₄ solution (pH adjusted to 2.5 with phosphoric acid) in a ratio of 35:65 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 225 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile and perform serial dilutions with the mobile phase to create calibration standards.[1]

Visualizations

Imazalil_Degradation_Pathway This compound This compound C₁₇H₁₆Cl₂N₂O R014821 R014821 α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol C₁₁H₁₀Cl₂N₂O This compound->R014821 O-dealkylation Hydroxylated_Products Hydroxylated Products This compound->Hydroxylated_Products Hydroxylation Ring_Cleavage_Products Imidazole Ring Cleavage Products R014821->Ring_Cleavage_Products Further Degradation

Caption: Simplified degradation pathway of this compound.

QuEChERS_Workflow start Homogenized Sample (10g) extraction Add Acetonitrile (10mL) Shake (1 min) start->extraction salts Add QuEChERS Salts (MgSO₄, NaCl, Citrates) Shake (1 min) extraction->salts centrifuge1 Centrifuge (≥3000g, 5 min) salts->centrifuge1 dSPE Transfer Supernatant to dSPE Tube (PSA + MgSO₄) Shake (30 sec) centrifuge1->dSPE centrifuge2 Centrifuge (5 min) dSPE->centrifuge2 analysis Analyze Supernatant by LC-MS/MS centrifuge2->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

References

enhancing the efficacy of Imazalil with adjuvants or synergists

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the efficacy of the fungicide Imazalil through the use of adjuvants and synergists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a systemic, imidazole fungicide with both protective and curative properties.[1][2][3] Its primary mode of action is the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes.[3][4][5] Specifically, it acts as a demethylation inhibitor (DMI), disrupting the fungal cell membrane's integrity, which leads to leakage of intracellular contents and ultimately hinders fungal growth and reproduction.[3][4]

Q2: Why should I consider using an adjuvant or synergist with this compound?

A2: Using adjuvants or synergists with this compound can offer several advantages. The primary driver is to combat the development of fungicide resistance, a known issue with DMI fungicides like this compound.[6][7] Combining this compound with a synergist can restore its effectiveness against resistant fungal strains, enhance its overall activity allowing for lower application rates, and potentially broaden its spectrum of control.[8][9]

Q3: What types of compounds have shown synergistic effects with this compound?

A3: Research and patent literature have identified several classes of compounds that exhibit synergistic or adjuvant effects with this compound:

  • Other Fungicides: Combining this compound with fungicides that have a different mode of action is a common strategy. Examples include Fosetyl-Al, Epoxiconazole, Pyraclostrobin, Boscalid, and Pyrimethanil.[10][11][12][13]

  • Inorganic Salts: Sodium bicarbonate (SBC) has been shown to improve the efficacy of this compound, particularly against green mold on citrus, and can exhibit a synergistic effect.[14][15]

  • Phospholipids: Natural or synthetic phospholipids can be used as additives to improve the application and reduce the required dose of the active ingredients.[10]

Q4: Can the ratio of this compound to a synergist affect the outcome?

A4: Absolutely. The ratio between this compound and its partner compound is critical. An optimal ratio can lead to strong synergism, while a suboptimal ratio may only be additive or, in some cases, even antagonistic.[11][16] For example, a patent for an this compound-epoxiconazole mixture noted pronounced antagonism at the lowest dose of this compound with all tested doses of epoxiconazole, while synergy was observed at higher this compound doses.[11] It is essential to test a range of concentration ratios to identify the most effective combination for your specific application.

Troubleshooting Guide

Problem 1: I am not observing the expected synergistic effect in my in vitro assay.

  • Check Your Ratios: As mentioned in the FAQ, the dose-response relationship is crucial. Are you testing a wide enough range of concentration ratios? Use a checkerboard (microdilution) assay to test multiple combinations of both agents simultaneously.

  • Verify MIC Values: Accurate Minimum Inhibitory Concentration (MIC) values for each compound alone are the foundation for synergy testing.[17] Re-evaluate the MIC for your specific fungal isolate before proceeding with combination assays.

  • Review Calculation Method: Ensure you are using a standard model to calculate synergy, such as the Fractional Inhibitory Concentration Index (FICI) or Synergy Index (SI).[12][17] An FICI of ≤ 0.5 is typically considered synergistic.

  • Consider the Fungal Strain: Is the fungal isolate you are using known to be resistant to this compound? The level and mechanism of resistance can influence the degree of synergy observed.

Problem 2: My in vivo (e.g., post-harvest fruit) results do not correlate with my in vitro data.

  • Formulation & Application: The formulation can significantly impact efficacy. For instance, fungicides mixed into a packing fruit coating may be less effective than when applied as an aqueous solution.[13] Consider the pH of your solution, as this can affect residue loading and performance.[14]

  • Compound Mobility: Differences in the uptake and mobility of the fungicides within the plant or fruit tissue can lead to discrepancies between in vitro and in vivo results.[13]

  • Environmental Factors: Temperature and exposure time during application can alter the residue of this compound on treated fruit and thus its effectiveness.[14] Ensure these parameters are controlled and optimized.

Problem 3: I am seeing antagonism between this compound and my test compound.

  • Biochemical Interaction: The two compounds may compete at a metabolic level or one may interfere with the uptake or mechanism of the other. This is highly dependent on the specific compounds and their ratios.[11]

  • Dose-Dependent Effect: Antagonism may only occur at specific concentration ranges.[11][16] Analyze your full dose-response matrix to see if synergy occurs at other ratios.

Quantitative Data on Synergistic Combinations

The following tables summarize quantitative data from studies demonstrating synergistic effects with this compound.

Table 1: Synergy Index (SI) of this compound with Other Fungicides against Fungal Pathogens

Fungal PathogenSynergistThis compound:Synergist RatioSynergy Index (SI)†Reference
Colletotrichum musaePyraclostrobin50:500.79[12]
Colletotrichum musaePyraclostrobin33:660.80[12]
Gloeosporium albumPyraclostrobin66:330.51[12]
Gloeosporium albumPyraclostrobin33:660.62[12]
Colletotrichum musaeBoscalid50:500.76[12]
Colletotrichum musaeBoscalid80:200.83[12]
†A Synergy Index (SI) of < 1.0 indicates synergism.

Table 2: Efficacy of this compound in Combination with Pyrimethanil against Penicillium digitatum

TreatmentIsolateApplication MethodDecay Incidence (%)Reference
ControlThis compound-SensitiveAqueous Spray95.8[13]
This compound + PyrimethanilThis compound-SensitiveAqueous Spray0.0[13]
ControlThis compound-ResistantAqueous Spray97.2[13]
This compound + PyrimethanilThis compound-ResistantAqueous Spray0.0[13]

Experimental Protocols

Protocol 1: In Vitro Synergy Testing via Checkerboard Microdilution Assay

This protocol outlines the standard method for determining the Fractional Inhibitory Concentration Index (FICI) to quantify synergistic interactions between this compound and a test compound.[17]

Objective: To determine if the combination of this compound and a synergist has a synergistic, additive, indifferent, or antagonistic effect on a specific fungal isolate.

Materials:

  • Fungal isolate of interest

  • Appropriate liquid culture medium (e.g., RPMI-1640)

  • This compound (analytical grade)

  • Test compound (synergist)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • DMSO or other appropriate solvent for stock solutions

Methodology:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on a suitable agar medium.

    • Prepare a fungal suspension in sterile saline or medium and adjust its concentration to a 0.5 McFarland standard.

    • Dilute this suspension in the test medium to achieve the final desired inoculum concentration (e.g., 0.5 – 2.5 x 10³ CFU/mL).

  • Determine Minimum Inhibitory Concentration (MIC):

    • Before testing for synergy, determine the MIC for this compound and the test compound individually.

    • Prepare serial twofold dilutions of each compound in the 96-well plates.

    • Inoculate the wells with the prepared fungal suspension.

    • Incubate at an appropriate temperature (e.g., 30-35°C) for 24-48 hours.

    • The MIC is the lowest concentration of the drug that causes complete visual inhibition of growth or a significant reduction in optical density.[17]

  • Set up the Checkerboard Plate:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (e.g., columns 1-10) and serial dilutions of the test compound along the y-axis (e.g., rows A-G).

    • The concentrations should typically range from 4x MIC to 1/16x MIC for each compound.

    • This creates a matrix where each well (except controls) contains a unique combination of concentrations of the two compounds.

    • Include control wells: growth control (inoculum only), sterility control (medium only), and wells with each drug alone.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to all experimental and growth control wells.

    • Incubate the plate under the same conditions used for MIC determination.

  • Data Analysis and FICI Calculation:

    • After incubation, read the optical density (OD) of each well or assess growth visually.

    • For each combination that shows inhibition, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FIC of Synergist = (MIC of Synergist in combination) / (MIC of Synergist alone)

    • Calculate the FICI by summing the two FIC values:

      • FICI = FIC of this compound + FIC of Synergist

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additivity/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Visualizations

Imazalil_Mode_of_Action cluster_fungus Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Cell Membrane (Normal Function) Ergosterol->Membrane Incorporates into This compound This compound This compound->Enzyme Inhibits Enzyme->Ergosterol Catalyzes conversion Disrupted_Membrane Disrupted Cell Membrane (Leakage, Growth Inhibition) Enzyme->Disrupted_Membrane Ergosterol synthesis blocked Synergy_Testing_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: Individual MIC Determination cluster_checkerboard Phase 3: Synergy Assay cluster_analysis Phase 4: Data Analysis A 1. Prepare Fungal Inoculum (e.g., 0.5 McFarland) C 3. Serial Dilution of this compound A->C D 4. Serial Dilution of Synergist A->D B 2. Prepare Stock Solutions (this compound & Synergist) B->C B->D E 5. Inoculate & Incubate C->E D->E F 6. Determine MIC for each drug alone E->F G 7. Create Checkerboard Dilution Matrix (this compound vs Synergist) F->G H 8. Inoculate & Incubate G->H I 9. Measure Growth Inhibition (OD) H->I J 10. Calculate FIC for each drug I->J K 11. Calculate FICI Score (FICI = FIC_A + FIC_B) J->K L 12. Interpret Results (Synergy, Additive, Antagonism) K->L Synergy_Concept cluster_outcomes Possible Combined Outcomes A Effect of This compound Alone (Effect A) Result Observed Combined Effect A->Result B Effect of Synergist Alone (Effect B) B->Result Syn Synergism Add Additivity Ant Antagonism Result->Syn > (Effect A + Effect B) Result->Add = (Effect A + Effect B) Result->Ant < (Effect A + Effect B)

References

minimizing Imazalil residues in treated commodities below MRLs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Imazalil residues in treated commodities below the established Maximum Residue Limits (MRLs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a systemic imidazole fungicide used to control a wide range of fungi on fruits, vegetables, and ornamentals.[1] Its mode of action is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2][3] This disruption of the cell membrane leads to fungal cell death.[2][3]

Q2: What are the Maximum Residue Limits (MRLs) for this compound?

A2: MRLs for this compound vary by commodity and regulatory body. It is crucial to consult the specific regulations for the target market. The table below provides a summary of some established MRLs.

Q3: What are the primary factors that influence this compound residue levels on treated commodities?

A3: Several factors can influence the final residue levels of this compound, including:

  • Application Method: Dipping, spraying, and wax mixing can result in different residue deposition.[2][4][5]

  • Concentration of the Treatment Solution: Higher concentrations generally lead to higher residues.[6]

  • Temperature of the Treatment Solution: Warmer temperatures can increase the uptake of this compound.[6]

  • pH of the Treatment Solution: The pH of the dipping solution can significantly affect residue loading.[6]

  • Exposure Time: Longer treatment times can lead to higher residue levels.[6]

  • Post-harvest Storage Conditions: Temperature and duration of storage can affect the degradation rate of this compound.[7]

Q4: Can washing treated commodities effectively reduce this compound residues?

A4: Washing can help reduce this compound residues, but its effectiveness is limited. Studies have shown that washing with tap water can reduce residues on oranges by 26-84%.[8] However, due to its systemic nature and absorption into the waxy peel of fruits like citrus, a significant portion of the residue may not be removed by washing alone.[8][9] Peeling the commodity is a more effective method for reducing residue intake.[10][11]

Troubleshooting Guide

Issue 1: this compound residue levels in my samples are consistently above the MRL.

  • Possible Cause: The initial application of this compound may be too high.

    • Solution: Review and optimize the treatment protocol. This includes verifying the concentration of the this compound solution, the application method, and the duration of the treatment.[4][6] Ensure that the application equipment is properly calibrated.

  • Possible Cause: The post-harvest interval (the time between treatment and sampling) is too short.

    • Solution: Increase the time between treatment and analysis to allow for natural degradation of the residue. The half-life of this compound on citrus fruit has been reported to be between 15 and 18 days at 4°C.[7]

  • Possible Cause: The storage conditions are not conducive to residue degradation.

    • Solution: Investigate the effect of storage temperature on this compound degradation for your specific commodity.

Issue 2: My analytical results for this compound residues are not reproducible.

  • Possible Cause: Inconsistent sample preparation.

    • Solution: Ensure a standardized and validated sample homogenization and extraction procedure is followed for all samples. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely accepted and robust method for pesticide residue analysis.[12]

  • Possible Cause: Matrix effects are interfering with the analysis.

    • Solution: Matrix effects can suppress or enhance the analytical signal. The use of matrix-matched calibration standards is crucial for accurate quantification.[2] Additionally, ensure the cleanup step in your extraction protocol is effective for your specific commodity matrix.

  • Possible Cause: Issues with the analytical instrumentation (HPLC or GC).

    • Solution: Refer to a standard HPLC or GC troubleshooting guide.[13] Check for leaks, ensure the column is in good condition, and verify mobile phase/carrier gas flow rates.

Issue 3: I am detecting this compound in my blank/control samples.

  • Possible Cause: Cross-contamination during sample preparation.

    • Solution: Thoroughly clean all glassware and equipment between samples. Use dedicated glassware for standards and samples if possible.

  • Possible Cause: Contamination of the analytical system.

    • Solution: Run solvent blanks to check for system contamination. If contamination is present, clean the injection port, column, and detector as per the manufacturer's instructions.

Data Presentation

Table 1: Maximum Residue Limits (MRLs) for this compound in Various Commodities

CommodityMRL (mg/kg)Regulatory Body/Source
Citrus Fruits5.0European Union[7]
Pome FruitsLowered to LOQEuropean Union[14]
BananasLowered to LOQEuropean Union[14]
Potatoes5.0European Union[15]
Tomatoes0.3Codex Alimentarius
BarleyLowered to LOQEuropean Union
Wheat0.01Codex Alimentarius
Cucumbers0.5European Union[14]
Melons2.0European Union[16]

LOQ: Limit of Quantification. MRLs are subject to change and vary by jurisdiction. Always consult the latest official sources.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound Residue Extraction from Citrus Fruit

This protocol is a general guideline based on the widely used QuEChERS method.[12]

1. Sample Homogenization: a. Weigh a representative portion of the citrus fruit (e.g., 10-15 g of the whole fruit). b. Homogenize the sample using a high-speed blender until a uniform puree is obtained.

2. Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the appropriate internal standard. d. Add a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). e. Cap the tube and shake vigorously for 1 minute. f. Centrifuge at ≥3000 g for 5 minutes.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Take an aliquot of the acetonitrile supernatant (e.g., 1 mL). b. Transfer it to a dSPE cleanup tube containing a sorbent mixture (e.g., PSA, C18, and magnesium sulfate). c. Vortex for 30 seconds. d. Centrifuge at a high speed for 5 minutes.

4. Final Extract Preparation: a. Take the supernatant and filter it through a 0.22 µm filter. b. The extract is now ready for analysis by LC-MS/MS or GC-MS.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This is a general HPLC method; specific parameters may need to be optimized.[17][18]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer like ammonium formate).

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 10 - 20 µL.

  • Detector: UV detector at 225 nm or a mass spectrometer for higher selectivity and sensitivity.

  • Quantification: Use a calibration curve prepared with this compound standards of known concentrations. Matrix-matched standards are recommended for accurate quantification.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction homogenization->extraction cleanup 3. dSPE Cleanup extraction->cleanup hplc 4. HPLC-MS/MS Analysis cleanup->hplc data_processing 5. Data Processing hplc->data_processing quantification 6. Quantification of this compound data_processing->quantification comparison 7. Compare to MRL quantification->comparison

Caption: Experimental workflow for this compound residue analysis.

logical_relationship cluster_factors Controlling Factors cluster_validation Verification main Minimizing this compound Residues Below MRLs application Application Parameters (Concentration, Method, pH, Temp) main->application postharvest Post-Harvest Handling (Storage Time & Temp, Washing) main->postharvest sampling Representative Sampling application->sampling postharvest->sampling analysis Validated Analytical Method (e.g., QuEChERS, HPLC-MS/MS) sampling->analysis qa_qc Quality Assurance/ Quality Control analysis->qa_qc qa_qc->main Feedback Loop for Optimization

Caption: Logical approach to minimizing this compound residues.

References

Troubleshooting Poor Peak Shape in Imazalil Gas Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor peak shape during the gas chromatography (GC) analysis of Imazalil. The following frequently asked questions (FAQs) and troubleshooting guides address common issues such as peak tailing, fronting, and splitting, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for this compound, a basic compound, is often attributed to interactions with active sites within the GC system. These active sites can be present in the injector liner, column, or even the detector. Other common causes include improper method parameters, sample overload, and thermal degradation.

Q2: Why is my this compound peak tailing?

Peak tailing is the most common peak shape issue for this compound and is typically caused by:

  • Active Sites: this compound, being a basic compound, can interact with acidic silanol groups present on the surfaces of non-deactivated or poorly deactivated liners and columns. This leads to secondary interactions that delay the elution of a portion of the analyte, resulting in a tailing peak.[1][2]

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can create active sites and cause peak tailing.[2]

  • Improper Column Installation: A poorly cut or installed column can create dead volumes or turbulence in the carrier gas flow path, leading to peak tailing for all compounds, including this compound.[1]

  • Inadequate Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely and instantaneously, leading to a slow transfer to the column and a tailing peak.

Q3: My this compound peak is fronting. What could be the cause?

Peak fronting is less common than tailing for this compound but can occur due to:

  • Column Overload: Injecting too much this compound can saturate the stationary phase at the head of the column. The excess analyte molecules travel faster, resulting in a fronting peak.

  • Inappropriate Solvent: If the sample solvent is much stronger than the stationary phase, it can cause the analyte to move too quickly at the beginning of the separation, leading to fronting.

Q4: I am observing split peaks for this compound. What should I investigate?

Split peaks for this compound can be caused by:

  • Improper Injection Technique: A fast injection speed can lead to the sample being introduced as a non-homogenous plug, resulting in two or more peaks.

  • Condensation Effects: If the initial oven temperature is too high relative to the solvent's boiling point, the solvent may not properly condense and focus the analyte band at the head of the column, leading to peak splitting.

  • Inlet Liner Issues: A cracked or improperly packed liner can create multiple flow paths for the sample, resulting in split peaks.

Troubleshooting Guides

Guide 1: Addressing Peak Tailing

Peak tailing is a common issue when analyzing active compounds like this compound. Follow this step-by-step guide to diagnose and resolve the problem.

Troubleshooting Workflow for this compound Peak Tailing

G cluster_0 Initial Observation cluster_1 Systematic Checks cluster_2 Corrective Actions cluster_3 Resolution A Poor this compound Peak Shape (Tailing) B Check for System Leaks A->B Start C Inspect Inlet Liner B->C F Replace Septum and Ferrules B->F D Evaluate Column Condition C->D G Use a Deactivated Liner (e.g., Ultra Inert) C->G E Review Method Parameters D->E H Trim or Replace Column D->H I Optimize Inlet Temperature and Injection Mode E->I K Symmetrical Peak Shape F->K G->K H->K J Consider Analyte Protectants I->J I->K J->K

Caption: A logical workflow for troubleshooting this compound peak tailing.

Table 1: Troubleshooting Peak Tailing for this compound

Potential Cause Recommended Action Expected Outcome
Active Sites in Inlet Liner Replace the current liner with a new, deactivated liner (e.g., Ultra Inert). Ensure the liner is handled with clean forceps to avoid contamination.[3][4]Significant reduction or elimination of peak tailing. Improved peak response.
Column Contamination/Degradation Trim 10-20 cm from the front of the column. If tailing persists, replace the column with a new one of appropriate polarity (e.g., mid-polarity).[5]Restoration of symmetrical peak shape.
Improper Inlet Temperature Optimize the inlet temperature. A good starting point is 250 °C. Increase in 10-20 °C increments, but avoid excessively high temperatures that could cause degradation.[6]Sharper, more symmetrical peak.
Analyte-Surface Interactions Co-inject with an analyte protectant. For example, 3,5-diaminobenzoic acid has been shown to improve the peak shape of this compound.[7]Improved peak symmetry and response.
System Leaks Check for leaks at the septum, ferrules, and other connections using an electronic leak detector.A stable baseline and consistent retention times, which can indirectly improve peak shape.

Experimental Protocol: Inlet Liner Deactivation Check

  • Objective: To determine if the inlet liner is the source of peak tailing.

  • Materials: New, certified deactivated single taper splitless liner, clean forceps.

  • Procedure:

    • Cool the GC inlet to a safe temperature.

    • Carefully remove the existing inlet liner.

    • Inspect the old liner for any visible contamination or damage.

    • Using clean forceps, install the new deactivated liner.

    • Replace the septum and O-ring.

    • Heat the inlet to the desired temperature and allow the system to equilibrate.

    • Inject an this compound standard and compare the peak shape to the previous injection.

  • Expected Result: If the liner was the primary source of activity, a significant improvement in peak symmetry should be observed.

Guide 2: Resolving Peak Fronting

Peak fronting is often a sign of overloading the analytical system.

Troubleshooting Workflow for this compound Peak Fronting

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Resolution A This compound Peak Fronting B Check Sample Concentration A->B Start C Review Injection Volume B->C E Dilute Sample B->E D Evaluate Injection Mode C->D F Reduce Injection Volume C->F G Increase Split Ratio D->G H Symmetrical Peak Shape E->H F->H G->H

Caption: A workflow to diagnose and correct this compound peak fronting.

Table 2: Troubleshooting Peak Fronting for this compound

Potential Cause Recommended Action Expected Outcome
Sample Overload Dilute the sample by a factor of 10 and re-inject.The peak should become more symmetrical. If fronting is eliminated, the original sample concentration was too high.
High Injection Volume Reduce the injection volume (e.g., from 2 µL to 1 µL).Improved peak shape due to a lower mass of analyte being introduced to the column.
Inappropriate Injection Mode If using splitless injection for a concentrated sample, switch to a split injection with an appropriate split ratio (e.g., 20:1 or higher).Sharper, more symmetrical peaks.
Column Capacity Exceeded If dilution and injection volume reduction are not effective, consider a column with a thicker film or a wider internal diameter to increase sample capacity.Better peak shape for concentrated samples.

Experimental Protocol: Sample Dilution Study

  • Objective: To confirm if sample overload is the cause of peak fronting.

  • Materials: this compound sample, appropriate solvent (e.g., ethyl acetate), volumetric flasks.

  • Procedure:

    • Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10, 1:100).

    • Inject the original sample and each dilution under the same GC conditions.

    • Observe the peak shape for each injection.

  • Expected Result: As the sample concentration decreases, the peak fronting should diminish, and the peak should become more Gaussian in shape. This confirms that column overload was the issue.

Recommended GC Parameters for this compound Analysis

While optimal conditions can vary depending on the specific instrument and application, the following table provides a good starting point for developing a robust method for this compound analysis with good peak shape.

Table 3: Recommended Starting GC Parameters for this compound

Parameter Recommendation Justification
Inlet Type Split/SplitlessOffers flexibility for both trace and higher concentration samples.
Inlet Temperature 250 - 270 °CEnsures efficient vaporization of this compound without causing thermal degradation.[6]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Match the injection mode to the sample concentration to avoid overload or poor sensitivity.
Liner Type Deactivated (e.g., Ultra Inert) single taper with glass woolA deactivated liner is crucial to minimize active sites. Glass wool can aid in vaporization but must also be deactivated.[3][4]
GC Column Mid-polarity column (e.g., 5% Phenyl Methylpolysiloxane)A mid-polarity phase often provides good selectivity and peak shape for moderately polar pesticides like this compound.
Column Dimensions 30 m x 0.25 mm ID x 0.25 µm film thicknessStandard dimensions that provide a good balance of resolution and analysis time.
Carrier Gas Helium or HydrogenInert carrier gases are essential. Ensure high purity and use traps to remove oxygen and moisture.
Oven Program Start at a lower temperature (e.g., 70-100 °C) and ramp up.A temperature program is generally required to achieve good separation and peak shape for a range of analytes.
Detector NPD, ECD, or MSThe choice of detector depends on the required sensitivity and selectivity. NPD is highly sensitive to nitrogen-containing compounds like this compound.[8][9][10]

By systematically addressing the potential causes of poor peak shape and optimizing the GC method parameters, researchers can achieve reliable and reproducible results for the analysis of this compound. Regular maintenance of the GC system, including cleaning the inlet and trimming the column, is also essential for maintaining good chromatographic performance.[5]

References

Technical Support Center: Imazalil Analysis in Complex Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Imazalil and its main metabolite, R014821, in complex plant matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound from complex plant tissues.

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete Extraction: The solvent may not be efficiently penetrating the plant tissue, especially in dry or waxy matrices like citrus peel.- Ensure thorough homogenization of the sample. - For dry samples, add a small amount of water before acetonitrile extraction to improve solvent penetration. - Consider increasing the extraction time or using a more vigorous shaking/vortexing method.
Analyte Loss During Cleanup: Strong sorbents like graphitized carbon black (GCB) used to remove pigments can also adsorb planar analytes like this compound.- Reduce the amount of GCB in the dispersive solid-phase extraction (d-SPE) step. - Use alternative sorbents with lower affinity for planar molecules, such as PSA (primary secondary amine) and C18 alone, or specialized sorbents for pigmented matrices. - A freeze-out step can help remove lipids and waxes from the initial extract before d-SPE.
pH-Dependent Degradation: this compound stability can be influenced by the pH of the extraction and final extract.- For QuEChERS, using buffered extraction salts (e.g., AOAC 2007.01 with acetate buffer or EN 15662 with citrate buffer) can help maintain a stable pH. The acetate-buffered version has shown good recoveries for some pH-sensitive pesticides.[1]
High Matrix Effects (Signal Suppression or Enhancement in LC-MS/MS) Co-elution with Matrix Components: Pigments (e.g., chlorophyll), sugars, organic acids, and lipids from the plant matrix can co-elute with this compound and interfere with ionization in the mass spectrometer source.[2]- Optimize d-SPE Cleanup: Use a combination of sorbents tailored to the matrix. For highly pigmented samples (e.g., leafy greens), a combination of PSA, C18, and a smaller amount of GCB or a GCB alternative is recommended. - Dilute the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound is still above the instrument's limit of quantification (LOQ). - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This is the most common way to compensate for matrix effects. - Use an Isotopically Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound can co-elute and experience similar matrix effects, allowing for accurate quantification.
Poor Peak Shape or Split Peaks in Chromatography Contamination of the LC System: Buildup of matrix components on the analytical column or in the injection port.- Use a guard column to protect the analytical column. - Implement a robust column washing protocol between sample batches. - Ensure adequate cleanup of the sample extracts.
Incompatibility of Final Extract Solvent with Mobile Phase: A mismatch between the solvent of the final extract and the initial mobile phase composition can lead to distorted peak shapes.- Evaporate the final extract to dryness and reconstitute in the initial mobile phase. - Adjust the composition of the final extract solvent to be as close as possible to the initial mobile phase.
Inconsistent Results (High %RSD) Non-Homogeneous Sample: The distribution of post-harvest applied this compound can be highly variable, especially on the peel of fruits.- Ensure the entire sample is homogenized to a fine, consistent particle size before taking a subsample for extraction.
Variability in Manual Sample Preparation Steps: Inconsistent timing or technique during shaking, vortexing, or transfer steps.- Use automated shakers for consistent extraction. - Ensure precise and consistent timing for all steps, especially d-SPE.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for this compound analysis in plant tissues?

A1: The most widely used method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This approach allows for high-throughput analysis with good sensitivity and selectivity for this compound and its metabolites.

Q2: I am analyzing citrus peel, which is a very complex matrix. Are there any specific recommendations for the QuEChERS method?

A2: Yes, for citrus peel, which is rich in oils and pigments, modifications to the standard QuEChERS protocol are often necessary. Consider the following:

  • Hydration: Since citrus peel can be less than 80% water, adding a small amount of water before the acetonitrile extraction can improve efficiency.[3]

  • Cleanup: The d-SPE cleanup is critical. A combination of PSA to remove organic acids and sugars, and C18 to remove non-polar interferences like oils, is recommended. If pigments are an issue, a small amount of GCB or a GCB alternative can be added, but be mindful of potential this compound loss.[3]

Q3: My this compound recovery is consistently low, even with a modified QuEChERS protocol. What else can I try?

A3: If you are experiencing low recovery after optimizing your QuEChERS method, consider the following:

  • Extraction Solvent: While acetonitrile is standard for QuEChERS, for some matrices, a liquid-liquid extraction with a solvent like ethyl acetate under basic conditions might yield better recoveries, although it is a more labor-intensive method.[4]

  • pH Adjustment: Ensure the pH of your sample is appropriate. For some pesticides, adjusting the pH of the initial homogenate can improve extraction efficiency.

  • Analyte Protectants: For GC analysis, the use of analyte protectants can prevent the degradation of active compounds in the injector port.

Q4: How can I quantify and mitigate matrix effects in my LC-MS/MS analysis?

A4: Matrix effects can be quantified by comparing the slope of the calibration curve prepared in a pure solvent to the slope of a matrix-matched calibration curve. A significant difference indicates the presence of matrix effects. To mitigate them:

  • The gold standard is using a stable isotope-labeled internal standard for this compound.

  • Matrix-matched calibration curves are a widely accepted alternative.

  • Diluting the sample extract can reduce the concentration of interfering compounds.

  • Improving the cleanup step to remove more matrix components is also effective.

Q5: Should I also be analyzing for metabolites of this compound?

A5: Yes, it is recommended to also analyze for the main metabolite of this compound in plants, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (coded as R014821).[5][6] In some cases, particularly after post-harvest applications and subsequent storage, this metabolite can be present in significant amounts.[7] Your analytical method should be validated for both this compound and R014821.

Data Presentation

Table 1: Comparison of QuEChERS and Liquid-Liquid Extraction (LLE) for Pesticide Recovery in Various Matrices

Method Matrix Average Recovery (%) Reference
QuEChERSMandarin101.3 - 105.8[8]
LLEMandarin62.6 - 85.5[8]
QuEChERSSpinach101.3 - 105.8[8]
LLESpinach62.6 - 85.5[8]
QuEChERSRice101.3 - 105.8[8]
LLERice62.6 - 85.5[8]

Table 2: Recovery of this compound in Various Plant Matrices using HPLC-UV

Matrix Spike Level (ppm) Recovery Rate (%) Reference
Rape0.25 - 0.7588.7 - 97.9[9]
Cabbage0.25 - 0.7572.5 - 87.4[9]
Honeydew Melon0.5 - 1.581.4 - 90.5[9]
Cumquat1.0 - 3.081.9 - 87.2[9]
Mango0.5 - 1.575.0 - 85.3[9]
Corn0.05 - 0.1586.8 - 99.0[9]

Experimental Protocols

Detailed Method: Analysis of this compound and R014821 in Citrus Peel using QuEChERS and LC-MS/MS

This protocol is a modified version of the EN 15662 QuEChERS method, optimized for a complex, oily, and pigmented matrix like citrus peel.

1. Sample Preparation and Homogenization

  • Wash whole citrus fruit under running water and pat dry.

  • Separate the peel from the pulp.

  • Chop the peel into small pieces and freeze it using liquid nitrogen.

  • Homogenize the frozen peel into a fine powder using a high-speed blender. Store the homogenized sample at -20°C until extraction.

2. Extraction

  • Weigh 10 g (± 0.1 g) of the homogenized peel into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS EN 15662 extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.

  • The d-SPE tube should contain 900 mg MgSO₄, 150 mg PSA, and 150 mg C18. For highly pigmented peels, 50 mg of a GCB alternative can be included.

  • Cap the tube and vortex for 30 seconds.

  • Centrifuge at ≥ 4000 x g for 5 minutes.

4. Final Extract Preparation and Analysis

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the extract using LC-MS/MS.

LC-MS/MS Parameters:

  • LC Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol with 0.1% formic acid and 5 mM ammonium formate (B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • This compound: Quantifier: m/z 297.0 → 159.0; Qualifier: m/z 297.0 → 201.0[10]

    • R014821: To be determined based on standard infusion, but likely involves the parent ion and a characteristic fragment.

    • [²H₅]-Imazalil (Internal Standard): m/z 302.1 → 255.0[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization Homogenize Citrus Peel weighing Weigh 10g Sample homogenization->weighing add_water Add 10mL Water weighing->add_water add_acn Add 10mL Acetonitrile add_water->add_acn add_salts Add EN 15662 Salts add_acn->add_salts centrifuge1 Centrifuge add_salts->centrifuge1 transfer_extract Transfer 6mL Extract centrifuge1->transfer_extract add_dspe Add d-SPE Sorbents (MgSO4, PSA, C18) transfer_extract->add_dspe centrifuge2 Centrifuge add_dspe->centrifuge2 filter Filter (0.22 µm) centrifuge2->filter lcms LC-MS/MS Analysis filter->lcms

Caption: QuEChERS workflow for this compound analysis in citrus peel.

troubleshooting_logic start Low this compound Recovery? cause1 Incomplete Extraction start->cause1 Yes cause2 Analyte Loss During Cleanup start->cause2 Yes cause3 Degradation start->cause3 Yes solution1a Improve Homogenization cause1->solution1a solution1b Add Water to Dry Matrix cause1->solution1b solution2a Reduce/Change d-SPE Sorbent (GCB) cause2->solution2a solution2b Add Freeze-Out Step cause2->solution2b solution3a Use Buffered QuEChERS cause3->solution3a

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Strategies to Mitigate Imazalil Runoff from Agricultural Fields

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating strategies to mitigate Imazalil runoff from agricultural fields.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving this compound runoff?

A1: this compound runoff is primarily driven by rainfall or irrigation events that lead to surface water movement across treated agricultural fields. Key factors influencing the extent of runoff include the intensity and duration of the rainfall, soil type and moisture content, field topography, and the timing of this compound application relative to the water event. Being moderately soluble in water, this compound can be transported both dissolved in the water phase and adsorbed to eroded soil particles.

Q2: My vegetative filter strip (VFS) is showing lower than expected efficacy in reducing this compound runoff. What are the potential causes and solutions?

A2: Several factors can influence the effectiveness of a vegetative filter strip. Consider the following troubleshooting steps:

  • VFS Width and Design: Wider filter strips generally exhibit higher trapping efficiency. For many pesticides, a width of 10 meters is recommended to significantly lower runoff levels.[1] The design should ensure that runoff flows as a shallow, uniform sheet across the strip rather than in concentrated channels.

  • Vegetation Density: A dense, uniform stand of vegetation is crucial for slowing runoff velocity, promoting infiltration, and trapping sediment-bound this compound. Bare patches or channels within the VFS will reduce its effectiveness.

  • Runoff Flow Rate: High-velocity runoff can overwhelm the VFS. This can be caused by steep slopes or intense rainfall. On slopes greater than 5%, the effectiveness of VFS decreases.[2]

  • This compound's Chemical Properties: While VFS can be effective for a range of pesticides, their performance can vary based on the compound's properties. This compound is moderately persistent in soil and can bind to soil particles.[3] Therefore, trapping sediment is a key mechanism for reducing its runoff.

Q3: I am designing a biobed to treat this compound runoff. What are the critical design parameters for optimal performance?

A3: Biobeds are effective for degrading a wide range of pesticides, including fungicides like this compound. Key design considerations include:

  • Biomixture Composition: A typical biomixture consists of straw, soil, and a bulking agent like peat or compost (e.g., 50% straw, 25% soil, 25% peat).[4][5] This composition provides a high surface area for adsorption and supports a diverse microbial community essential for degradation.

  • Hydraulic Loading Rate: The volume of runoff directed to the biobed should not exceed its holding capacity. Excessive water can lead to anaerobic conditions and reduce degradation efficiency, potentially causing leaching.

  • Microbial Activity: The degradation of this compound in a biobed is a microbial process. Factors that influence microbial health, such as moisture, temperature, and nutrient availability, are critical.

Q4: Can conservation tillage practices effectively reduce this compound runoff?

A4: Yes, conservation tillage practices such as no-till and reduced-till can significantly reduce this compound runoff. These methods help to:

  • Increase Water Infiltration: The crop residue left on the soil surface in conservation tillage systems slows down runoff and allows more water to infiltrate the soil, reducing the volume of water leaving the field.

  • Reduce Soil Erosion: By minimizing soil disturbance, conservation tillage reduces soil erosion, which in turn decreases the transport of this compound adsorbed to soil particles. No-till practices can leave over 50% of the ground covered by residue, offering substantial protection against erosion.[6]

Q5: How does controlled drainage contribute to mitigating this compound runoff and leaching?

A5: Controlled drainage is a water management practice that can reduce the loss of dissolved substances like this compound from agricultural fields. By managing the water table level, controlled drainage can:

  • Reduce Subsurface Drainage Outflow: This practice can significantly decrease the volume of water leaving the field through tile drains, thereby reducing the transport of dissolved this compound.

  • Enhance Degradation: By holding water in the soil profile for longer periods, controlled drainage can promote the microbial degradation of this compound.

Troubleshooting Guides

Troubleshooting Low this compound Removal Efficiency in Vegetative Filter Strips
Symptom Potential Cause Troubleshooting Action
Runoff is channeling through the VFS.Uneven topography or dense vegetation causing preferential flow paths.Re-grade the entry of the VFS to ensure sheet flow. Mow or manage vegetation to maintain uniform density.
High concentrations of this compound detected in runoff post-VFS.VFS width is insufficient for the slope and runoff volume.Increase the width of the VFS. Consider installing a series of smaller strips on steeper slopes.
Significant sediment is passing through the VFS.Vegetation is not dense enough to trap fine soil particles.Overseed with a dense, fine-bladed grass species. Ensure good soil health within the VFS to promote vigorous growth.
Reduced performance over time.Sediment accumulation at the top of the VFS, creating a berm.Periodically remove accumulated sediment to maintain sheet flow and prevent concentrated flow from bypassing the strip.
Troubleshooting Poor Performance of a Biobed for this compound Treatment
Symptom Potential Cause Troubleshooting Action
Water is pooling on the surface of the biobed.Clogged biomixture or excessive hydraulic loading.Reduce the inflow rate. Aerate the surface of the biobed. Check for compaction of the biomixture.
This compound concentrations in the effluent are high.Insufficient residence time or low microbial activity.Increase the size of the biobed to allow for longer contact time. Ensure the biomixture is moist but not saturated. Consider adding a microbial inoculum.
Unpleasant odors from the biobed.Anaerobic conditions.Improve aeration of the biomixture. Reduce the hydraulic loading rate. Ensure proper drainage from the biobed.

Data Presentation

Table 1: Physicochemical Properties and Environmental Fate of this compound
ParameterValueReference
Water SolubilityModerately soluble[3]
Soil Half-life (Field)120 - 190 days[3]
Soil AdsorptionStrongly bound to soils[3]
Primary Degradation PathwayMicrobial degradation
Table 2: General Effectiveness of Mitigation Strategies for Pesticide Runoff Reduction
Mitigation StrategyReported Runoff Reduction (%)Reported Sediment Reduction (%)NotesReference
Vegetative Filter Strips (VFS)80 - 88Up to 86Effectiveness is highly dependent on design (width, vegetation) and site conditions (slope).[7][8]
BiobedsNot directly measured for runoff reduction; high degradation efficiency.Not applicablePrimarily a degradation-based system.[4][5][9]
Conservation Tillage (No-till)55 - 99Up to 86Reduces runoff volume and sediment loss, which are key transport mechanisms for this compound.[8]
Controlled DrainageCan significantly reduce subsurface drainage outflow.Not applicablePrimarily effective for reducing the loss of dissolved pesticides.

Note: The effectiveness of these strategies for this compound may vary depending on specific experimental conditions. The data presented are for general pesticide runoff and should be used as a guideline.

Experimental Protocols

Protocol 1: Field Study for Assessing the Effectiveness of a Vegetative Filter Strip (VFS) for this compound Runoff Mitigation
  • Site Selection and Plot Design:

    • Select a field with a known history of this compound application.

    • Establish paired runoff plots: one with a VFS at the downslope edge and a control plot without a VFS.

    • Ensure plots have similar soil type, slope, and cropping history.

    • Install runoff collectors at the edge of each plot to capture surface runoff.

  • This compound Application:

    • Apply this compound to both plots at the recommended label rate and timing.

    • Record the exact application rate, date, and weather conditions.

  • Runoff Sample Collection:

    • Monitor plots for runoff events following rainfall or irrigation.

    • Collect runoff samples from the collectors at regular intervals throughout the runoff event.

    • Measure the total volume of runoff from each plot.

  • Sample Handling and Preservation:

    • Store collected water samples in amber glass bottles to prevent photodegradation.

    • Keep samples refrigerated at 4°C and transport to the laboratory as soon as possible.

    • If sediment analysis is required, allow sediment to settle and separate the water phase.

  • Sample Analysis for this compound:

    • Use a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of this compound.

    • Extract this compound from water samples using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Analyze sediment samples after appropriate extraction procedures.

  • Data Analysis:

    • Calculate the total mass of this compound lost from each plot by multiplying the concentration by the runoff volume.

    • Determine the percent reduction in this compound runoff for the VFS-equipped plot compared to the control plot.

Protocol 2: Laboratory Batch Study to Evaluate this compound Adsorption to Soil
  • Soil Sample Collection and Preparation:

    • Collect soil samples from the agricultural field of interest.

    • Air-dry the soil and sieve it to a uniform particle size (e.g., < 2 mm).

    • Characterize the soil for properties such as pH, organic matter content, and texture.

  • Adsorption Experiment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Add a known mass of soil to a series of centrifuge tubes.

    • Add varying concentrations of the this compound solution to the tubes.

    • Include control tubes with no soil to account for any potential degradation or adsorption to the tube walls.

    • Agitate the tubes on a shaker for a predetermined equilibrium time (e.g., 24 hours).

  • Sample Analysis:

    • Centrifuge the tubes to separate the soil from the solution.

    • Carefully collect the supernatant for this compound analysis using HPLC or LC-MS.

  • Data Analysis:

    • Calculate the amount of this compound adsorbed to the soil by subtracting the concentration in the supernatant from the initial concentration.

    • Plot the amount of adsorbed this compound per unit mass of soil against the equilibrium concentration in the solution to generate an adsorption isotherm.

    • Fit the data to adsorption models (e.g., Freundlich or Langmuir) to determine the adsorption coefficient (Kd or Kf).

Mandatory Visualization

Experimental_Workflow_VFS_Efficacy cluster_field_prep Field Preparation cluster_experiment Experimental Phase cluster_analysis Analysis SiteSelection Site Selection PlotDesign Plot Design (VFS vs. Control) SiteSelection->PlotDesign RunoffCollectors Install Runoff Collectors PlotDesign->RunoffCollectors ImazalilApp This compound Application RunoffCollectors->ImazalilApp RunoffEvent Rainfall/Irrigation Event ImazalilApp->RunoffEvent SampleCollection Runoff Sample Collection RunoffEvent->SampleCollection SamplePrep Sample Preparation (Extraction) SampleCollection->SamplePrep ImazalilQuant This compound Quantification (HPLC/LC-MS) SamplePrep->ImazalilQuant DataAnalysis Data Analysis (% Reduction) ImazalilQuant->DataAnalysis

Caption: Experimental workflow for assessing VFS efficacy.

Mitigation_Strategies_Logic ImazalilApp This compound Application to Field RunoffGeneration Runoff Generation (Rainfall/Irrigation) ImazalilApp->RunoffGeneration ImazalilInRunoff This compound in Runoff (Dissolved & Sorbed) RunoffGeneration->ImazalilInRunoff ControlledDrainage Controlled Drainage RunoffGeneration->ControlledDrainage Reduces Subsurface Flow WaterBody Receiving Water Body ImazalilInRunoff->WaterBody Contamination VFS Vegetative Filter Strip ImazalilInRunoff->VFS Intercepts Biobed Biobed ImazalilInRunoff->Biobed Intercepts & Degrades VFS->WaterBody Reduces Load Biobed->WaterBody Reduces Load ConservationTillage Conservation Tillage ConservationTillage->RunoffGeneration Reduces

Caption: Logic of this compound runoff and mitigation pathways.

References

improving the limit of detection for Imazalil in water analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for Imazalil in water analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in aqueous samples.

Q1: Why is my instrument signal for this compound low, resulting in a high limit of detection?

A1: A high limit of detection for this compound can stem from several factors throughout the analytical workflow. The primary areas to investigate are sample preparation, chromatographic conditions, and instrument sensitivity. Inefficient extraction and cleanup can lead to significant analyte loss. For instance, the choice of extraction solvent and pH are critical; ethyl acetate is commonly used for liquid-liquid extraction.[1] Furthermore, matrix components can suppress the instrument's response, an effect that is particularly pronounced in LC-MS/MS analysis.[2][3][4] Optimizing the sample cleanup, for example by using Solid-Phase Extraction (SPE), can help minimize these effects.[5][6]

Q2: I'm observing significant signal suppression or enhancement. How can I mitigate matrix effects?

A2: Matrix effects are a primary challenge in achieving low detection limits, especially with sensitive techniques like LC-MS/MS.[4] These effects arise from co-extracted components from the water sample that interfere with the ionization of this compound.[2][3] Several strategies can be employed to counteract this:

  • Sample Dilution: A straightforward approach is to dilute the sample extract. This can reduce the concentration of interfering matrix components, although it may also dilute the analyte to a level below the detection limit if not done carefully. A 5-fold dilution has been shown to reduce moderate ion suppression.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is free of this compound but has a similar composition to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[7]

  • Improved Cleanup: Employ a more rigorous sample cleanup procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering substances.[5][6] The choice of SPE sorbent (e.g., C18, ion-exchange) should be optimized for the specific water matrix.[5][8]

  • Isotope-Labeled Internal Standards: Using an isotope-labeled version of this compound as an internal standard is an effective way to correct for matrix effects and variations in instrument response.

Q3: My recovery of this compound after sample extraction is poor. What can I do to improve it?

A3: Low recovery is often due to an inefficient extraction process. Key parameters to optimize include:

  • Extraction Technique: Solid-Phase Extraction (SPE) is often preferred over Liquid-Liquid Extraction (LLE) for its efficiency and lower solvent consumption, with recoveries for this compound reported between 89% and 91% in some methods.[5][9] Dispersive liquid-liquid microextraction (DLLME) is another rapid technique, though SPE may offer higher recovery values.[9][10]

  • Solvent Selection: For LLE, solvents like acetic ether and ethyl acetate have proven effective for extracting this compound.[1][8]

  • pH Adjustment: The pH of the water sample can significantly influence the extraction efficiency of this compound. The extraction is often performed under basic conditions.[1][11]

  • SPE Cartridge Selection: If using SPE, ensure the cartridge type is appropriate. C18 and ion-exchange cartridges are commonly used.[5][8] The conditioning, loading, washing, and elution steps must be carefully optimized.

Q4: My chromatographic peaks for this compound are broad or show tailing. How can this be fixed?

A4: Poor peak shape can compromise both resolution and the limit of detection.

  • For HPLC/LC-MS/MS:

    • Mobile Phase: Adjust the mobile phase composition and pH. A common mobile phase involves a gradient of acetonitrile or methanol with water containing an additive like formic acid or ammonium acetate to ensure good peak shape and ionization.[5] For example, a mobile phase of acetonitrile and 10 mM KH2PO4 solution (pH 2.5) has been used successfully.[8]

    • Column: Ensure the analytical column is appropriate and in good condition. A C18 column is frequently used for this compound analysis.[5]

  • For GC:

    • Derivatization: Although direct analysis is possible, this compound may exhibit poor chromatographic behavior due to its polarity. Derivatization, such as silylation, can improve volatility and thermal stability, leading to sharper peaks.

    • Injector Temperature: Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation.

    • Column Choice: Use a column with appropriate polarity, such as an HP-5.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most common high-sensitivity techniques for detecting this compound in water?

A1: The most prevalent high-sensitivity methods are chromatography-based. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high selectivity and sensitivity, achieving detection limits in the low ng/mL range.[5][13] Gas chromatography (GC) with detectors like an electron-capture detector (ECD) or a nitrogen-phosphorus detector (NPD) also offers high sensitivity.[6][8][14] Enzyme-Linked Immunosorbent Assays (ELISA) have also been developed as a cost-effective and rapid screening alternative, capable of detecting this compound at sub-ng/mL levels.[15]

Q2: How can I effectively clean up complex water samples before analysis?

A2: Solid-Phase Extraction (SPE) is a highly effective and widely adopted method for cleaning up and concentrating this compound from water samples.[5][6] The process involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified this compound is then eluted with a small volume of organic solvent. Combining different SPE cartridges, such as a C18 followed by an ion-exchange cartridge, can further enhance the cleanup for complex matrices.[8]

Q3: Is derivatization required for the GC analysis of this compound?

A3: Derivatization is not always mandatory, and direct GC analysis of this compound is possible.[1] However, due to the presence of a polar imidazole group, this compound can sometimes exhibit poor peak shape and thermal instability in the GC inlet. Converting this compound to a less polar and more volatile derivative (e.g., a trimethylsilyl or TMS derivative) can significantly improve chromatographic performance, leading to better sensitivity and reproducibility.

Q4: What is a realistic limit of detection (LOD) I can expect to achieve for this compound in water?

A4: The achievable LOD depends heavily on the analytical technique employed and the complexity of the water matrix. With modern instrumentation, very low detection limits are possible. For example, LC-MS/MS methods can achieve LODs as low as 0.2 ng/mL.[5] GC-ECD methods have reported LODs around 0.001 µg/g (1 ng/mL).[6] Competitive ELISA methods have also demonstrated high sensitivity, with detection capabilities down to 0.15 ng/g.[15]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound using various analytical methods as reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UVFruits & Vegetables0.01 ppm (10 ng/mL)-[8]
LC-MS/MSHuman Urine0.2 ng/mL0.8 ng/mL[5]
GC-ECDCitrus Fruit0.001 µg/g (1 ng/mL)-[6]
GC-FTDCitrus Fruits0.01 µg/g (10 ng/mL)-[11]
ELISAWater, Wine, Grapes0.15 ng/g-[15]
UPLC-Q-TOF-MSShisha Tobacco0.25 ng/mL-[16]
LC-MS/MSWheat Grain-0.01 mg/kg (10 ng/g)[13]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for the extraction and concentration of this compound from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol followed by 1 mL of Milli-Q water.[5] Do not allow the cartridge to dry out.

  • Sample Loading: Take a known volume of the water sample (e.g., 500 µL) and apply it to the conditioned cartridge.[5] The flow rate should be slow and steady (e.g., 1-2 mL/min) to ensure efficient retention of the analyte.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences that were not retained as strongly as this compound.[5]

  • Drying: Dry the cartridge thoroughly by passing air or nitrogen through it for several minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge by passing a small volume (e.g., 1 mL) of an appropriate solvent. A solution of 1% HCl in methanol has been shown to be effective.[5]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis or another appropriate solvent for GC analysis.

Protocol 2: Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using a liquid chromatograph coupled to a tandem mass spectrometer.

  • Chromatographic System:

    • Column: C18 analytical column (e.g., 4 µm, 2.1 mm ID, 50 mm length).[5]

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q water.[5]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Injection Volume: 5 µL.[5]

    • Gradient: Start with 5% B, linearly increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions for equilibration.[5]

  • Mass Spectrometer System:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[5]

    • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 297 for this compound.[13]

    • Product Ions: m/z 159 (for quantitation) and m/z 201 (for confirmation).[13]

    • Optimization: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific instrument to maximize the signal for the selected transitions.

Visualizations

Workflow_Imazalil_Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Water Sample Collection Extraction 2. Extraction (SPE or LLE) Sample->Extraction Cleanup 3. Cleanup & Concentration Extraction->Cleanup Injection 4. Chromatographic Separation (LC or GC) Cleanup->Injection Detection 5. Mass Spectrometric Detection (MS/MS) Injection->Detection Quantification 6. Quantification Detection->Quantification Reporting 7. Reporting Results Quantification->Reporting

Caption: General workflow for the analysis of this compound in water samples.

Troubleshooting_LOD Start High Limit of Detection (LOD) Observed CheckRecovery Is Analyte Recovery >70%? Start->CheckRecovery CheckMatrix Are Matrix Effects Suspected? CheckRecovery->CheckMatrix Yes OptimizeExtraction Solution: - Optimize Extraction (pH, Solvent) - Use SPE for Cleanup CheckRecovery->OptimizeExtraction No CheckChroma Is Peak Shape Optimal? CheckMatrix->CheckChroma No MitigateMatrix Solution: - Use Matrix-Matched Standards - Dilute Sample Extract - Improve Cleanup CheckMatrix->MitigateMatrix Yes CheckInstrument Is Instrument Sensitivity Optimized? CheckChroma->CheckInstrument Yes OptimizeChroma Solution: - Adjust Mobile Phase/Gradient - Check/Replace Column - Consider Derivatization (GC) CheckChroma->OptimizeChroma No TuneInstrument Solution: - Tune MS Parameters - Clean Ion Source CheckInstrument->TuneInstrument No End LOD Improved CheckInstrument->End Yes OptimizeExtraction->CheckRecovery MitigateMatrix->CheckMatrix OptimizeChroma->CheckChroma TuneInstrument->CheckInstrument

Caption: Troubleshooting logic for addressing a high limit of detection.

References

Technical Support Center: Imazalil Antifungal Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imazalil antifungal susceptibility testing. Our goal is to help you address variability in your experimental results and ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as an antifungal agent?

A1: this compound is an imidazole-based fungicide that belongs to the class of demethylation inhibitors (DMIs).[1] Its primary mechanism of action is the inhibition of the sterol 14α-demethylase enzyme, which is encoded by the CYP51 gene.[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol production, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Q2: What are the main causes of variability in this compound susceptibility testing results?

A2: Variability in this compound susceptibility testing can arise from several factors:

  • Inherent biological variability: Fungal isolates can have different intrinsic susceptibilities to this compound.

  • Acquired resistance: Fungi can develop resistance to this compound through various mechanisms.[1][2]

  • Technical variability in testing procedures: Minor deviations in experimental protocols can significantly impact the results. This includes variations in inoculum preparation, incubation conditions, and endpoint determination.[3]

  • Inter-laboratory variation: Differences in equipment, reagents, and operator technique between laboratories can lead to discrepant results.[3]

Q3: What are the known mechanisms of resistance to this compound?

A3: The primary mechanisms of resistance to this compound involve alterations related to its target, the CYP51 enzyme:

  • Mutations in the CYP51 gene: Point mutations in the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for this compound.

  • Overexpression of the CYP51 gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect. This can be caused by insertions in the promoter region of the gene.[1][4]

  • Efflux pumps: Fungi can actively transport this compound out of the cell using membrane-associated efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily and the major facilitator superfamily (MFS).[2][5] This reduces the intracellular concentration of the drug.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High variability in Minimum Inhibitory Concentration (MIC) values between replicates. 1. Inconsistent inoculum density. 2. Uneven drug concentration in wells. 3. Edge effects in microtiter plates. 4. Contamination.1. Standardize inoculum preparation using a spectrophotometer or hemocytometer. 2. Ensure thorough mixing of the drug stock solution and serial dilutions. 3. Use a humidified incubator and avoid using the outer wells of the plate if evaporation is a concern. 4. Use aseptic techniques throughout the procedure and check for contamination by plating a sample of the inoculum.
No fungal growth in the positive control well. 1. Inoculum is not viable. 2. Incorrect growth medium. 3. Incubation conditions are not optimal.1. Use a fresh culture to prepare the inoculum. 2. Verify that the correct medium (e.g., RPMI-1640) was used. 3. Check and calibrate the incubator temperature and ensure appropriate atmospheric conditions.
Fungal growth in the negative control (sterility) well. 1. Contamination of the medium or reagents. 2. Contamination during plate setup.1. Use sterile, high-quality reagents and media. 2. Perform all steps in a sterile environment (e.g., a biological safety cabinet).
MIC values are consistently higher or lower than expected for quality control (QC) strains. 1. Incorrect drug concentration. 2. Degradation of the this compound stock solution. 3. Deviation from the standardized testing protocol (e.g., CLSI or EUCAST). 4. The QC strain has developed resistance or has been misidentified.1. Verify the concentration of the this compound stock solution. 2. Prepare fresh stock solutions and store them properly. 3. Strictly adhere to the chosen standardized protocol for all parameters, including medium, inoculum size, incubation time, and endpoint reading. 4. Obtain a new, certified QC strain from a reputable supplier.
Difficulty in determining the MIC endpoint. 1. Trailing growth (reduced but persistent growth at concentrations above the MIC). 2. Subjectivity in visual reading.1. For azoles like this compound, the recommended endpoint is a significant reduction in growth (typically ≥50%) compared to the positive control. 2. Use a spectrophotometer to read the optical density and establish a quantitative endpoint. Have a second, experienced reader confirm visual MICs.

Data Presentation: this compound Susceptibility

Table 1: Factors Influencing this compound Efficacy and Residue Levels in Citrus Fruit.

ParameterEffect on this compoundReference
Temperature Increased dip temperature (e.g., 50°C vs. 20°C) significantly increases this compound residue on fruit.[6]
pH of Solution Increasing the pH of the this compound solution (e.g., to pH 8 with sodium bicarbonate) can enhance residue loading and effectiveness.[7]
Exposure Time Longer exposure times (e.g., dipping for 3 minutes vs. 30 seconds) can increase this compound uptake.[8]
This compound Concentration Higher concentrations in treatment solutions lead to higher residue levels on fruit.[7]

Table 2: Example EC50 Values for Penicillium digitatum Isolates with Different Resistance Levels.

Isolate CategoryEC50 Range (mg/L)
Sensitive0.027 - 0.038
Low Resistance~0.5 (based on a resistance factor of 19)
Moderate Resistance~1.0 (based on a resistance factor of 33.2)
High Resistance>1.5 (based on resistance factors of 50-70.7)
(Data adapted from Erasmus et al., 2015)[9]

Experimental Protocols

Broth Microdilution Method for this compound Susceptibility Testing (Based on CLSI M38 and EUCAST Guidelines)

This protocol provides a general framework. For detailed, species-specific instructions, refer to the official CLSI and EUCAST documents.[10][11][12][13]

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the test medium (e.g., RPMI-1640) to create a working solution.

  • Preparation of Microtiter Plates:

    • Dispense the test medium into all wells of a 96-well microtiter plate.

    • Perform serial twofold dilutions of the this compound working solution across the wells to achieve the desired concentration range.

    • Leave wells for positive (fungus, no drug) and negative (medium only) controls.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., potato dextrose agar) to promote sporulation.

    • Harvest spores by flooding the plate with a sterile saline solution containing a wetting agent (e.g., Tween 20).

    • Adjust the spore suspension to the desired concentration (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) using a spectrophotometer or hemocytometer.

    • Further dilute the adjusted suspension in the test medium.

  • Inoculation and Incubation:

    • Inoculate each well (except the negative control) with the diluted fungal suspension.

    • Incubate the plates at the appropriate temperature (e.g., 35°C) for the specified time (e.g., 48-72 hours).

  • Determination of MIC:

    • Read the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. For azoles, this is often a prominent reduction in turbidity (e.g., ≥50%), not necessarily complete inhibition.

Visualizations

Imazalil_Mechanism_of_Action cluster_fungal_cell Fungal Cell This compound This compound CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway Membrane Cell Membrane Ergosterol Ergosterol CYP51->Ergosterol Produces Ergosterol->Membrane Incorporates into

Caption: Mechanism of action of this compound in a fungal cell.

Imazalil_Resistance_Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Target_Modification Target Site Modification (CYP51 gene mutation) This compound->Target_Modification Reduced Binding Target_Overexpression Target Overexpression (CYP51 promoter insertion) This compound->Target_Overexpression Ineffective due to high enzyme level Efflux_Pumps Increased Efflux (ABC or MFS transporters) This compound->Efflux_Pumps Pumped out of cell

Caption: Key mechanisms of fungal resistance to this compound.

Experimental_Workflow_MIC Start Start Prep_Drug Prepare this compound Serial Dilutions Start->Prep_Drug Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prep_Drug->Inoculate_Plate Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (e.g., 35°C, 48-72h) Inoculate_Plate->Incubate Read_MIC Read MIC Endpoint (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for MIC determination.

References

Technical Support Center: Optimizing Imazalil Postharvest Treatments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pH for Imazalil postharvest treatments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address specific issues encountered during experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the application of this compound for postharvest treatment.

Problem Possible Cause Troubleshooting Steps
Poor control of fungal decay (e.g., green mold) 1. Sub-optimal pH of the this compound solution. 2. Inadequate temperature of the treatment solution. 3. Insufficient this compound concentration or exposure time. 4. Presence of fungicide-resistant strains of pathogens. 5. Delayed application after harvest.1. Adjust the pH of the this compound solution. Efficacy is generally enhanced at a higher pH (e.g., pH 6-8)[1][2][3][4][5]. 2. Increase the temperature of the dip solution. Higher temperatures (e.g., 45-65°C) can increase this compound residue loading and efficacy[2][6][7][8]. 3. Ensure the this compound concentration is within the recommended range (e.g., 250-500 ppm) and that the fruit has adequate exposure time to the solution[2][9][10]. 4. Consider testing for fungicide resistance and explore alternative or combined treatments if resistance is confirmed. 5. Apply this compound treatment promptly, preferably within 24 hours of harvest, to prevent the establishment of infections[11][12][13].
High variability in this compound residue levels 1. Inconsistent pH and temperature of the treatment solution. 2. Variations in fruit type and maturity. 3. Differences in application method (e.g., dip vs. spray).1. Continuously monitor and maintain a stable pH and temperature of the this compound solution throughout the treatment process[2][14]. 2. Be aware that different fruit types and ripeness stages can affect residue uptake. Standardize these factors in your experiments where possible. 3. Standardize the application method. Dip applications generally result in higher and more uniform residue levels compared to spraying[15][16][17].
This compound solution appears cloudy or precipitates 1. pH of the solution is too high, leading to precipitation. 2. Interaction with other chemicals in the water or wax.1. While higher pH can improve efficacy, excessively high pH may lead to solubility issues. Monitor the solution's appearance and adjust the pH as needed. 2. Ensure the water used for the solution is clean and free of interfering substances. When mixing with waxes, ensure compatibility[9].
Exceeding Maximum Residue Limits (MRLs) 1. Treatment solution concentration is too high. 2. Elevated temperature and pH leading to excessive uptake. 3. Prolonged exposure time.1. Strictly adhere to the recommended this compound concentration in the treatment solution. 2. Carefully balance the optimization of temperature and pH to enhance efficacy without exceeding MRLs. Higher temperatures and pH can significantly increase residue loading[2][4][6][7]. 3. Control the duration of the fruit's exposure to the this compound solution according to established protocols[4].

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound solutions in postharvest treatments?

A1: The efficacy of this compound against fungal pathogens like Penicillium digitatum (green mold) is significantly influenced by the pH of the treatment solution. Generally, a higher pH in the range of 6 to 8 enhances the effectiveness of this compound.[1][2][3][4][5] Studies have shown that increasing the pH from acidic to neutral or slightly alkaline levels can lead to better disease control and increased fungicide residues on the fruit.[1][2][3][5] For instance, the concentration of this compound required to cause a 50% reduction in spore germination (ED50) is significantly lower at pH 7 compared to pH 4.[1][3]

Q2: How does temperature affect the performance of this compound treatments?

A2: Higher temperatures of the this compound solution can improve its efficacy by increasing the fungicide residue loading on the fruit.[2][6][7][8] Research has demonstrated a positive correlation between the temperature of the dip solution and the amount of this compound residue on citrus fruits.[7][8] For example, increasing the temperature from 20°C to 50°C can significantly enhance the fungicide's effectiveness, allowing for the use of lower concentrations to achieve the same level of decay control.[8]

Q3: What is the mechanism of action of this compound?

A3: this compound is a systemic fungicide that works by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.[10] By disrupting ergosterol production, this compound compromises the structural integrity of the fungal cells, leading to their death. This mode of action is effective against a range of fungal pathogens that cause postharvest decay.

Q4: How soon after harvest should this compound be applied?

A4: For optimal results, this compound treatments should be applied as soon as possible after harvest, preferably within 24 hours.[11][12][13] Prompt application is crucial to prevent the germination of fungal spores and the establishment of infections in any wounds or abrasions on the fruit that may have occurred during harvesting and handling.

Q5: Can this compound be mixed with other postharvest treatments like waxes?

A5: Yes, this compound can be integrated into wax emulsions for a combined treatment.[10] However, it is essential to ensure the compatibility of the this compound formulation with the specific wax being used. The pH of the wax emulsion can also influence the stability and efficacy of the this compound.

Data Presentation

Table 1: Effect of pH on this compound Efficacy (ED50) against Penicillium digitatum

pHED50 for this compound-Sensitive Isolate (µg/ml)ED50 for this compound-Resistant Isolate (µg/ml)
40.165.9
50.111.4
60.0150.26
70.0060.07
Source: Adapted from Plant Disease, 2005[1][3]

Table 2: Influence of Temperature and pH on this compound Residue Loading on Citrus Fruit

pHTemperature (°C)Exposure Time (s)This compound Residue (mg/kg)
323 - 4515 - 901.18 - 1.51
62315 - 902.03 - 2.73
63515 - 453.34 - 7.24
64515 - 455.31 - 13.10
6558Often exceeded MRL of 5.0 mg/kg
6658Often exceeded MRL of 5.0 mg/kg
Source: Adapted from Postharvest Biology and Technology, 2016 and other sources[2][4][6]

Experimental Protocols

Protocol 1: Determination of the Effect of pH on this compound Efficacy in vitro

  • Prepare Fungal Spore Suspension:

    • Culture Penicillium digitatum on potato dextrose agar (PDA) for 7-10 days.

    • Harvest conidia by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/ml using a hemocytometer.

  • Prepare this compound Solutions at Different pH:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of this compound in potato dextrose broth (PDB) buffered to different pH values (e.g., 4, 5, 6, 7) using appropriate buffers (e.g., citrate-phosphate for acidic pH, Tris-HCl for neutral to alkaline pH).

  • Inoculation and Incubation:

    • Add a known volume of the fungal spore suspension to each this compound solution to achieve a final concentration of 1 x 10^4 spores/ml.

    • Incubate the solutions at a suitable temperature (e.g., 25°C) for 24-48 hours.

  • Assessment of Spore Germination:

    • After incubation, take a sample from each solution and observe under a microscope.

    • Count the number of germinated and non-germinated spores (a spore is considered germinated if the germ tube is at least half the length of the spore).

    • Calculate the percentage of germination inhibition for each this compound concentration and pH.

    • Determine the ED50 (the concentration of this compound that inhibits 50% of spore germination) for each pH value.

Protocol 2: Evaluation of Temperature and pH on this compound Residue Loading on Citrus Fruit

  • Fruit Selection and Preparation:

    • Select uniform, blemish-free citrus fruit (e.g., oranges, lemons).

    • Wash the fruit with water and allow it to air dry.

  • Preparation of this compound Treatment Solutions:

    • Prepare an aqueous solution of this compound at a specific concentration (e.g., 500 ppm).

    • Divide the solution into aliquots and adjust the pH of each aliquot to the desired levels (e.g., pH 3 and pH 6) using sulfuric acid or sodium hydroxide.

  • Fruit Treatment:

    • Heat the pH-adjusted this compound solutions to the target temperatures (e.g., 23°C, 35°C, 45°C) in a temperature-controlled water bath.

    • Immerse the fruit in the heated solutions for a specified duration (e.g., 30 seconds).

    • After treatment, allow the fruit to air dry.

  • Residue Analysis:

    • After drying, extract the this compound residue from the whole fruit or the peel using a suitable solvent (e.g., acetone, ethyl acetate).

    • Analyze the extract using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to quantify the amount of this compound residue.

    • Express the residue levels in mg/kg of fruit weight.

Visualizations

Experimental_Workflow_for_Optimizing_Imazalil_Treatment cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_outcome Outcome Fruit_Selection Select & Prepare Fruit Fruit_Immersion Immerse Fruit in Solution Fruit_Selection->Fruit_Immersion Fungicide_Solution Prepare this compound Solution pH_Adjustment Adjust Solution pH Fungicide_Solution->pH_Adjustment Temp_Adjustment Adjust Solution Temperature pH_Adjustment->Temp_Adjustment Temp_Adjustment->Fruit_Immersion Drying Air Dry Fruit Fruit_Immersion->Drying Residue_Extraction Extract this compound Residue Drying->Residue_Extraction Efficacy_Assessment Assess Fungal Decay Control Drying->Efficacy_Assessment Residue_Quantification Quantify Residue (GC/HPLC) Residue_Extraction->Residue_Quantification Optimal_Parameters Determine Optimal Temperature & pH Residue_Quantification->Optimal_Parameters Efficacy_Assessment->Optimal_Parameters

Caption: Workflow for optimizing this compound postharvest treatment parameters.

Imazalil_Mode_of_Action This compound This compound Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Ergosterol_Biosynthesis->Lanosterol_Demethylase includes Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol produces Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane is a key component of Membrane_Integrity Loss of Membrane Integrity Fungal_Cell_Membrane->Membrane_Integrity leads to Fungal_Cell_Death Fungal Cell Death Membrane_Integrity->Fungal_Cell_Death

Caption: Simplified signaling pathway of this compound's mode of action.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Imazalil Determination: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent analytical methods for the determination of Imazalil, a widely used fungicide. We will explore a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more modern Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) approach. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound and its Analysis

This compound is a systemic fungicide used to control a broad spectrum of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its widespread use necessitates reliable and validated analytical methods for residue monitoring in food products and for environmental assessment. The choice of analytical method depends on various factors, including required sensitivity, selectivity, sample matrix complexity, and available instrumentation.

Experimental Protocols

This section details the methodologies for both an HPLC-UV and an LC-MS/MS method for this compound determination.

A. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method

This method is a robust and cost-effective technique for the quantification of this compound in various agricultural products.[2]

  • Sample Preparation and Extraction:

    • Homogenize a representative sample of the agricultural product.

    • Extract a known weight of the homogenized sample with acetic ether.[2]

    • Centrifuge the mixture and collect the supernatant.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (4.6 x 150 mm i.d.)[2]

    • Mobile Phase: Acetonitrile-10 mM KH2PO4 solution (pH 2.5) in a ratio of 35:65 (v/v)[2]

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 20 µL[2]

    • Detection: UV at 225 nm[2]

  • Purification:

    • For sample clean-up, Bond Elut PRS and Bond Elut C18 solid-phase extraction cartridges can be utilized.[2]

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity, making it ideal for detecting trace levels of this compound, particularly in complex biological matrices like urine.[1][3][4][5]

  • Sample Preparation and Extraction (for urine samples):

    • Take a 1 mL aliquot of the urine sample.

    • Add an internal standard (e.g., [2H5]-Imazalil).[3]

    • Perform solid-phase extraction (SPE) for sample clean-up and concentration.

    • Elute the analyte from the SPE cartridge.

    • Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Liquid Chromatography System: UFLCRX, Shimadzu Corporation, Kyoto, Japan[3]

    • Mass Spectrometer: Triple quadrupole linear ion trap mass spectrometer (QTRAP 5500, AB Sciex, Foster City, CA, USA)[3]

    • Ionization Source: Electrospray ionization (ESI) in positive mode[1][3][4][5]

    • Monitoring Mode: Selected Reaction Monitoring (SRM)[1][3][4][5]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the two methods based on published validation data.

Parameter HPLC-UV Method LC-MS/MS Method
Linearity Range 0.1 - 10 µg/mL[2]0.5 - 100 ng/mL[1][3][4][5]
Limit of Detection (LOD) 0.01 ppm[2]0.2 ng/mL[1][3][4][5]
Limit of Quantification (LOQ) Not explicitly stated, but detection limit is 0.01 ppm0.8 ng/mL[1][3][4][5]
Accuracy (Recovery) 72.5% - 99.0% (depending on the matrix)[2]Not explicitly stated in the provided abstracts, but the method showed good precision.
Precision (CV%) Repeatability of injection: 0.57% (n=6)Repeatability of analysis: 2.3% (n=9)[2]Within-run, between-run, and between-batch precision with a coefficient of variation <15%[1][3][4][5]
Selectivity Good, with proper sample clean-upExcellent, due to the nature of tandem mass spectrometry

Experimental Workflow and Logic

The validation of a new analytical method follows a structured workflow to ensure its reliability and suitability for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Literature Review & Method Selection B Optimization of Chromatographic Conditions A->B C Sample Preparation Optimization B->C D Specificity & Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) F->G H Robustness & Stability G->H I Analysis of Real Samples H->I J Data Analysis & Reporting I->J

Caption: Workflow for the validation of a new analytical method.

Conclusion

Both HPLC-UV and LC-MS/MS are viable methods for the determination of this compound. The HPLC-UV method is a reliable and cost-effective option for routine analysis where high sensitivity is not the primary concern. In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification and for analyzing complex sample matrices, which is crucial in areas like human biomonitoring. The selection of the method should be based on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available resources.

References

A Comparative Analysis of Imazalil and Prochloraz on Fungal Cell Membranes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of two widely used imidazole fungicides, Imazalil and Prochloraz. It focuses on their mechanisms of action, quantifiable effects on fungal cell membranes, and the experimental protocols used to determine these effects. The content is intended for researchers, scientists, and professionals in the field of drug development and plant pathology.

Introduction and Mechanism of Action

This compound and Prochloraz are systemic fungicides belonging to the demethylation inhibitor (DMI) class.[1] They are extensively used in agriculture, particularly as post-harvest treatments for fruits and vegetables, to control a broad spectrum of fungal pathogens.[2][3] Both fungicides share a primary mode of action: the inhibition of ergosterol biosynthesis, a critical component for the integrity and functionality of the fungal cell membrane.[2][4][5]

Ergosterol plays a vital role in regulating the fluidity, permeability, and rigidity of the fungal membrane.[1] this compound and Prochloraz specifically target and inhibit the enzyme lanosterol 14α-demethylase (encoded by CYP51 genes), a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[6][1] This inhibition disrupts the membrane structure, leading to increased permeability, leakage of intracellular contents, and ultimately, the death of the fungal cell.[2][4]

G Mechanism of Action of DMI Fungicides cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Result Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Intermediate_Sterols Intermediate Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation CYP51->Intermediate_Sterols Fungicides This compound & Prochloraz Fungicides->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and Prochloraz.

Comparative Efficacy and Impact on Fungal Membranes

While both fungicides target the same enzyme, their efficacy and specific effects on the cell membrane can vary depending on the fungal species, isolate sensitivity, and environmental conditions such as pH.[7]

Quantitative Efficacy Data

The following table summarizes the efficacy of this compound and Prochloraz against Penicillium digitatum, a common post-harvest pathogen in citrus.

FungicideFungal SpeciesMetricValue (mg/L or µg/ml)Notes
Prochloraz P. digitatum (Sensitive Isolates)Mean EC₅₀0.0090 (mg/L)Based on 111 sensitive isolates.[8][9]
Prochloraz P. digitatum (Resistant Isolates)EC₅₀3.97 - 5.68 (mg/L)Attained by consecutive subculturing.[8][9]
This compound P. digitatum (Sensitive Isolate M6R)ED₅₀ (Spore Germination)0.006 (µg/ml)At optimal pH 7.[7]
This compound P. digitatum (Sensitive Isolate M6R)ED₅₀ (Spore Germination)0.16 (µg/ml)At pH 4, showing pH dependency.[7]
This compound P. digitatum (Resistant Isolate D201)ED₅₀ (Spore Germination)0.07 (µg/ml)At optimal pH 7.[7]
This compound P. digitatum (Resistant Isolate D201)ED₅₀ (Spore Germination)5.9 (µg/ml)At pH 4.[7]

Effects on Cell Membrane Properties

The inhibition of ergosterol synthesis directly impacts the physical properties of the fungal cell membrane.

EffectThis compoundProchloraz
Ergosterol Content Inhibits ergosterol synthesis, a key component of the fungal cell membrane.[4][5]At 0.01 mg/L, reduced ergosterol content in P. digitatum mycelia by 41.8%.[1][8][9]
Membrane Integrity Disruption of ergosterol production weakens the cell membrane, leading to leakage of cellular contents.[2][4]At 0.005 and 0.01 mg/L, significantly disrupted the cell membrane integrity of P. digitatum conidia.[6][8]
Membrane Permeability Leads to increased permeability as a consequence of ergosterol depletion.[2]Exhibits a complex effect; it reduced the cell membrane permeability of P. digitatum mycelia.[6][8]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effects of this compound and Prochloraz.

3.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.[10]

Protocol:

  • Inoculum Preparation: Prepare a standardized fungal spore suspension (e.g., 1-5 x 10³ CFU/mL) in a suitable broth medium like RPMI 1640.[11]

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test fungicide (this compound or Prochloraz) to achieve a range of concentrations.

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted fungicide. Include a drug-free well as a positive control for growth.

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).[11]

  • Endpoint Determination: Assess fungal growth visually or by measuring the optical density with a spectrophotometer. The MIC is the lowest concentration that causes a significant reduction in growth (e.g., ≥50% or 100% inhibition, depending on the drug class).[10][11]

G Workflow for MIC Determination A 1. Prepare Fungal Inoculum (e.g., 1-5 x 10^3 CFU/mL) B 2. Serially Dilute Fungicides in Microtiter Plate A->B C 3. Add Fungal Inoculum to All Wells B->C D 4. Incubate Plate (e.g., 35°C for 24-48h) C->D E 5. Assess Fungal Growth (Visually or Spectrophotometrically) D->E F 6. Determine MIC Endpoint E->F

Caption: Standard workflow for a broth microdilution MIC assay.

3.2. Ergosterol Content Quantification

This protocol measures the amount of ergosterol in fungal cells, providing a direct assessment of the impact of DMI fungicides.

Protocol:

  • Culture and Treatment: Grow fungal mycelia in a liquid medium with and without the test fungicide (this compound or Prochloraz) at a specific concentration (e.g., EC₅₀).

  • Harvest and Saponification: Harvest the mycelia by filtration, weigh them, and saponify the cells using an alcoholic potassium hydroxide solution. This step breaks down cell lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids, including ergosterol, using an organic solvent like n-heptane or hexane.

  • Analysis: Analyze the extracted sample using a spectrophotometer by scanning between 230 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more precise measurement.

  • Calculation: Calculate the ergosterol content as a percentage of the mycelial dry weight and compare the treated samples to the untreated control.

G Workflow for Ergosterol Quantification cluster_prep Sample Preparation cluster_extract Extraction & Analysis A 1. Harvest & Weigh Fungal Mycelia (Treated vs. Control) B 2. Saponify Cells (with alcoholic KOH) A->B C 3. Extract Sterols (e.g., with n-heptane) B->C D 4. Analyze via Spectrophotometer or HPLC C->D E 5. Quantify Ergosterol Content D->E

Caption: General workflow for quantifying cellular ergosterol content.

3.3. Cell Membrane Integrity Assay

This assay uses fluorescent dyes like propidium iodide (PI) to assess membrane integrity. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces.

Protocol:

  • Cell Treatment: Treat fungal conidia or mycelia with the desired concentrations of this compound or Prochloraz for a specific duration.

  • Staining: Add propidium iodide to the cell suspension at a final concentration of ~10 µg/mL.

  • Incubation: Incubate the mixture in the dark for a short period (e.g., 5-15 minutes).

  • Microscopy: Observe the cells using a fluorescence microscope. Cells that have lost membrane integrity will appear red.

  • Quantification: Count the number of fluorescent (damaged) and non-fluorescent (intact) cells to determine the percentage of cells with compromised membranes. Flow cytometry can also be used for high-throughput quantification.

Conclusion

This compound and Prochloraz are effective fungicides that operate through a well-understood mechanism: the inhibition of ergosterol biosynthesis via the CYP51 enzyme. This action fundamentally disrupts the fungal cell membrane. While their primary target is identical, their quantitative efficacy and secondary effects on membrane properties can differ. For instance, Prochloraz has been shown to decrease the permeability of mycelial membranes in P. digitatum, a nuanced effect that contrasts with the general expectation of increased permeability from ergosterol depletion.[6] Furthermore, the effectiveness of this compound is significantly influenced by ambient pH.[7] Understanding these differences is crucial for optimizing their use, managing fungal resistance, and developing new antifungal strategies.

References

Assessing the Cross-Reactivity of Imazalil Antibodies in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies used in immunoassays is paramount for generating accurate and reliable data. This guide provides an objective comparison of the cross-reactivity of Imazalil antibodies, supported by experimental data and detailed protocols to aid in the selection and application of these critical reagents.

This compound, a widely used fungicide in agriculture, is a small molecule that necessitates the use of competitive immunoassay formats for its detection. In these assays, the antibody's ability to specifically bind to this compound in the presence of structurally similar compounds is a critical performance characteristic. Low cross-reactivity ensures that the assay is truly measuring this compound and not other related substances, which could lead to false-positive results or inaccurate quantification.

Quantitative Comparison of this compound Antibody Cross-Reactivity

The specificity of an anti-Imazalil monoclonal antibody was evaluated in a fluorescence polarization immunoassay (FPIA). The study demonstrated that the antibody is highly specific to this compound, with no detectable cross-reactivity to several other structurally related fungicides. This high specificity is crucial for the accurate detection of this compound residues in various samples without interference from other common agricultural chemicals.

CompoundChemical ClassCross-Reactivity (%)
This compound Imidazole Fungicide 100
CarbendazimBenzimidazole FungicideNot Detectable[1]
PenconazoleTriazole FungicideNot Detectable[1]
HexaconazoleTriazole FungicideNot Detectable[1]
ThiabendazoleBenzimidazole FungicideNot Detectable[1]

Table 1: Cross-Reactivity of a Monoclonal Anti-Imazalil Antibody in a Fluorescence Polarization Immunoassay (FPIA). Data indicates that the antibody is highly specific for this compound, with no measurable binding to the other tested fungicides.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for replicating and validating these findings. Below is a representative protocol for assessing the cross-reactivity of this compound antibodies using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format for small molecule detection.

Protocol: Competitive ELISA for this compound Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates (96-well, high-binding capacity)

  • Anti-Imazalil monoclonal antibody

  • This compound standard

  • Structurally related compounds (potential cross-reactants)

  • This compound-protein conjugate (for coating)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

2. Plate Coating:

  • Dilute the this compound-protein conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

  • Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer (e.g., PBS).

  • In separate tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the diluted anti-Imazalil antibody for 30 minutes at room temperature.

  • Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

6. Data Analysis:

  • Measure the absorbance at 450 nm using a plate reader.

  • Plot a standard curve of absorbance versus this compound concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for this compound and each cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Visualizing the Principles of Immunoassay and Cross-Reactivity Assessment

To further clarify the underlying mechanisms and experimental workflows, the following diagrams are provided.

Competitive_Immunoassay_Principle cluster_well Microtiter Well Surface cluster_solution Sample/Standard Solution coated_antigen This compound Conjugate (Coated) free_this compound Free this compound antibody Anti-Imazalil Antibody antibody->coated_antigen Binds to plate antibody->free_this compound Binds in solution

Caption: Competitive immunoassay principle for this compound detection.

Cross_Reactivity_Workflow start Prepare Reagents (Antibody, Conjugate, Buffers) coat_plate Coat Plate with This compound Conjugate start->coat_plate block_plate Block Plate coat_plate->block_plate competitive_incubation Competitive Incubation (Analytes + Antibody) block_plate->competitive_incubation prepare_analytes Prepare Serial Dilutions (this compound & Cross-Reactants) prepare_analytes->competitive_incubation detection Add Secondary Antibody & Substrate competitive_incubation->detection read_plate Measure Absorbance detection->read_plate analyze_data Calculate IC50 & % Cross-Reactivity read_plate->analyze_data

References

A Comparative Efficacy Analysis: Imazalil Versus Natural Antifungal Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of the synthetic fungicide Imazalil against a selection of well-characterized natural antifungal compounds. The data presented is collated from various in-vitro studies, offering a quantitative and methodological resource for professionals in agricultural science and drug development. The increasing demand for sustainable and safer alternatives to synthetic pesticides has spurred research into the antifungal properties of plant-derived essential oils and their active components. This document aims to summarize key performance data and elucidate the underlying mechanisms of action for both this compound and its natural counterparts.

Quantitative Efficacy Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values of this compound and various natural antifungal compounds against key postharvest fungal pathogens, primarily Penicillium digitatum (green mold) and Penicillium italicum (blue mold). It is important to note that the presented data is compiled from different studies, and direct comparisons should be made with consideration of the specific experimental conditions outlined in the respective methodologies.

Table 1: Comparative Efficacy Against Penicillium digitatum

CompoundFungal StrainMIC (mg/L)MFC (mg/L)Reference
This compound P. digitatum (Sensitive)~0.1Not Reported[1]
P. digitatum (Resistant)500500[1]
Thymol P. digitatum (this compound-Resistant)250Not Reported[2][3]
Carvacrol P. digitatum (this compound-Resistant)250Not Reported[2][3]
Eugenol P. digitatum (this compound-Resistant)500Not Reported[2][3]
"NPP" (Essential Oil Product) P. digitatum375750[1]

Table 2: Comparative Efficacy Against Penicillium italicum

CompoundFungal StrainMIC (mg/L)MFC (mg/L)Reference
This compound P. italicum800>800[1]
Thymol P. italicum (this compound-Resistant)Not ReportedNot Reported
Carvacrol P. italicum (this compound-Resistant)250-500Not Reported[3]
Eugenol P. italicum (this compound-Resistant)500Not Reported[3]
"NPP" (Essential Oil Product) P. italicum15003000[1]

Mechanisms of Antifungal Action

The antifungal activity of this compound and natural compounds stems from their interference with essential fungal cellular processes. While this compound has a very specific target, natural compounds often exhibit a broader range of mechanisms.

This compound: As a member of the imidazole class of fungicides, this compound's primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[4][5] Specifically, it targets the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol.[5] Disruption of this pathway leads to the accumulation of toxic sterol intermediates and a compromised cell membrane, ultimately inhibiting fungal growth.

Natural Antifungal Compounds (Thymol, Carvacrol, Eugenol): These phenolic compounds, major constituents of essential oils from plants like thyme and oregano, exhibit a multi-targeted antifungal action. Their primary mechanism involves the disruption of fungal cell membrane integrity, leading to increased permeability and leakage of intracellular components. Additionally, they have been shown to inhibit ergosterol biosynthesis and interfere with ion homeostasis, particularly calcium. This multifaceted approach is thought to contribute to a lower likelihood of resistance development compared to single-target fungicides.

Signaling Pathway Diagrams

G cluster_this compound This compound Mechanism of Action This compound This compound Erg11 Lanosterol 14α-demethylase (ERG11/CYP51) This compound->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Demethylation FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Incorporation

Caption: this compound's inhibition of ergosterol biosynthesis.

G cluster_natural Natural Antifungal Compounds' Mechanisms cluster_membrane Membrane Disruption cluster_ergosterol Ergosterol Biosynthesis cluster_ion Ion Homeostasis NaturalCompounds Thymol, Carvacrol, Eugenol Membrane Fungal Cell Membrane NaturalCompounds->Membrane Direct Interaction ErgosterolSynth Ergosterol Synthesis Pathway NaturalCompounds->ErgosterolSynth Inhibition IonHomeostasis Calcium Homeostasis NaturalCompounds->IonHomeostasis Disruption Permeability Increased Permeability Membrane->Permeability Leakage Ion & Component Leakage Permeability->Leakage Ergosterol_out Ergosterol_out ErgosterolSynth->Ergosterol_out IonInflux Uncontrolled Ca2+ Influx IonHomeostasis->IonInflux

Caption: Multi-target mechanisms of natural antifungals.

Experimental Protocols

The determination of MIC and MFC values is crucial for assessing the efficacy of antifungal compounds. The following are generalized protocols for the broth microdilution and agar dilution methods, based on guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[4][6][7]

Broth Microdilution Method (Adapted from EUCAST and CLSI guidelines)

This method determines the MIC of an antifungal agent in a liquid medium.

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the antifungal compounds (this compound, thymol, etc.) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Further dilutions are made in the broth medium. For essential oils, an emulsifying agent like Tween 80 may be required at a low, non-inhibitory concentration.

2. Inoculum Preparation:

  • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at an appropriate temperature and duration to promote sporulation.

  • Harvest spores by flooding the plate with sterile saline or a wetting agent and gently scraping the surface.

  • Adjust the spore suspension to a standardized concentration (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

3. Assay Procedure:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal agents in a suitable broth medium (e.g., RPMI-1640).

  • Add the standardized fungal inoculum to each well.

  • Include a positive control (inoculum without antifungal) and a negative control (broth only).

  • Incubate the plates at an optimal temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.

5. Determination of MFC (Optional):

  • Aliquots from the wells showing no visible growth are subcultured onto fresh agar plates.

  • The plates are incubated until growth is visible in the control.

  • The MFC is the lowest concentration from which no fungal growth occurs on the subculture plates.

G cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare Antifungal Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Standardized Fungal Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plates D->E F Read MIC (No Visible Growth) E->F G Subculture from Clear Wells for MFC F->G H Read MFC (No Growth on Agar) G->H

Caption: General workflow for antifungal susceptibility testing.

Agar Dilution Method (Adapted from CLSI guidelines)

This method involves incorporating the antifungal agent directly into the agar medium.

1. Preparation of Antifungal-Agar Plates:

  • Prepare a sterile molten agar medium (e.g., PDA or Mueller-Hinton Agar supplemented with glucose).

  • Cool the agar to approximately 45-50°C.

  • Add the appropriate volume of the antifungal stock solution to the molten agar to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

2. Inoculum Preparation:

  • Prepare a standardized fungal spore suspension as described for the broth microdilution method.

3. Inoculation:

  • Spot-inoculate a small, defined volume of the fungal suspension onto the surface of the agar plates. Multiple isolates can be tested on a single plate.

  • Include a control plate with no antifungal agent.

4. Incubation:

  • Incubate the plates at the optimal temperature until growth is clearly visible on the control plate.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that inhibits the visible growth of the fungus at the inoculation spot.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and selected natural antifungal compounds. The data suggests that while this compound is highly effective, particularly against sensitive fungal strains, certain natural compounds like thymol and carvacrol demonstrate significant antifungal activity, even against this compound-resistant isolates. The broader mechanisms of action of these natural compounds may offer an advantage in mitigating the development of resistance.

The provided experimental protocols offer a standardized framework for conducting further comparative studies. For researchers and drug development professionals, the exploration of natural antifungal compounds, either as standalone treatments or in combination with conventional fungicides, represents a promising avenue for the development of more sustainable and robust fungal control strategies. Further research is warranted to expand the comparative dataset across a wider range of fungal pathogens and to evaluate the in-vivo efficacy and safety of these natural alternatives.

References

A Comparative Guide to Molecular Assays for Detecting Imazalil Resistance Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to the fungicide Imazalil in postharvest pathogens, particularly Penicillium digitatum, poses a significant threat to the citrus industry. Understanding the molecular basis of this resistance and developing robust detection methods are crucial for effective disease management and the development of new antifungal agents. This guide provides a comparative overview of key molecular assays for the validation and detection of this compound resistance genes, with a focus on their underlying principles, performance characteristics, and the experimental data they generate.

Mechanisms of this compound Resistance

This compound is a demethylation inhibitor (DMI) fungicide that targets the sterol 14α-demethylase enzyme, encoded by the CYP51 gene, which is essential for ergosterol biosynthesis in fungi. Resistance to this compound in Penicillium digitatum is primarily associated with mutations in the CYP51 gene family, particularly PdCYP51A and PdCYP51B. The most well-documented resistance mechanism involves the insertion of specific DNA elements into the promoter regions of these genes. These insertions lead to the overexpression of the CYP51 genes, resulting in an increased production of the target enzyme and consequently, reduced sensitivity to this compound. Several distinct resistance groups (R1, R2, and R3) have been identified based on the nature of these promoter insertions.

Comparison of Molecular Detection Assays

The choice of a molecular assay for detecting this compound resistance depends on various factors, including the specific research question, required throughput, sensitivity, and available resources. Here, we compare three commonly employed molecular techniques: Multiplex PCR, Real-Time Quantitative PCR (qPCR), and Sequencing (Sanger and Next-Generation Sequencing).

FeatureMultiplex PCRReal-Time Quantitative PCR (qPCR)Sanger SequencingNext-Generation Sequencing (NGS)
Principle Simultaneous amplification of multiple target DNA sequences in a single reaction.Monitors the amplification of a targeted DNA molecule in real-time, allowing for quantification.Determines the precise nucleotide sequence of a specific DNA fragment.Massively parallel sequencing of millions of DNA fragments simultaneously.
Primary Use Qualitative identification of known resistance genotypes (e.g., R1, R2, R3 groups).Quantification of resistance gene expression levels or allele frequency.Identification of known and unknown point mutations, insertions, and deletions in a target gene.Comprehensive detection of known and novel resistance mutations across multiple genes; high-throughput screening.
Sensitivity Moderate; detects the presence or absence of specific insertions.High; can detect and quantify low levels of target DNA.[1]Lower for detecting minor variants (5-20% of the population).[2]Very high; can detect low-frequency mutations (<1%).[3]
Throughput HighHighLow to MediumVery High
Cost per Sample LowLow to MediumMediumHigh (but decreasing)
Data Output Presence/absence of DNA bands of specific sizes.Amplification curves and cycle threshold (Ct) values for quantification.Electropherogram showing the nucleotide sequence.Large datasets of sequence reads.
Information Provided Classification into known resistance groups.Relative or absolute quantification of resistance genes.Precise sequence information for a targeted region.Genome-wide or targeted deep sequencing data, discovery of novel mutations.[4]

Experimental Protocols

Multiplex PCR for this compound Resistance Group Identification

This protocol is based on the method developed by Sun et al. (2011) to identify R1, R2, and R3 resistance groups in Penicillium digitatum.[5]

1. DNA Extraction:

  • Fungal mycelia are harvested from potato dextrose broth cultures.

  • Genomic DNA is extracted using a suitable fungal DNA extraction kit or a standard CTAB method.

  • DNA quality and concentration are assessed using a spectrophotometer.

2. PCR Amplification:

  • A PCR master mix is prepared containing DNA polymerase, dNTPs, PCR buffer, and a set of specific primers targeting the promoter regions of PdCYP51A and PdCYP51B.

  • Primer sequences for identifying R1, R2, and R3 resistance groups are publicly available.[5]

  • The PCR cycling conditions typically include an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

3. Gel Electrophoresis:

  • The PCR products are separated by size on an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • The resulting banding patterns are visualized under UV light and compared to known patterns for sensitive and resistant (R1, R2, R3) isolates.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol outlines a general workflow for quantifying the expression of CYP51 genes.

1. RNA Extraction and cDNA Synthesis:

  • Total RNA is extracted from fungal cultures exposed to this compound and from unexposed controls.

  • The integrity and quantity of RNA are determined.

  • First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

2. qPCR Reaction:

  • The qPCR reaction is set up with a SYBR Green or probe-based master mix, cDNA template, and primers specific for the CYP51A and CYP51B genes.

  • A reference gene with stable expression (e.g., actin or GAPDH) is also amplified for normalization.

  • The reaction is run on a real-time PCR instrument.

3. Data Analysis:

  • The cycle threshold (Ct) values are determined for the target and reference genes.

  • The relative expression of the CYP51 genes is calculated using the ΔΔCt method.

  • A significant increase in CYP51 expression in this compound-exposed or resistant strains compared to sensitive strains is indicative of resistance.

Sanger Sequencing of CYP51 Genes

This protocol is for identifying specific mutations within the CYP51A and CYP51B genes.

1. PCR Amplification of Target Genes:

  • The entire coding sequences or specific regions of interest of the CYP51A and CYP51B genes are amplified from genomic DNA using high-fidelity DNA polymerase.

2. PCR Product Purification:

  • The amplified PCR products are purified to remove excess primers and dNTPs.

3. Sequencing Reaction:

  • A cycle sequencing reaction is performed using the purified PCR product as a template, a sequencing primer (forward or reverse), and fluorescently labeled dideoxynucleotides (ddNTPs).

4. Capillary Electrophoresis and Data Analysis:

  • The sequencing products are separated by size using capillary electrophoresis.

  • The nucleotide sequence is determined by detecting the fluorescence of the incorporated ddNTPs.

  • The obtained sequences are aligned with a reference wild-type CYP51 sequence to identify mutations.

Visualizations

G cluster_0 This compound Action and Resistance Mechanism cluster_1 Resistance This compound This compound CYP51 14α-demethylase (CYP51) This compound->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes Resistance This compound Resistance CYP51->Resistance Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Promoter CYP51 Promoter Region Overexpression CYP51 Overexpression Promoter->Overexpression Insertion mutations lead to Overexpression->CYP51 Increased levels of

Caption: Mechanism of this compound action and resistance.

G cluster_workflow Molecular Assay Workflow for this compound Resistance Detection cluster_assays Sample Fungal Isolate DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction RNA_Extraction Total RNA Extraction Sample->RNA_Extraction Multiplex_PCR Multiplex PCR DNA_Extraction->Multiplex_PCR Sequencing Sanger/NGS DNA_Extraction->Sequencing cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR cDNA_Synthesis->qPCR Result_MPCR Resistance Group (R1, R2, R3) Multiplex_PCR->Result_MPCR Result_qPCR Gene Expression Quantification qPCR->Result_qPCR Result_Seq Mutation Profile Sequencing->Result_Seq

Caption: Experimental workflow for molecular detection of this compound resistance.

References

Fungal Fight Club: A Comparative Transcriptomic Analysis of Imazalil and Other Azole Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular battleground reveals distinct fungal responses to various azole treatments, providing a roadmap for targeted antifungal strategies.

Researchers, scientists, and drug development professionals are constantly seeking to understand the intricate mechanisms of antifungal resistance and to develop more effective treatments. This guide provides a comparative analysis of the transcriptomic responses of various fungi to the widely used azole fungicide, Imazalil, and other members of the azole family. By examining the differential gene expression and affected signaling pathways, we can gain valuable insights into the specific and shared cellular responses elicited by these compounds.

Comparative Analysis of Differentially Expressed Genes

The transcriptomic response of fungi to azole fungicides is a complex interplay of stress responses, metabolic adjustments, and resistance mechanisms. The following tables summarize the key quantitative data from various studies, highlighting the differential gene expression in fungi upon treatment with this compound and other azoles.

Fungus Azole(s) Key Upregulated Genes/Pathways Key Downregulated Genes/Pathways Reference
Cladosporium herbarumThis compoundCYP450s, Lipid transport and metabolism, Signal transduction-[1]
Aspergillus fumigatusItraconazole, IsavuconazoleErgosterol biosynthesis, Membrane efflux transporters, Iron metabolism, Stress response-[2]
Candida albicansKetoconazoleErgosterol biosynthesis (ERG11, ERG2, ERG3, etc.), Azole resistance (CDR1, CDR2), Fatty acid metabolism-[3]
Fusarium sambucinum complexFlusilazoleMajor facilitator superfamily transporters (e.g., Flr1 homolog)-[4]

Table 1: Comparative summary of key transcriptomic changes in fungi treated with this compound and other azoles.

In-Depth Look at Azole-Induced Cellular Processes

Azole fungicides primarily act by inhibiting the lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[5][6] This disruption of ergosterol production, a vital component of the fungal cell membrane, leads to cell stress and ultimately inhibits fungal growth. However, transcriptomic studies reveal a much broader and more nuanced cellular response.

Upon exposure to azoles, fungi often upregulate the entire ergosterol biosynthesis pathway in a compensatory response.[2][3] Furthermore, genes encoding efflux pumps, such as ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters, are frequently overexpressed.[3][4][5] These transporters actively pump the azole compounds out of the cell, reducing their intracellular concentration and contributing to resistance.

Interestingly, studies on Aspergillus fumigatus have shown that beyond the canonical resistance mechanisms, there is a differential regulation of genes involved in iron metabolism and various stress response pathways when treated with itraconazole and isavuconazole.[2] In the case of this compound treatment of Cladosporium herbarum, a significant upregulation of cytochrome P450 (CYP450) genes was observed, suggesting a role in the detoxification and degradation of the fungicide.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results from different studies.

Transcriptomic Analysis of Cladosporium herbarum Treated with this compound
  • Fungal Strain and Growth Conditions: Cladosporium herbarum was isolated from a fruit-packaging plant effluent disposal site.[1] Cultures were grown in a minimal salts medium supplemented with nitrogen (MSMN).[1]

  • This compound Treatment: Three cultures were amended with this compound at a concentration of 30 mg L⁻¹ (IMZ+ treatment), while three control cultures were amended with sterile water (IMZ- treatment).[1]

  • RNA Extraction and Sequencing: Fungal biomass was harvested, and total RNA was extracted. RNA sequencing was performed to analyze the transcriptomic profiles of the different treatments.[1]

  • Data Analysis: Differentially expressed genes between the IMZ+ and IMZ- treatments were identified. A gene was considered differentially expressed if it showed a significant change in expression level.[1]

Transcriptomic Analysis of Aspergillus fumigatus Treated with Itraconazole and Isavuconazole
  • Fungal Strains: Azole-susceptible and resistant isolates of Aspergillus fumigatus were used.[2]

  • Azole Treatment: Conidia were exposed to sub-inhibitory concentrations of itraconazole and isavuconazole for 48 hours.[2]

  • RNA Sequencing: RNA was extracted from the fungal mycelium, and RNA sequencing was performed to determine the gene expression profiles.[2]

  • Data Analysis: Differentially expressed genes were identified by comparing the transcriptomes of azole-treated and untreated isolates.[2]

Transcriptomic Analysis of Candida albicans Treated with Ketoconazole
  • Fungal Strain: Candida albicans was the subject of this study.

  • Antifungal Treatment: The fungus was exposed to ketoconazole.[3]

  • Gene Expression Analysis: Changes in the gene expression profile were examined using microarray analysis.[3] Real-time reverse transcription-PCR was used to confirm the microarray results.[3]

  • Data Analysis: Genes showing a significant increase or decrease in expression upon ketoconazole exposure were identified and categorized based on their biological roles.[3]

Visualizing the Fungal Response to Azoles

The following diagrams illustrate key pathways and workflows involved in the fungal response to azole treatment.

Azole_Action_and_Resistance cluster_Cell Fungal Cell Azole Azole (e.g., this compound) Erg11 Erg11 (Lanosterol 14α-demethylase) Azole->Erg11 Inhibits EffluxPump Efflux Pump (e.g., ABC, MFS) Azole->EffluxPump StressResponse Stress Response Gene Expression Azole->StressResponse Induces Detoxification Detoxification (e.g., CYP450s) Azole->Detoxification Induces Ergosterol Ergosterol Erg11->Ergosterol Synthesizes CellMembrane Cell Membrane Ergosterol->CellMembrane Component of EffluxPump->Azole Expels

Caption: Azole mode of action and fungal resistance mechanisms.

Experimental_Workflow FungalCulture Fungal Culture AzoleTreatment Azole Treatment (this compound or other azoles) FungalCulture->AzoleTreatment Control Control (No Azole) FungalCulture->Control RNA_Extraction RNA Extraction AzoleTreatment->RNA_Extraction Control->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq DataAnalysis Bioinformatic Analysis (Differential Gene Expression) RNA_Seq->DataAnalysis PathwayAnalysis Pathway Enrichment Analysis DataAnalysis->PathwayAnalysis Results Identification of Affected Pathways and Genes PathwayAnalysis->Results Signaling_Pathway_Response cluster_Response Transcriptional Response AzoleStress Azole-Induced Cellular Stress ErgosterolDepletion Ergosterol Depletion AzoleStress->ErgosterolDepletion EffluxPumpUp Upregulation of Efflux Pump Genes AzoleStress->EffluxPumpUp DetoxificationUp Upregulation of Detoxification Genes (CYP450s) AzoleStress->DetoxificationUp MembraneDisruption Membrane Disruption ErgosterolDepletion->MembraneDisruption ErgPathwayUp Upregulation of Ergosterol Pathway Genes MembraneDisruption->ErgPathwayUp StressResponseUp Upregulation of Stress Response Genes MembraneDisruption->StressResponseUp

References

Imazalil vs. Newer Fungicides: A Comparative Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the environmental profiles of Imazalil and its modern alternatives, supported by experimental data and detailed methodologies.

The landscape of agricultural fungicides is in a constant state of evolution, with newer, more targeted chemistries emerging to address the challenges of crop protection. This compound, a widely used imidazole fungicide, has long been a staple in post-harvest treatments and seed dressings. However, with an increasing focus on environmental stewardship, it is crucial to evaluate its impact in comparison to more recent fungicide classes. This guide provides an objective comparison of the environmental impact of this compound against representative newer fungicides, including strobilurins (Azoxystrobin, Pyraclostrobin) and succinate dehydrogenase inhibitors (SDHIs) (Boscalid), based on available ecotoxicological and environmental fate data.

Executive Summary

This guide reveals that while this compound remains an effective fungicide, newer chemistries such as strobilurins and SDHIs often exhibit different environmental profiles. The selection of a fungicide should therefore be guided by a thorough risk assessment that considers the specific environmental compartments at risk and the non-target organisms of concern.

Comparative Ecotoxicity

The acute toxicity of a fungicide to non-target organisms is a critical indicator of its potential environmental risk. The following table summarizes the half-maximal effective concentration (EC50) and lethal concentration (LC50) values for this compound and selected newer fungicides against key aquatic organisms: fish, invertebrates (Daphnia magna), and algae. Lower values indicate higher toxicity.

FungicideChemical ClassFish (96h LC50)Aquatic Invertebrates (48h EC50)Algae (72-96h EC50)
This compound Imidazole2.5 - 3.2 mg/L[1]3.5 mg/L[2]0.87 mg/L[2]
Azoxystrobin Strobilurin (QoI)1.76 - 4.2 mg/L[3]0.83 mg/L[3]0.71 - 2.2 mg/L[3]
Pyraclostrobin Strobilurin (QoI)Data Not AvailableData Not AvailableData Not Available
Boscalid SDHIData Not AvailableData Not AvailableData Not Available

Environmental Fate: Soil Persistence

The persistence of a fungicide in the soil, often measured by its half-life (DT50), is a key determinant of its potential for long-term environmental impact and groundwater contamination.

FungicideChemical ClassSoil Half-life (DT50)
This compound Imidazole120 - 190 days[4]
Azoxystrobin Strobilurin (QoI)56 - 279 days (aerobic)[5]
Pyraclostrobin Strobilurin (QoI)35 - 323 days (aerobic)[6]
Boscalid SDHIData Not Available

Mechanisms of Action: A Comparative Overview

The environmental impact of a fungicide is intrinsically linked to its mode of action. This compound and the newer generation fungicides target different fundamental biochemical pathways in fungi, which can also have implications for non-target organisms.

This compound: Inhibition of Sterol Biosynthesis

This compound disrupts the fungal cell membrane by inhibiting the enzyme lanosterol 14α-demethylase, a key step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[7] This disruption leads to the accumulation of toxic sterol precursors and ultimately cell death.

Sterol_Biosynthesis_Inhibition cluster_pathway Fungal Sterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Lanosterol14Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol14Demethylase This compound This compound This compound->Lanosterol14Demethylase Inhibits Lanosterol14Demethylase->Ergosterol caption This compound's inhibition of sterol biosynthesis.

Caption: this compound's inhibition of sterol biosynthesis.

Newer Fungicides: Disruption of Mitochondrial Respiration

Newer fungicides, such as strobilurins (Quinone outside Inhibitors - QoIs) and Succinate Dehydrogenase Inhibitors (SDHIs), target the mitochondrial electron transport chain, a fundamental process for energy production in most eukaryotic organisms.

  • Strobilurins (e.g., Azoxystrobin, Pyraclostrobin): These fungicides act as Quinone outside Inhibitors (QoIs), blocking the electron transfer at Complex III of the mitochondrial respiratory chain.[8][9] This inhibition prevents the production of ATP, leading to cellular energy depletion and fungal death.

  • SDHIs (e.g., Boscalid): These fungicides inhibit Complex II (succinate dehydrogenase) of the electron transport chain, which also disrupts the flow of electrons and subsequent ATP synthesis.[10][11]

Mitochondrial_Respiration_Inhibition cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III (Cytochrome bc1) ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase SDHI SDHI Fungicides (e.g., Boscalid) SDHI->ComplexII Inhibits QoI QoI Fungicides (e.g., Azoxystrobin) QoI->ComplexIII Inhibits caption Inhibition of mitochondrial respiration by newer fungicides.

Caption: Inhibition of mitochondrial respiration by newer fungicides.

Experimental Protocols

The ecotoxicity and environmental fate data presented in this guide are typically generated following standardized protocols established by organizations such as the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures data quality and comparability across different studies and substances.

Ecotoxicity Testing
  • OECD Guideline 203: Fish, Acute Toxicity Test: This test evaluates the acute lethal toxicity of a substance to fish.[11][12][13][14][15] Fish are exposed to the test substance for a 96-hour period, and mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[11][12][13][14][15] The test is typically conducted with species such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This guideline assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.[9][10][16][17][18] Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the immobilization (inability to swim) is recorded to calculate the EC50.[9][10][16][17][18]

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria.[2][8][19][20][21] Exponentially growing cultures are exposed to the test substance for 72 hours, and the inhibition of growth is measured to determine the EC50.[2][8][19][20][21]

Environmental Fate Testing

  • OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to evaluate the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[22][23][24][25][26] Radiolabeled test substance is typically used to track its transformation and mineralization over time, allowing for the calculation of the DT50.[22][23][24][25][26]

Experimental_Workflow cluster_ecotox Ecotoxicity Assessment cluster_fate Environmental Fate Assessment TestSubstance1 Test Substance OECD203 OECD 203 (Fish) TestSubstance1->OECD203 OECD202 OECD 202 (Daphnia) TestSubstance1->OECD202 OECD201 OECD 201 (Algae) TestSubstance1->OECD201 LC50_EC50_1 LC50/EC50 Determination OECD203->LC50_EC50_1 OECD202->LC50_EC50_1 OECD201->LC50_EC50_1 TestSubstance2 Test Substance (Radiolabeled) OECD307 OECD 307 (Soil Degradation) TestSubstance2->OECD307 DT50 DT50 Determination OECD307->DT50 caption General experimental workflow for environmental impact assessment.

Caption: General experimental workflow for environmental impact assessment.

Conclusion

The data presented in this guide highlight the distinct environmental profiles of this compound and newer fungicide classes. While this compound exhibits moderate toxicity to aquatic organisms and is highly persistent in soil, newer fungicides like strobilurins can show higher toxicity to certain aquatic invertebrates but may have a wider range of soil persistence. The different modes of action also suggest varying potential for non-target effects. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is paramount for the development and selection of fungicides that are not only effective but also environmentally responsible. Future research should focus on generating more direct comparative data and investigating the chronic and sublethal effects of these compounds on a wider range of non-target organisms.

References

A Comparative Cost-Effectiveness Analysis of Imazalil in Postharvest Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imazalil has long been a cornerstone in postharvest disease management, particularly for citrus fruits. Its efficacy against devastating pathogens like Penicillium digitatum (green mold) and Penicillium italicum (blue mold) is well-documented. However, with growing concerns over fungicide resistance, regulatory restrictions, and consumer demand for "greener" alternatives, a thorough evaluation of its cost-effectiveness compared to other treatments is crucial. This guide provides an objective comparison of this compound with alternative postharvest treatments, supported by available experimental data and detailed methodologies.

Executive Summary

Postharvest losses in citrus can be staggering, with fungal diseases capable of causing decay in up to 90% of untreated fruit, leading to significant economic losses.[1][2] this compound, a systemic fungicide, has been a primary tool in mitigating these losses due to its high efficacy and relatively low cost.[3][4] It functions by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.[5][6] However, the emergence of this compound-resistant strains of pathogens necessitates the exploration of alternative and integrated management strategies.[7]

This guide compares the performance and indicative costs of this compound with other synthetic fungicides like Pyrimethanil and Fludioxonil, as well as biological control agents such as Bacillus subtilis and essential oils. While a precise cost-effectiveness model is challenging due to variability in application costs and market prices, this analysis provides a comparative framework based on available data.

Data Presentation: Quantitative Comparison of Postharvest Treatments

The following tables summarize the available quantitative data on the efficacy and estimated costs of various postharvest treatments. It is important to note that costs can vary significantly based on supplier, volume, and geographical location.

Table 1: Efficacy of this compound and Alternatives against Penicillium digitatum

TreatmentConcentrationApplication MethodEfficacy (Disease Incidence Reduction)Citation(s)
This compound 500 - 1500 ppmDipping, Drenching, Waxing80-95% (sensitive strains)[8]
Pyrimethanil 750 ppmDippingSignificant control (effective against IMZ-resistant strains)[9]
Fludioxonil 1200 mg/LAqueous solutionHighly effective[10]
Potassium Sorbate 2%Dipping50-70%[9]
Bacillus subtilis 1500 ppmDippingSuperior to this compound in reducing decay in some studies[11]
Lemon Essential Oil 1.0%CoatingSignificant inhibition of P. digitatum and P. italicum
Untreated Control N/AN/A75-80% disease incidence[9]

Table 2: Estimated Cost Comparison of Postharvest Treatment Agents

Treatment AgentIndicative Price (USD)Typical Application RateEstimated Chemical Cost per Ton of Fruit (USD)Notes
This compound $62.00 - $65.00 / kg2 - 4 g / ton$0.12 - $0.26Price based on bulk purchasing.
Pyrimethanil $29.00 / L (600 g/L formulation)~0.5 L / ha (preharvest)Varies for postharvestPostharvest application rates and costs are less defined in the provided results.
Fludioxonil Sample: $3.10 / piece30 - 60 g / hLVariesBulk pricing not readily available.
Bacillus subtilis ~$0.66 - $16.44 / kg1-2 kg/acre (preharvest)Varies for postharvestWide price range depending on supplier and formulation.
Sweet Orange Essential Oil ~$27 - $34 / kgVariesVariesPrice is for bulk organic essential oil and serves as a proxy.

Disclaimer: The estimated chemical costs are based on indicative prices found and typical application rates. Actual costs will vary. This estimation does not include the costs of application (labor, equipment, water, etc.).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments cited in the literature.

In Vivo Fungicide Efficacy Trial on Citrus Fruit
  • Fruit Selection: Use commercially mature, uniform, and blemish-free citrus fruits (e.g., 'Valencia' oranges or lemons).

  • Pathogen Culture: Culture Penicillium digitatum on Potato Dextrose Agar (PDA) for 7-14 days at 25°C. Prepare a spore suspension by flooding the culture plates with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Inoculation: Wound each fruit to a uniform depth (e.g., 2 mm) at the equator with a sterile needle. Inoculate each wound with a specific volume of the spore suspension (e.g., 10 µL).

  • Treatment Application:

    • Dipping: After a set incubation period (e.g., 18-24 hours), immerse the inoculated fruit in the treatment solution (e.g., this compound at 500 ppm, Pyrimethanil at 750 ppm) for a specified duration (e.g., 30-60 seconds). The control group is dipped in sterile water.

    • Spraying: Utilize a packing line simulator with a spray nozzle to apply the treatment solution to the fruit.

    • Waxing: Incorporate the fungicide into a commercial fruit wax and apply it to the fruit surface.

  • Storage and Evaluation: Store the treated fruit at a controlled temperature and relative humidity (e.g., 20°C and 90% RH). Evaluate the incidence of decay (percentage of infected fruit) and the lesion diameter at regular intervals (e.g., 7, 11, and 15 days).[9]

In Vitro Fungicide Efficacy Assay (Poisoned Food Technique)
  • Medium Preparation: Prepare PDA and amend it with different concentrations of the fungicide to be tested while the agar is still molten. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug of a specific diameter (e.g., 5 mm) from the edge of an actively growing P. digitatum culture onto the center of the amended PDA plates.

  • Incubation: Incubate the plates at 25°C for a specified period (e.g., 7 days).

  • Evaluation: Measure the radial growth of the fungal colony and calculate the percentage of inhibition compared to a control plate without any fungicide.

Mandatory Visualization

Signaling Pathway: this compound's Mode of Action

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of ergosterol biosynthesis in fungal cells. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Imazalil_Mode_of_Action cluster_fungal_cell Fungal Cell cluster_treatment This compound Action cluster_outcome Outcome AcetylCoA Acetyl-CoA HMG_CoA_Reductase HMG-CoA Reductase AcetylCoA->HMG_CoA_Reductase ... Mevalonate_Pathway Mevalonate Pathway HMG_CoA_Reductase->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Squalene_Epoxidase Squalene Epoxidase Squalene->Squalene_Epoxidase Lanosterol Lanosterol Squalene_Epoxidase->Lanosterol C14_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->C14_Demethylase Ergosterol Ergosterol C14_Demethylase->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Cell_Membrane Fungal Cell Membrane (Maintains integrity and fluidity) Ergosterol->Cell_Membrane This compound This compound This compound->C14_Demethylase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death

Caption: this compound inhibits the C14-demethylase enzyme, disrupting ergosterol synthesis and leading to fungal cell death.

Experimental Workflow: Postharvest Fungicide Efficacy Trial

The following diagram outlines the typical workflow for an in vivo experiment to evaluate the efficacy of postharvest fungicides.

Experimental_Workflow cluster_treatments Treatment Application start Start fruit_selection Select Uniform Citrus Fruit start->fruit_selection inoculation Wound and Inoculate Fruit fruit_selection->inoculation pathogen_culture Culture Pathogen (e.g., P. digitatum) spore_suspension Prepare Spore Suspension pathogen_culture->spore_suspension spore_suspension->inoculation incubation Incubate (e.g., 24h) inoculation->incubation control Control (Water Dip) incubation->control This compound This compound Treatment incubation->this compound alternative Alternative Treatment incubation->alternative storage Store under Controlled Conditions control->storage This compound->storage alternative->storage evaluation Evaluate Decay Incidence & Severity storage->evaluation data_analysis Data Analysis evaluation->data_analysis end End data_analysis->end

Caption: Workflow for evaluating the in vivo efficacy of postharvest fungicide treatments on citrus fruits.

Conclusion

This compound remains a highly effective and economical option for postharvest disease control in citrus. However, the risks of fungicide resistance and increasing regulatory pressures necessitate a move towards integrated pest management strategies. This guide provides a comparative overview to aid researchers and professionals in making informed decisions. While synthetic fungicides like Pyrimethanil and Fludioxonil offer effective alternatives, particularly for resistant strains, their cost-effectiveness requires further detailed analysis. "Green" alternatives, such as biological control agents and essential oils, show promise but often exhibit more variable efficacy and their economic viability on a large commercial scale is still under investigation. Future research should focus on developing robust, cost-effective, and sustainable integrated postharvest management systems.

References

Stability of Imazalil and its Metabolites in Stored Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of the fungicide Imazalil and its primary metabolite, α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol (also known as R14821 or IZM), under various storage conditions. The information presented is crucial for ensuring the integrity of analytical samples and the accuracy of residue analysis in research and quality control settings.

Data Presentation: Quantitative Stability Comparison

The stability of Imazalalil and its primary metabolite is significantly influenced by storage temperature. Frozen storage at -20°C offers excellent long-term stability, while refrigerated and room temperature storage lead to more rapid degradation.

Storage ConditionAnalyteMatrixDurationStabilityReference
Frozen (-20°C) This compound & R14821Plant Commodities (High Water Content)At least 12 monthsStable[1]
This compound & R14821Citrus FruitsUp to 30 monthsStable (change of <20%)
This compoundStandard Solution (in methanol)1 yearStable
Refrigerated (4°C) This compoundClementine Mandarins28 daysHalf-life of 15-18 days
This compoundOranges32 daysNo significant difference from 22-25°C storage[2]
Room Temperature (22-25°C) This compoundOranges32 daysNo significant difference from 4°C storage[2]
This compoundAqueous Solution (pH 2.4-7.0)8 weeksStable at 40°C in the absence of light

Experimental Protocols

A generalized experimental protocol for assessing the storage stability of this compound and its metabolites in a given matrix, based on OECD guidelines, is provided below.

Objective:

To determine the stability of this compound and its metabolite R14821 in a specific commodity matrix under defined storage conditions (e.g., -20°C, 4°C, and room temperature) over a specified period.

Materials:
  • Blank (control) commodity matrix

  • Analytical standards of this compound and R14821

  • Homogenizer

  • Storage containers (e.g., amber glass vials)

  • Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

  • Reagents and solvents for extraction and analysis (e.g., acetonitrile, magnesium sulfate, sodium chloride, primary secondary amine (PSA) sorbent)

Procedure:
  • Sample Preparation and Fortification:

    • Homogenize the blank commodity matrix to ensure uniformity.

    • Fortify a known amount of the homogenized matrix with this compound and R14821 at a concentration relevant to expected residue levels.

    • Prepare a sufficient number of fortified samples to allow for analysis at multiple time points.

  • Storage:

    • Divide the fortified samples into groups for storage at the different temperature conditions being evaluated (-20°C, 4°C, and room temperature).

    • Store samples in the dark to prevent photodegradation.

  • Analysis:

    • Analyze a set of fortified samples (time zero) immediately after preparation to establish the initial concentration.

    • At predetermined intervals (e.g., 0, 1, 3, 6, 9, and 12 months for frozen storage; 0, 7, 14, 21, and 28 days for refrigerated and room temperature storage), withdraw a set of samples from each storage condition for analysis.

    • Extract this compound and R14821 from the matrix using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[3][4][5][6]

    • Analyze the extracts using a calibrated LC-MS/MS or GC-MS system.

  • Data Evaluation:

    • Calculate the percentage of the initial concentration of this compound and R14821 remaining at each time point.

    • Determine the rate of degradation and, if applicable, the half-life of each analyte under each storage condition.

    • The analytes are considered stable if the mean residue level at the end of the storage period is within a certain percentage (e.g., ±20%) of the initial concentration.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_storage Sample Storage cluster_analysis Analysis cluster_data Data Evaluation start Homogenize Blank Matrix fortify Fortify with this compound & R14821 start->fortify storage_frozen Frozen (-20°C) fortify->storage_frozen t = 0, 1, 3, 6, 12 months storage_fridge Refrigerated (4°C) fortify->storage_fridge t = 0, 7, 14, 21, 28 days storage_rt Room Temp (22-25°C) fortify->storage_rt t = 0, 7, 14, 21, 28 days extraction QuEChERS Extraction storage_frozen->extraction storage_fridge->extraction storage_rt->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis evaluation Calculate % Remaining & Half-life analysis->evaluation

Caption: Experimental workflow for validating the storage stability of this compound and its metabolites.

degradation_pathway This compound This compound metabolite α-(2,4-dichlorophenyl)-1H- imidazole-1-ethanol (R14821 / IZM) This compound->metabolite Primary Metabolic Pathway other_metabolites Other Polar Metabolites metabolite->other_metabolites Further Degradation

References

Imazalil Efficacy: A Comparative Analysis of Aqueous Solution Versus Wax Emulsion Formulations

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data indicates that aqueous solutions of the fungicide Imazalil, particularly when heated, demonstrate superior efficacy in controlling postharvest fungal diseases in citrus fruits compared to traditional wax emulsion applications. This enhanced performance is often achieved with lower fungicide concentrations and results in reduced chemical residues on the fruit.

This compound is a widely used fungicide for managing postharvest diseases in fruits and vegetables, with green mold (caused by Penicillium digitatum) on citrus being a primary target.[1][2] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3] The formulation and application method of this compound significantly impact its effectiveness. This guide provides a comparative analysis of this compound's performance when applied as an aqueous solution versus a wax emulsion, supported by experimental data and detailed protocols.

Data Presentation: Aqueous Solution Outperforms Wax Emulsion

Experimental studies consistently show that heated aqueous solutions of this compound provide significantly better control of green mold on citrus fruits than wax emulsions, even when the concentration of this compound in the wax is substantially higher.

Fruit TypeTreatment FormulationThis compound ConcentrationApplication TemperatureGreen Mold Incidence (%)This compound Residue (µg/g)Reference
Lemons Untreated Control-Ambient94.4-[4][5]
This compound in Wax4,200 µg/mlAmbient15.1~3.5[4][5]
Heated Aqueous this compound< 500 µg/ml37.8°C1.3~3.5[4][5]
Oranges Untreated Control--98.8-[4]
Heated Aqueous this compound410 µg/ml40.6°C17.47.9[4]

Table 1: Comparison of this compound efficacy in controlling green mold on lemons and oranges.

The data clearly illustrates that for a similar residue level on lemons, the heated aqueous application resulted in a nearly 12-fold reduction in green mold incidence compared to the wax application.[4][5] Even with a lower concentration of the active ingredient, the aqueous solution proved more effective.[4]

Experimental Protocols

The following is a synthesized experimental protocol based on methodologies described in the cited literature for evaluating the efficacy of different this compound formulations.

1. Fungal Inoculum Preparation:

  • Penicillium digitatum is cultured on a suitable medium (e.g., potato dextrose agar).

  • Spores are harvested and suspended in a sterile solution to a known concentration (e.g., 1 x 10^6 conidia/mL).

2. Fruit Inoculation:

  • Citrus fruits (e.g., lemons, oranges) are wounded at a specific depth (e.g., 1 mm).

  • A known volume of the fungal spore suspension (e.g., 10 µL) is pipetted into each wound.

  • Inoculated fruits are incubated for a set period (e.g., 14-16 hours) to allow for infection establishment before treatment.[6]

3. Fungicide Treatment:

  • Aqueous Solution: Fruits are dipped in an aqueous solution of this compound sulfate at a specified concentration (e.g., 500 ppm) and temperature (e.g., 37.8°C) for a defined duration (e.g., 30-60 seconds).[4][7]

  • Wax Emulsion: this compound is incorporated into a fruit wax, and the mixture is sprayed onto the fruit as they pass over rotating brushes on a packing line.[4][5] The typical concentration in wax is higher (e.g., 2,000-4,200 ppm).[2][4]

4. Storage and Evaluation:

  • Treated fruits are allowed to air dry and are then stored under controlled conditions (e.g., 7°C) for a specified period (e.g., 28 days).[8]

  • Disease incidence (percentage of infected fruits) and severity (lesion diameter) are recorded at regular intervals.

5. Residue Analysis:

  • This compound residues on the fruit are determined using analytical techniques such as gas chromatography or high-performance liquid chromatography.

Mandatory Visualization

Signaling Pathway: this compound's Mode of Action

G cluster_0 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps including Lanosterol 14α-demethylase FungalCellMembrane Fungal Cell Membrane (Disrupted) This compound This compound This compound->Inhibition

Caption: Mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Experimental Workflow

G cluster_treatments Treatment Application Start Start: Fruit Selection Inoculation Inoculation with Penicillium digitatum Start->Inoculation Incubation Incubation (Infection Establishment) Inoculation->Incubation Aqueous Aqueous this compound (Dip Treatment) Incubation->Aqueous Wax Wax Emulsion with this compound (Spray Application) Incubation->Wax Storage Controlled Storage Aqueous->Storage Wax->Storage Evaluation Disease Incidence & Residue Analysis Storage->Evaluation End End: Data Comparison Evaluation->End

Caption: Workflow for comparing this compound formulations in postharvest citrus treatment.

References

Navigating the Regulatory Maze: A Guide to Imazalil Analytical Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical methods is paramount. When it comes to the fungicide Imazalil, used to protect a variety of crops, validating analytical methods to meet regulatory standards is a critical step in ensuring food safety and facilitating international trade. This guide provides a comparative overview of validated analytical methods for this compound, detailing their performance against internationally recognized acceptance criteria.

The validation of analytical procedures is a cornerstone of quality assurance in the pharmaceutical and food safety sectors. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established comprehensive guidelines to ensure that analytical methods are fit for their intended purpose.[1][2][3][4][5][6] The ICH Q2(R1) and the recently updated Q2(R2) guidelines are globally recognized standards that outline the validation characteristics required for analytical procedures.[3][4][7][8][9] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][5][10][11][12]

For pesticide residue analysis, such as for this compound, these validated methods must be capable of detecting and quantifying residues at or below the established Maximum Residue Limits (MRLs).[13][14][15][16][17][18] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission set these MRLs to protect consumers.[17][18] The FDA's Pesticide Analytical Manual (PAM) serves as a repository for analytical methods used to monitor these residues in food.[19][20][21][22]

Comparative Analysis of Validated this compound Analytical Methods

Several analytical techniques have been validated for the determination of this compound residues in various matrices, primarily fruits and vegetables. The most common are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection, and Gas Chromatography (GC) with various detectors. The choice of method often depends on the matrix, required sensitivity, and available instrumentation.

Parameter HPLC-UV GC-NPD LC-MS/MS GC-MS Regulatory Acceptance Criteria (ICH Q2)
Linearity (R²) >0.995[13]>0.99[1]>0.995[2][15]Not explicitly stated, but expected to be >0.99A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally acceptable.
Accuracy (% Recovery) 72.5 - 99.0%[7]93.3 - 97.8%[19]89 - 104%[2]86.7% (with RSD of 5.3%)[1]For assay of a drug substance, typical recovery is 98-102%. For pesticide residues, a wider range of 70-120% is often considered acceptable depending on the concentration.
Precision (RSD%) <1% (repeatability of injection)[7]0.2 - 3.0%[19]<15%[2]5.3%[1]For the assay of a major component, RSD should typically be ≤2%. For residue analysis, RSD up to 20% may be acceptable at the limit of quantification.
Limit of Detection (LOD) 0.01 ppm[7][20]0.05 µg/g[19]0.2 ng/mL[2]10 ng/mL[1]The detection limit is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) Not explicitly stated, but must be ≤ MRLNot explicitly stated, but must be ≤ MRL0.8 ng/mL[2]Not explicitly stated, but must be ≤ MRLThe quantitation limit is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For residue analysis, the LOQ should be at or below the MRL.

Experimental Protocols

Below are summarized methodologies for two common approaches to this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of this compound in various fruits and vegetables.[7]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Homogenize the sample.

  • Extract this compound from the sample using an organic solvent such as ethyl acetate under basic conditions.[19]

  • Evaporate the solvent and redissolve the residue in an appropriate solvent.

  • Clean up the extract using a solid-phase extraction cartridge (e.g., diol-bonded silica or an ion-exchange cartridge) to remove interfering matrix components.[7][19]

  • Elute this compound from the cartridge with a suitable solvent mixture.

2. HPLC-UV Analysis:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., potassium phosphate) is typically employed in an isocratic elution mode.[7]

  • Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance, typically around 225 nm.[7]

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations to quantify the analyte in the sample extracts.

Gas Chromatography with Mass Spectrometry (GC-MS) using QuEChERS Sample Preparation

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular and efficient technique for sample preparation in pesticide residue analysis.[4][8][14][22]

1. QuEChERS Sample Preparation:

  • Weigh a homogenized sample into a centrifuge tube.

  • Add acetonitrile and internal standards.

  • Add a salt mixture (commonly magnesium sulfate and sodium chloride) to induce phase separation and vortex.

  • Centrifuge the sample to separate the layers.

  • Take an aliquot of the upper acetonitrile layer for cleanup.

  • Perform dispersive solid-phase extraction (dSPE) by adding a sorbent mixture (e.g., primary secondary amine - PSA) to the extract to remove matrix components like fatty acids and sugars.

  • Vortex and centrifuge again. The resulting supernatant is ready for GC-MS analysis.

2. GC-MS Analysis:

  • Injection: Inject a small volume of the final extract into the GC system.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for separation.

  • Temperature Program: A programmed temperature ramp is used to elute the analytes.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.[19]

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to regulatory guidelines.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Implementation Dev Develop Analytical Method Opt Optimize Method Parameters Dev->Opt Specificity Specificity/ Selectivity Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP Routine Routine Use SOP->Routine

Analytical Method Validation Workflow

This guide highlights that both HPLC and GC-based methods can be effectively validated for the analysis of this compound residues, meeting the stringent requirements of regulatory agencies. The selection of a specific method will depend on the laboratory's resources and the specific analytical needs. Adherence to established validation protocols is crucial for generating reliable data that ensures consumer safety and regulatory compliance.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Imazalil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Imazalil is paramount. This guide provides essential, step-by-step procedural information for the safe use of this compound in a laboratory setting.

Core Safety Precautions:

When handling this compound, it is crucial to avoid all personal contact, including inhalation.[1] Always work in a well-ventilated area and wear appropriate protective clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2] After handling, always wash your hands thoroughly with soap and water.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to prevent exposure to this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesMust be used with side protection.[4][5]
Face ShieldRecommended when there is a risk of splashing.[6][7]
Hand Protection Chemical-resistant glovesTested according to EN 374.[4][5] Nitrile rubber (NBR) is a suitable material.[5]
Body Protection Protective ClothingTo be worn when there is a risk of exposure.[1]
Lab Coat---
Chemical-resistant ApronRecommended when mixing or loading.[8]
Respiratory Protection RespiratorUse in a well-ventilated area.[1] If ventilation is inadequate or for major spills, a self-contained breathing apparatus may be necessary.[1][2]
Footwear Chemical-resistant bootsLeather or fabric footwear should not be worn.[6][9]

Handling and Storage Procedures

Handling:

  • Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) and understand the hazards.[2] Work in a designated, well-ventilated area, preferably a chemical fume hood.[1][2]

  • During Use: Avoid creating dust or aerosols.[2] Use non-sparking tools to prevent ignition.[2] Keep containers securely sealed when not in use.[1]

  • After Use: Thoroughly clean all equipment after use. Launder contaminated clothing separately from other items.[1]

Storage:

  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1][3]

  • Store away from incompatible materials, such as strong oxidizers, and foodstuffs.[1][4]

  • The storage area should be locked up.[2]

Spill and Exposure Protocols

In Case of a Spill:

  • Evacuate: Clear the area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, use an absorbent material like sand, earth, or vermiculite to contain the spill.[1][3] For major spills, alert emergency responders.[1]

  • Clean-up: Carefully sweep or scoop up the spilled material into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1]

  • Decontaminate: Wash the spill area thoroughly. Prevent runoff from entering drains.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for 10-15 minutes, holding the eyelids open.[4][5] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove contaminated clothing.[5] Wash the affected area with plenty of soap and water.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[10]

  • Ingestion: Rinse the mouth immediately with water and drink plenty of water.[4][5] Call a physician or poison control center immediately.[3][4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[4]

  • Pesticide Disposal: Dispose of excess or waste pesticide in accordance with local, state, and federal regulations.[3] Do not contaminate water, food, or feed.[3]

  • Container Disposal: Puncture and dispose of empty containers to prevent reuse.[1] Dispose of containers according to label instructions and local environmental regulations.[3] Do not discharge into sewers or waterways.[1]

Experimental Workflow for Safe this compound Handling

Safe this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_contingency Contingency Plan A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh/Measure this compound C->D E Perform Experiment D->E F Securely Close Container After Use E->F Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Decontaminate Work Surfaces and Equipment F->G H Segregate and Label Hazardous Waste G->H I Dispose of Waste According to Regulations H->I J Remove and Clean/Dispose of PPE I->J K Wash Hands Thoroughly J->K Spill_Protocol Follow Spill Protocol Spill->Spill_Protocol Exposure_Protocol Follow First-Aid/Exposure Protocol Exposure->Exposure_Protocol

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.